molecular formula C22H30O2 B164280 (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Número de catálogo: B164280
Peso molecular: 326.5 g/mol
Clave InChI: OXENLKNOBTVOJA-JLNKQSITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4,5-dehydro Docosahexaenoic Acid is a very long-chain fatty acid.

Propiedades

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENLKNOBTVOJA-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and purification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification strategy for this compound, a complex polyunsaturated fatty acid (PUFA) with a terminal alkyne functionality. This document outlines the synthetic strategy, experimental protocols, purification methods, and analytical characterization.

Synthetic Strategy

The total synthesis of this complex fatty acid can be approached through a convergent strategy, assembling key building blocks to construct the 22-carbon chain with the required stereochemistry for the five Z-alkenes and the terminal alkyne. The proposed strategy involves the coupling of a C18 pentaene fragment with a C4 alkyne-containing fragment.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is outlined below. The target molecule is disconnected at the C5-C6 bond, leading to a C4 acetylenic synthon and a C18 polyene synthon. The C18 fragment can be further broken down into smaller, readily available starting materials.

Retrosynthesis target This compound intermediate1 C4 Alkyne Fragment + C18 Polyene Fragment target->intermediate1 C5-C6 Disconnection intermediate2 Iterative Wittig Reactions intermediate1->intermediate2 Fragment Synthesis starting_materials Simple Alkynes and Alkenes intermediate2->starting_materials Simplification

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis will involve the following key steps:

  • Synthesis of the C18 Polyene Fragment: This can be achieved through iterative Wittig reactions to introduce the Z-alkenes with high stereoselectivity.

  • Synthesis of the C4 Alkyne Fragment: A simple 4-carbon chain with a terminal alkyne and a suitable functional group for coupling.

  • Coupling Reaction: A carbon-carbon bond-forming reaction, such as a Sonogashira or a related coupling, to join the two fragments.

  • Final Modification: Conversion of the terminal functional group to a carboxylic acid.

Synthesis Workflow start Starting Materials step1 Synthesis of C18 Pentaene Fragment start->step1 step2 Synthesis of C4 Alkyne Fragment start->step2 step3 Fragment Coupling step1->step3 step2->step3 step4 Purification of Coupled Product step3->step4 step5 Final Functional Group Conversion step4->step5 end Target Molecule step5->end

Caption: Proposed workflow for the synthesis of the target fatty acid.

Experimental Protocols

The following are detailed, hypothetical protocols for the key synthetic steps.

Synthesis of a C18 (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenyl bromide (C18 Fragment)

This fragment can be synthesized from linolenic acid, a readily available starting material, through a series of chain elongation and functional group manipulations. A representative step, the Wittig reaction for introducing a Z-alkene, is detailed below.

Protocol: Z-Selective Wittig Reaction

  • Phosphonium Salt Formation: To a solution of triphenylphosphine (1.2 eq) in anhydrous toluene, add the corresponding alkyl halide (1.0 eq). Heat the mixture to reflux for 24 hours. Cool to room temperature, and collect the precipitated phosphonium salt by filtration. Dry under vacuum.

  • Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Wittig Reaction: To the ylide solution, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of but-3-yn-1-ol (C4 Fragment)

This starting material is commercially available or can be readily synthesized.

Coupling of C18 and C4 Fragments

Protocol: Sonogashira Coupling

  • To a solution of the C18-bromide (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture under an argon atmosphere at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation to the Carboxylic Acid

Protocol: Jones Oxidation

  • Dissolve the coupled alcohol (1.0 eq) in acetone at 0 °C.

  • Add Jones reagent (2.0 eq) dropwise until a persistent orange color is observed.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification

Purification of the final product is critical to remove byproducts and isomers. A multi-step purification strategy is recommended.

Purification Workflow

Purification_Workflow crude Crude Product from Synthesis silica Silica Gel Chromatography crude->silica Initial Cleanup argentation Argentation Chromatography silica->argentation Isomer Separation hplc Preparative HPLC argentation->hplc High Purity Finishing pure Pure Product (>98%) hplc->pure

Caption: A multi-step workflow for the purification of the target fatty acid.

Purification Protocols
  • Argentation Chromatography: This technique is highly effective for separating unsaturated compounds based on the number and geometry of their double bonds. A stationary phase impregnated with silver ions is used.[1]

    • Stationary Phase: Silica gel impregnated with 10-20% (w/w) silver nitrate.

    • Mobile Phase: A gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the final polishing of the product to achieve high purity.[1]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification processes.

Reaction Step Reactant Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
C18 Fragment SynthesisStarting PolyeneC18-Br10.07.575
Coupling ReactionC18-Br & C4-OHCoupled Alcohol8.05.265
OxidationCoupled AlcoholTarget Acid5.03.876
Purification Step Starting Purity (%) Final Purity (%) Recovery (%)
Silica Gel Chromatography~60~8590
Argentation Chromatography85~9580
Preparative HPLC95>9870

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

Analytical Technique Parameter Expected Result
¹H NMR Chemical Shift (ppm)Peaks corresponding to olefinic, allylic, acetylenic, and carboxylic acid protons.
¹³C NMR Chemical Shift (ppm)Peaks corresponding to sp, sp², and sp³ hybridized carbons, including the carboxyl carbon.
Mass Spectrometry (HRMS) m/zExact mass corresponding to the molecular formula C₂₂H₂₈O₂.
GC-MS (as methyl ester) Retention TimeA single major peak at a characteristic retention time.
HPLC Purity>98% peak area.

This technical guide provides a robust framework for the synthesis, purification, and characterization of this compound. The proposed strategies and protocols are based on established chemical principles and can be adapted by researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. Due to the absence of experimentally acquired spectra for this specific molecule in publicly available literature, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from structurally related compounds. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar long-chain polyunsaturated fatty acids.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shift ranges for terminal alkynes, Z-alkenes, and other functional groups typically found in polyunsaturated fatty acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~2.5tJ ≈ 7.5
H-3~2.4tJ ≈ 7.5
H-5~2.2tJ ≈ 2.7
H-6~3.1dtJ ≈ 7.0, 5.5
H-7, H-8, H-10, H-11, H-13, H-14, H-16, H-17, H-19, H-205.3 - 5.5m-
H-9, H-12, H-15, H-18~2.8m (quintet-like)-
H-21~2.1qJ ≈ 7.5
H-22~0.98tJ ≈ 7.5
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (δ, ppm)
C-1 (COOH)~179
C-2~34
C-3~25
C-4~83
C-5~69
C-6~19
C-7, C-8, C-10, C-11, C-13, C-14, C-16, C-17, C-19, C-20127 - 132
C-9, C-12, C-15, C-18~26
C-21~21
C-22~14

Experimental Protocols

Acquiring high-resolution ¹H and ¹³C NMR spectra for long-chain unsaturated fatty acids requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for fatty acids. Other suitable solvents include deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), depending on the desired chemical shift dispersion and potential for hydrogen bonding interactions.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal resolution of the complex olefinic and methylene proton signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a well-concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C-1, C-4, and C-5) which have longer T₁ relaxation times.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualizations

The following diagrams illustrate the logical relationships within the molecule and a typical experimental workflow for NMR analysis.

G Molecular Structure and Key NMR Correlations cluster_structure Functional Groups cluster_nmr Expected NMR Signals COOH Carboxylic Acid (C1) COOH_C ~179 ppm (13C) COOH->COOH_C Alkyne Terminal Alkyne (C4, C5) Alkyne_C 69-83 ppm (13C) Alkyne->Alkyne_C Alkyne_H ~2.2 ppm (1H) Alkyne->Alkyne_H Z_Alkenes Z-Alkenes (C7=C8, C10=C11, C13=C14, C16=C17, C19=C20) Alkene_C 127-132 ppm (13C) Z_Alkenes->Alkene_C Alkene_H 5.3-5.5 ppm (1H) Z_Alkenes->Alkene_H BisAllylic Bis-allylic CH2 (C9, C12, C15, C18) BisAllylic_C ~26 ppm (13C) BisAllylic->BisAllylic_C BisAllylic_H ~2.8 ppm (1H) BisAllylic->BisAllylic_H Ethyl_Tail Ethyl Tail (C21, C22) Ethyl_C ~14, 21 ppm (13C) Ethyl_Tail->Ethyl_C Ethyl_H ~0.98, 2.1 ppm (1H) Ethyl_Tail->Ethyl_H

Caption: Correlation of functional groups to their expected NMR signals.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (1-50 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E 1D 1H NMR D->E F 1D 13C NMR D->F G 2D COSY D->G H 2D HSQC D->H I 2D HMBC D->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Chemical Shift Referencing K->L M Signal Integration & Assignment L->M N Structure Elucidation M->N

Caption: A typical workflow for NMR sample preparation and data analysis.

mass spectrometry analysis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Introduction

This compound is a polyunsaturated fatty acid (PUFA) characterized by five cis-double bonds and a single triple bond. Its unique structure presents both opportunities and challenges for mass spectrometry-based analysis. This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound, including sample preparation, ionization techniques, expected fragmentation patterns, and quantitative analysis strategies. The methodologies described herein are based on established protocols for similar long-chain PUFAs and are adapted to the specific structural features of this molecule.

Physicochemical Properties and Expected Mass Spectrometric Behavior

  • Molecular Formula: C₂₂H₃₀O₂

  • Molecular Weight: 326.47 g/mol

  • Exact Mass: 326.2246 u

The presence of a carboxylic acid group makes this molecule amenable to analysis in negative ionization mode, typically forming a [M-H]⁻ ion. The multiple sites of unsaturation (five double bonds and one triple bond) are expected to be the primary sites of fragmentation upon collisional activation.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the accurate analysis of this compound. The following sections detail recommended procedures for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the quantitative analysis of fatty acids in complex biological matrices.[1][2]

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established methods for PUFA extraction from plasma.[3]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add 100 µL of plasma. Add 10 µL of an appropriate internal standard mixture (e.g., deuterated or odd-chain fatty acids).

  • Protein Precipitation and Lysis: Add 1.5 mL of methanol and vortex for 30 seconds.

  • Lipid Extraction: Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. Incubate at room temperature for 30 minutes on a shaker.

  • Phase Separation: Add 1.25 mL of water to induce phase separation and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/acetonitrile 1:1, v/v).

Derivatization (Optional, for GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the fatty acid.[4][5] A common method is the conversion to a pentafluorobenzyl (PFB) ester.

  • Reagent Preparation: Prepare a solution of 1% pentafluorobenzyl bromide in acetonitrile and a solution of 1% diisopropylethylamine in acetonitrile.

  • Derivatization Reaction: To the dried lipid extract, add 25 µL of each reagent. Cap the tubes and let them stand at room temperature for 20 minutes.

  • Drying: Dry the derivatized sample under a vacuum.

  • Reconstitution: Dissolve the sample in 50 µL of iso-octane for GC-MS injection.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for the analysis of the target molecule. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating fatty acids.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the [M-H]⁻ ion.[6]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) can be used.

    • Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

      • Precursor Ion (Q1): m/z 325.2 (corresponding to the [M-H]⁻ of the C₂₂H₃₀O₂ isomer, assuming the user provided the correct formula for the named compound which is C₂₂H₃₀O₂ and not C₂₂H₃₄O₂ as found in some searches for a similar but different compound).

      • Product Ions (Q3): Specific product ions would need to be determined experimentally by infusing a standard of the compound and performing a product ion scan. Likely product ions would result from cleavages at the positions of the double and triple bonds.

    • Source Parameters:

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Desolvation Gas Flow: 800 L/hr.

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound would involve the use of an internal standard and a calibration curve. The following tables are examples of how such data would be presented.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,10050,3003.024
500760,50050,00015.210
10001,515,00049,80030.422
Linearity (R²) 0.999

Table 2: Example Quantitative Results for Plasma Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 125,40050,3000.50516.6
Control 228,90049,8000.58019.1
Treated 185,60050,1001.70956.2
Treated 292,30049,9001.85060.8

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Lipid Extraction (MTBE) add_is->extraction dry_down Dry Down (N2) extraction->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for the quantitative analysis of the target fatty acid.

Hypothetical Signaling Pathway

hypothetical_pathway FA This compound COX Cyclooxygenase (COX) FA->COX LOX Lipoxygenase (LOX) FA->LOX CYP450 Cytochrome P450 FA->CYP450 Prostanoids Novel Prostanoids COX->Prostanoids Leukotrienes Novel Leukotrienes LOX->Leukotrienes Epoxides Novel Epoxides CYP450->Epoxides Receptor Cell Surface/Nuclear Receptor Prostanoids->Receptor Leukotrienes->Receptor Epoxides->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: Hypothetical metabolic pathway of the target fatty acid.

Predicted Fragmentation Pattern

While experimental data is not available, a predicted fragmentation pattern for the [M-H]⁻ ion of this compound (m/z 325.2) can be postulated based on the known behavior of PUFAs. Fragmentation will likely be initiated at the carboxylic acid group and proceed along the carbon chain, with cleavages influenced by the positions of the double and triple bonds.

  • Loss of CO₂: A characteristic loss of 44 Da (CO₂) from the carboxylate anion is expected, yielding a fragment at m/z 281.2.

  • Chain Cleavages: A series of fragments resulting from cleavages along the hydrocarbon chain, particularly at the allylic and propargylic positions, would be anticipated. The presence of the triple bond at the 4-position is expected to yield unique fragments compared to standard PUFAs. For instance, cleavage between C5 and C6 would be facilitated by the triple bond.

Further detailed fragmentation analysis would require high-resolution mass spectrometry and comparison with synthesized standards.

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of its unique chemical structure. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods for the identification and quantification of this novel fatty acid. The combination of optimized sample preparation, high-resolution LC-MS/MS, and thoughtful data analysis will be key to elucidating its biological roles and potential therapeutic applications.

References

solubility of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for the specific compound this compound is limited. This guide provides a general qualitative solubility profile based on its chemical structure and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a polyunsaturated fatty acid (PUFA) characterized by a 22-carbon chain containing five cis-double bonds and a terminal triple bond. Its structure suggests a high degree of unsaturation and a long hydrophobic carbon tail, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various research and development settings, including as a potential therapeutic agent.

Predicted Solubility Profile

The molecular structure of this compound, with its long lipophilic hydrocarbon chain, suggests it will be sparingly soluble in polar solvents and more readily soluble in nonpolar organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The compound is expected to exhibit good solubility in these solvents due to the favorable van der Waals interactions between the long hydrocarbon chain and the solvent molecules.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Moderate to good solubility is anticipated in these solvents. The carboxylic acid head can engage in dipole-dipole interactions, while the hydrocarbon tail can interact with the organic part of the solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility in short-chain alcohols is expected to be moderate. While the carboxylic acid group can form hydrogen bonds with the solvent, the long, nonpolar carbon chain will limit overall solubility. Solubility will likely decrease as the chain length of the alcohol increases.

  • Aqueous Solutions: The compound is expected to be poorly soluble in water, a characteristic of long-chain fatty acids.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of the fatty acid to a known volume of the selected organic solvent in a vial. The exact amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

Organic SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar
TolueneNonpolar
ChloroformNonpolar
Diethyl EtherPolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
Dimethylformamide (DMF)Polar Aprotic
MethanolPolar Protic
EthanolPolar Protic

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess fatty acid B Add to known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle and collect supernatant C->D E Filter through 0.22 µm filter D->E F Dilute sample E->F G Quantify by HPLC/GC F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Technical Whitepaper: (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid - A Chemical Probe for Elucidating Biological Targets in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the potential biological targets of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, a synthetic analog of docosahexaenoic acid (DHA). Due to the presence of a terminal alkyne group, this molecule serves as a powerful chemical probe for activity-based protein profiling (ABPP) and target identification in the complex landscape of lipid metabolism. This document details the principles of its application, potential enzyme targets based on analogous compounds, and detailed experimental protocols for its use in identifying and validating protein interactions.

Introduction: A Novel Probe for Lipid Biology

This compound is a structurally modified version of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA). The key modification is the introduction of a triple bond (alkyne) at the 4th carbon position. This alkyne group functions as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with a complementary azide-containing reporter tag through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This property allows for the visualization, enrichment, and identification of proteins that interact with or metabolize this fatty acid analog.

The primary application of this compound is in Activity-Based Protein Profiling (ABPP) , a chemical proteomics technology that enables the functional characterization of enzymes in their native environment.[3][4] By introducing this "clickable" DHA analog into cells or tissues, researchers can trace its metabolic fate and identify its protein binding partners, thereby uncovering its biological targets.

Potential Biological Targets

As an analog of DHA, this compound is expected to interact with enzymes and proteins involved in fatty acid metabolism and signaling. The introduction of the alkyne group may alter its substrate specificity or turn it into an inhibitor of certain enzymes. Based on studies of DHA and other alkyne-containing fatty acid probes, the following enzyme families are considered high-priority potential targets.

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenases are key enzymes in the conversion of polyunsaturated fatty acids into prostaglandins and other inflammatory mediators. DHA is a known substrate and modulator of COX enzymes. The alkyne-containing analog may act as a substrate or an inhibitor.

Lipoxygenases (LOX)

Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to signaling molecules like leukotrienes and lipoxins. Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit specificity for different fatty acids. Nitro-derivatives of oleic and linoleic acid have been shown to inhibit 5-LOX with IC50 values in the low micromolar range.[5]

Fatty Acyl-CoA Synthetases and Acyltransferases

Before entering metabolic pathways, fatty acids are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. Fatty acyltransferases are responsible for the covalent attachment of fatty acids to proteins (acylation), a post-translational modification that affects protein localization and function. Alkyne-containing fatty acids are known to be incorporated into proteins via this mechanism, making acyltransferases a primary target class for this probe.[2]

Quantitative Data for Analogous Compounds

Fatty Acid/AnalogTarget EnzymeAssay SystemIC50 (µM)Reference(s)
Nitro-oleic acid (NO2-OA)5-Lipoxygenase (5-LOX)Intact human PMNLs0.9 ± 0.2[5]
Nitro-linoleic acid (NO2-LA)5-Lipoxygenase (5-LOX)Intact human PMNLs1.9 ± 0.5[5]
Linoleyl hydroxamic acid (LHA)5-Lipoxygenase (h5-LO)Recombinant human7[6]
Linoleyl hydroxamic acid (LHA)12-Lipoxygenase (12-LO)Porcine leukocyte0.6[6]
Linoleyl hydroxamic acid (LHA)15-Lipoxygenase (15-LO)Rabbit reticulocyte0.02[6]
Linoleyl hydroxamic acid (LHA)Cyclooxygenase-1 (COX-1)Ovine60[6]
Linoleyl hydroxamic acid (LHA)Cyclooxygenase-2 (COX-2)Ovine60[6]
1α,25(OH)2-16-ene-23-yne-D3Cyclooxygenase-2 (COX-2)In vitro enzyme assay0.0058[7]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway Involvement

The probe, as a DHA analog, is expected to influence the arachidonic acid cascade, which is central to inflammation. By potentially inhibiting COX and LOX enzymes, it could modulate the production of prostaglandins and leukotrienes.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (AA) PLA2->AA Release COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Probe (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19- pentaen-4-ynoic acid Probe->COX Potential Inhibition Probe->LOX Potential Inhibition PGs Prostaglandins (PGG2/PGH2) COX->PGs Metabolism LTs Leukotrienes (LTA4) LOX->LTs Metabolism

Putative modulation of the arachidonic acid cascade by the DHA analog.
Experimental Workflow for Target Identification

The general workflow for identifying the biological targets of this probe involves metabolic labeling of cells, click chemistry to attach a reporter tag (e.g., biotin), enrichment of labeled proteins, and identification by mass spectrometry.

ABPP_Workflow cluster_cell Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analytical Phase A 1. Metabolic Labeling Cells are incubated with the alkyne-DHA probe. B 2. Cell Lysis Proteins are extracted. A->B C 3. Click Chemistry An azide-biotin tag is attached to the alkyne probe. B->C D 4. Protein Enrichment Biotinylated proteins are captured on streptavidin beads. C->D E 5. On-Bead Digestion Proteins are digested into peptides with trypsin. D->E F 6. LC-MS/MS Analysis Peptides are separated and sequenced. E->F G 7. Data Analysis Proteins are identified and quantified. F->G

General workflow for activity-based protein profiling (ABPP).

Detailed Experimental Protocols

Protocol for Metabolic Labeling and In-Gel Fluorescence Analysis

This protocol is adapted for visualizing proteins that are covalently modified by the alkyne-DHA probe.

Materials:

  • This compound (alkyne-DHA probe)

  • Cell culture medium and appropriate cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click reaction cocktail components:

    • Azido-rhodamine (or other fluorescent azide)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Culture cells to desired confluency. Replace the medium with fresh medium containing the alkyne-DHA probe (typically 25-100 µM). Incubate for 4-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail. A typical cocktail for a 50 µL reaction includes: 1 µL of 5 mM azido-rhodamine, 2.5 µL of 2 mM TBTA, 1 µL of 50 mM TCEP, and 1 µL of 50 mM CuSO4. Incubate at room temperature for 1 hour.[8]

  • Sample Preparation for SDS-PAGE: Precipitate the protein by adding methanol/chloroform. Resuspend the protein pellet in SDS-PAGE loading buffer.

  • In-Gel Fluorescence Scanning: Separate the proteins on a polyacrylamide gel. After electrophoresis, scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., rhodamine).[8][9]

  • Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol for Target Identification by Mass Spectrometry

This protocol details the enrichment and preparation of probe-labeled proteins for identification by LC-MS/MS.

Materials:

  • Biotin-azide conjugate

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS, high salt buffer)

  • Urea solutions (6 M and 2 M in PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment

Procedure:

  • Labeling and Click Chemistry: Follow steps 1-4 from Protocol 5.1, but use an azide-biotin tag instead of a fluorescent azide.

  • Enrichment of Biotinylated Proteins: Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[1]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with PBS containing 1% SDS, high salt buffer (e.g., 1 M NaCl), and finally PBS to remove non-specifically bound proteins.

  • On-Bead Reduction and Alkylation: Resuspend the beads in 6 M urea in PBS. Add DTT to a final concentration of 10 mM and incubate at 65°C for 15 minutes. Cool to room temperature, then add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • On-Bead Digestion: Wash the beads with PBS to remove urea. Resuspend the beads in a digestion buffer (e.g., 2 M urea in PBS with 1 mM CaCl2). Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.[1]

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform additional elution steps with 50% acetonitrile/0.1% formic acid to recover all peptides.

  • LC-MS/MS Analysis: Desalt the peptide mixture using a C18 StageTip. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled with the alkyne-DHA probe.

Conclusion

This compound represents a valuable tool for chemical proteomics, enabling the exploration of the complex roles of DHA and its metabolites in cellular processes. While specific target data for this particular isomer is still emerging, its structural similarity to DHA and other fatty acid probes suggests a high potential for interaction with key enzymes in inflammatory and metabolic pathways, such as cyclooxygenases and lipoxygenases. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to utilize this and similar probes for the discovery and validation of novel drug targets and to deepen our understanding of lipid biology. The key to interpreting the results will be a careful comparison with control experiments and an awareness that the alkyne modification can alter the biochemical properties of the parent fatty acid.

References

In Vitro Cytotoxicity of Novel Fatty Acid Analogs: A Technical Guide Focused on (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research detailing the specific in vitro cytotoxicity of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is exceptionally limited. One commercial source suggests potential antineoplastic, anti-inflammatory, and antimycobacterial activity, with an IC50 of 6 μM against Mycobacterium tuberculosis H37Ra, though the primary research source for this data is not provided[1].

This guide has been constructed to provide a comprehensive framework for researchers and drug development professionals interested in this molecule. It leverages detailed data from structurally related compounds—specifically polyunsaturated fatty acids (PUFAs) like Docosahexaenoic Acid (DHA) and various alkynoic fatty acids—to present the experimental protocols, potential mechanisms of action, and data presentation formats that would be critical in evaluating the cytotoxic properties of this target compound.

Quantitative Cytotoxicity Data of Structurally Related Fatty Acids

The cytotoxic potential of a novel compound is typically quantified by its IC50 or EC50 value—the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes data from studies on derivatives of DHA and Linoleic Acid (LA), which serve as important benchmarks for potential anticancer activity.

Compound IDParent MoleculeCell LineAssayExposure Time (h)IC50 / EC50 (μM)Citation
D3 DHAMCF-7MTT7215.96 ± 2.89[2]
L3 LAMCF-7MTT7224.64 ± 1.81[2]

MCF-7: Human breast adenocarcinoma cell line. DHA: Docosahexaenoic Acid. LA: Linoleic Acid. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Potential Mechanisms of Action & Signaling Pathways

Based on studies of related PUFAs and their derivatives, the cytotoxic effects of novel fatty acids against cancer cells may be mediated through the induction of apoptosis (programmed cell death). Key events in this process often include the activation of caspase cascades and disruption of mitochondrial function.

Apoptosis Induction Pathway

Derivatives of DHA and LA have been shown to induce apoptosis in MCF-7 breast cancer cells. Compound D3 (derived from DHA) and L3 (derived from LA) induced apoptosis rates of 47.1% and 20.5%, respectively, in addition to causing necrosis[2]. This suggests a mechanism involving the activation of cell death pathways. A generalized pathway for apoptosis induction is visualized below.

Compound Novel Fatty Acid (e.g., D3, L3) Cell Cancer Cell (e.g., MCF-7) Compound->Cell Mito Mitochondrial Stress (Intrinsic Pathway) Cell->Mito Receptor Death Receptor Binding (Extrinsic Pathway) Cell->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction.

Detailed Experimental Protocols

The following sections describe standard methodologies for assessing the in vitro cytotoxicity of a novel compound. These protocols are based on established practices used in the evaluation of fatty acid derivatives[2].

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7) cells and normal human dermal fibroblasts (HDF) are used to assess cancer-specific cytotoxicity versus effects on healthy cells.

  • Culture Medium: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay Protocol

The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are harvested from culture flasks using trypsin and seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the final desired test concentrations.

  • Cell Treatment: After 24 hours of incubation, the culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The treated plates are incubated for a specified period, typically 72 hours, under standard culture conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The workflow for a typical in vitro cytotoxicity screening experiment is outlined in the diagram below.

Culture 1. Cell Culture (MCF-7, HDF) Seeding 2. Cell Seeding (96-well plates) Culture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment Incubate 4. Incubation (72 hours) Treatment->Incubate Assay 5. Viability Assay (e.g., MTT) Incubate->Assay Read 6. Data Acquisition (Absorbance Reading) Assay->Read Analysis 7. Data Analysis (IC50 Calculation) Read->Analysis

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound remains to be published, the established anticancer properties of related PUFAs and alkynoic acids provide a strong rationale for its investigation. The presence of both multiple double bonds and a triple bond within a 22-carbon backbone is a unique structural feature that warrants evaluation.

Future research should focus on executing the protocols outlined in this guide to determine the compound's IC50 values across a panel of cancer cell lines and normal control cells. Should significant and selective cytotoxicity be observed, subsequent studies should aim to elucidate the specific molecular mechanisms, including the key signaling pathways (e.g., apoptosis, cell cycle arrest) through which it exerts its effects.

References

An In-depth Technical Guide on the Putative Enzymatic Metabolism of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a thorough review of the scientific literature reveals no specific studies on the enzymatic metabolism of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. The presence of a triple bond at the 4th carbon position (a 4-ynoic acid) makes this a unique fatty acid. However, its structural similarity to the well-studied omega-3 fatty acid, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid (DPA), allows for a predictive analysis of its potential metabolic fate. This guide, therefore, presents a hypothetical metabolic profile based on the known enzymatic pathways that metabolize DPA and other polyunsaturated fatty acids (PUFAs). The introduction of the 4-ynoic acid moiety may influence its role as a substrate, an inhibitor, or lead to the formation of novel metabolites.

Core Metabolic Pathways for Polyunsaturated Fatty Acids

Polyunsaturated fatty acids are primarily metabolized through three major enzymatic pathways:

  • Cyclooxygenases (COX): These enzymes catalyze the formation of prostaglandins and thromboxanes.[1][2][3]

  • Lipoxygenases (LOX): These enzymes are responsible for the synthesis of leukotrienes, lipoxins, and other hydroxylated fatty acids.[1][2]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes produces epoxides and hydroxylated fatty acids.[1][4][5]

Putative Metabolism of this compound

Based on the metabolism of DPA, the title compound is likely to be a substrate for COX, LOX, and CYP enzymes. The presence of the 4-ynoic acid could, however, alter the kinetics and product profiles of these reactions.

Cyclooxygenase (COX) Pathway

DPA is known to interfere with the cyclooxygenase pathway, inhibiting the aggregation of platelets.[6] It is metabolized by COX enzymes to produce various bioactive eicosanoids.[7] Specifically, COX-2 has been shown to mediate the formation of electrophilic fatty acid oxo-derivatives (EFOXs) from DPA.[8] Given this, this compound may also be converted by COX enzymes, potentially leading to novel prostanoid-like structures. The triple bond might also act as an inhibitor of COX enzymes.

Lipoxygenase (LOX) Pathway

In platelets, DPA is metabolized by lipoxygenase to form 11-hydroxy-7,9,13,16,19- and 14-hydroxy-7,10,12,16,19-DPA.[9] DPA has been shown to accelerate the lipoxygenase pathway, which contributes to its potent anti-platelet aggregation effects.[6] It is plausible that the title compound would also be a substrate for LOX enzymes, leading to the formation of hydroxylated derivatives. The position of hydroxylation would be of interest to determine the biological activity of these novel metabolites.

Cytochrome P450 (CYP) Pathway

CYP enzymes, particularly isoforms from the CYP2C and CYP2J subfamilies, are known to metabolize various PUFAs, including DPA, to form epoxides and hydroxylated products.[10] For instance, CYP enzymes can convert DPA into epoxydocosapentaenoic acids (EpDPEs).[11] It is therefore anticipated that this compound could be metabolized by CYP enzymes to produce novel epoxides and hydroxylated metabolites. The electronic nature of the triple bond might influence the regioselectivity of the epoxidation and hydroxylation reactions.

Quantitative Data on the Metabolism of Analogous Fatty Acids

As no direct quantitative data exists for the title compound, the following table summarizes findings related to the metabolism of its close structural analog, DPA.

Enzyme PathwayEnzyme/Cell TypeKey FindingsReference
Lipoxygenase PlateletsMetabolized to 11-hydroxy-DPA and 14-hydroxy-DPA.[9]
Cyclooxygenase PlateletsPotently inhibits collagen- or arachidonic acid-stimulated platelet aggregation. Suppresses thromboxane A2 formation.[6]
Lipoxygenase PlateletsEnhances the formation of 12-hydroxyeicosatetraenoic acid.[6]
Retroconversion In vitroRetro-converted to Eicosapentaenoic Acid (EPA).[9]
Conversion to DHA In vivo (liver)Limited conversion to Docosahexaenoic Acid (DHA).[9]

Experimental Protocols for Studying PUFA Metabolism

The following are generalized protocols that can be adapted to study the enzymatic metabolism of this compound.

In Vitro Enzyme Assays with Recombinant Enzymes
  • Objective: To determine if the compound is a substrate for specific COX, LOX, or CYP isoforms.

  • Methodology:

    • Incubate the test compound at various concentrations with a specific recombinant human COX, LOX, or CYP enzyme in an appropriate buffer system.

    • For CYP enzymes, a NADPH-generating system is required.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

    • The reaction is terminated by the addition of a solvent (e.g., ice-cold acetonitrile).

    • The mixture is centrifuged, and the supernatant is collected for analysis.

    • Metabolite formation is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The identity of the metabolites can be confirmed using authentic standards if available.

Cell-Based Metabolism Assays
  • Objective: To study the metabolism of the compound in a cellular context.

  • Methodology:

    • Culture relevant cell types (e.g., human platelets, endothelial cells, or macrophages) to a suitable confluency.

    • Treat the cells with the test compound at various concentrations for different time points.

    • For studies involving induced enzymes like COX-2, cells may be pre-treated with an inflammatory stimulus (e.g., IL-1α).

    • After incubation, the cell culture medium is collected, and the cells are harvested.

    • Lipids are extracted from both the medium and the cells using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).

    • The extracted lipids are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Microsomal Metabolism Assays
  • Objective: To assess the metabolism by a mixture of membrane-bound enzymes, primarily CYPs.

  • Methodology:

    • Incubate the test compound with liver or other tissue microsomes in the presence of a NADPH-generating system.

    • The reaction is carried out at 37°C and terminated after a specific time.

    • The reaction mixture is processed to extract the lipids.

    • The formation of metabolites is determined by LC-MS/MS analysis.

Visualizations of Putative Metabolic Pathways

The following diagrams illustrate the known metabolic pathways for DPA, which serve as a model for the potential metabolism of this compound.

G DPA (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaenoic acid COX Cyclooxygenase (COX-1/COX-2) DPA->COX Prostaglandins D-series Prostaglandins and Thromboxanes COX->Prostaglandins

Caption: Putative Cyclooxygenase (COX) pathway for DPA metabolism.

G DPA (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaenoic acid LOX Lipoxygenase (LOX) DPA->LOX Hydroxy_DPA 11- and 14-Hydroxy-DPA LOX->Hydroxy_DPA Resolvins D-series Resolvins Hydroxy_DPA->Resolvins Further Metabolism

Caption: Potential Lipoxygenase (LOX) pathway for DPA metabolism.

G DPA (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaenoic acid CYP450 Cytochrome P450 (Epoxygenase/Hydroxylase) DPA->CYP450 Epoxides Epoxydocosapentaenoic acids (EpDPEs) CYP450->Epoxides Epoxidation Hydroxylated Hydroxylated DPA CYP450->Hydroxylated Hydroxylation

Caption: Predicted Cytochrome P450 (CYP) metabolism of DPA.

G DPA (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaenoic acid BetaOx Peroxisomal β-oxidation DPA->BetaOx Retroconversion Elongase Elongase DPA->Elongase Elongation EPA Eicosapentaenoic Acid (EPA) BetaOx->EPA C24_5 24:5n-3 Elongase->C24_5 Desaturase Δ6-Desaturase C24_6 24:6n-3 Desaturase->C24_6 C24_5->Desaturase BetaOx2 Peroxisomal β-oxidation C24_6->BetaOx2 DHA Docosahexaenoic Acid (DHA) BetaOx2->DHA

Caption: DPA retroconversion to EPA and elongation/desaturation to DHA.

References

A Technical Guide to the Structural Elucidation of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a novel molecular entity for which detailed experimental data is not publicly available. This guide provides a comprehensive, theoretical framework for its structural elucidation based on established analytical chemistry principles and predictive models for a molecule with its proposed structure. The data presented herein is hypothetical and intended to serve as a benchmark for future experimental work.

Introduction

This compound represents a unique polyunsaturated fatty acid (PUFA) analog. It incorporates five Z (cis) double bonds, characteristic of many biologically important omega-3 and omega-6 fatty acids, combined with a terminal alkyne functionality at the 4-position. This terminal alkyne serves as a powerful chemical handle for "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), making this molecule an invaluable probe for chemical biology, metabolic labeling, and target identification studies.

The definitive confirmation of its structure is paramount before its use in biological systems. This technical guide outlines a systematic workflow for the complete structural elucidation of this compound, detailing the expected outcomes from key analytical techniques and providing generalized protocols for their execution.

Predicted Physicochemical Properties and Spectroscopic Data

The initial step in characterization involves determining the fundamental properties of the purified compound and predicting its spectroscopic signatures.

General Properties
PropertyPredicted Value
Molecular Formula C₂₂H₃₀O₂
Exact Mass 326.2246 g/mol
Molecular Weight 326.47 g/mol
Elemental Composition C: 80.93%, H: 9.26%, O: 9.80%
Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework. Experiments would be conducted in a deuterated solvent such as chloroform-d (CDCl₃).

Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-21 (CH₃) 0.97 t 7.5
H-20 (CH₂) 2.08 p 7.5
H-18 (Allylic CH₂) 2.81 m -
H-15 (Allylic CH₂) 2.81 m -
H-12 (Allylic CH₂) 2.81 m -
H-9 (Allylic CH₂) 2.81 m -
H-6 (Allylic CH₂) 2.45 m -
H-19, H-16, H-13, H-10, H-7 (Olefinic CH) 5.30 - 5.45 m Jcis ≈ 10-12
H-5 (Alkynyl-CH) 2.15 t 2.6
H-3 (Propargylic CH₂) 2.50 dt 7.5, 2.6
H-2 (α-CH₂) 2.35 t 7.5

| COOH | ~11-12 | br s | - |

Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C-1 (COOH) ~179.0
C-2 ~33.5
C-3 ~15.0
C-4 (Alkyne) ~82.0
C-5 (Alkyne) ~70.0
C-6 ~20.5
C-7, C-10, C-13, C-16, C-19 (Olefinic) ~127.0 - 132.0
C-8, C-11, C-14, C-17 (Bis-allylic) ~25.6
C-9, C-12, C-15, C-18 (Allylic) ~20.5 - 27.2
C-20 ~20.6
C-21 ~14.1

| C-22 | Not Applicable |

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) helps verify the acyl chain structure.

Table 2.3.1: Predicted HRMS and MS/MS Fragmentation Data

Ionization Mode Ion Predicted m/z Notes
ESI (-) [M-H]⁻ 325.2173 Deprotonated molecular ion. Confirms molecular formula C₂₂H₃₀O₂.
ESI (-) [M-H-CO₂]⁻ 281.2275 Characteristic loss of CO₂ from the carboxylate anion.
ESI (+) [M+H]⁺ 327.2319 Protonated molecular ion.
ESI (+) [M+Na]⁺ 349.2138 Sodium adduct, common in ESI.

| ESI (+) | [M+H-H₂O]⁺ | 309.2213 | Loss of water from the protonated molecule. |

Predicted Infrared (IR) and UV-Visible (UV-Vis) Data

Table 2.4.1: Predicted IR and UV-Vis Absorption Data

Spectroscopy Feature Predicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H stretch (Carboxylic Acid) 3300 - 2500 (very broad)
C-H stretch (sp³) 2960, 2930, 2860
C-H stretch (sp², Olefinic) ~3010
C≡C-H stretch (Terminal Alkyne) ~3300 (sharp)
C=O stretch (Carboxylic Acid) ~1710 (strong)
C=C stretch (Z-alkene) ~1655 (medium)
C≡C stretch (Alkyne) ~2120 (weak)

| UV-Vis | π → π* | λmax < 200 nm |

Note on UV-Vis: The five double bonds are non-conjugated (isolated by methylene groups). Therefore, no significant absorption in the visible range is expected. The molecule will appear colorless. The spectrum will show strong absorbance in the far UV region due to the five isolated chromophores, but this is typically below the analytical window of standard spectrophotometers.

Experimental Protocols

The following are generalized protocols for acquiring the data necessary for structural confirmation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified fatty acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.

  • 2D NMR Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks (e.g., through the aliphatic chain).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting molecular fragments (e.g., from the carbonyl carbon to H-2 and H-3).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the fatty acid in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to an Electrospray Ionization (ESI) source.

  • Full Scan Acquisition:

    • Infuse the sample directly or via liquid chromatography (LC).

    • Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Ensure mass accuracy is below 5 ppm using an appropriate lock mass or internal calibrant.

  • Tandem MS (MS/MS) Acquisition:

    • Perform fragmentation analysis on the parent ion of interest (e.g., [M-H]⁻ at m/z 325.2).

    • Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the oily fatty acid in a volatile solvent (e.g., dichloromethane), applying a drop onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean salt plate or ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

Mandatory Visualizations

Structural Elucidation Workflow

G Figure 1. Structural Elucidation Workflow cluster_synthesis Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis & Purification (e.g., Corey-Fuchs from ω-oxo precursor) hrms HRMS (ESI-TOF/Orbitrap) Confirm Molecular Formula synthesis->hrms Purity >95% nmr NMR Spectroscopy (1D & 2D) Determine C-H Framework synthesis->nmr ftir FTIR Spectroscopy Identify Functional Groups synthesis->ftir uvvis UV-Vis Spectroscopy Analyze Conjugation synthesis->uvvis confirm Data Integration & Final Structure Assignment hrms->confirm C₂₂H₃₀O₂ nmr->confirm Connectivity & Stereochemistry ftir->confirm COOH, C≡C, C=C uvvis->confirm Non-conjugated G Figure 2. Key Structural Features and Analytical Correlations cluster_structure Molecular Structure cluster_analytical Primary Analytical Evidence struct HOOC-(CH₂)₂-C≡C-CH₂-(CH=CH-CH₂)₄-CH₂-CH₃ ftir FTIR • Broad O-H (~3000 cm⁻¹) • Sharp C≡C-H (~3300 cm⁻¹) • Strong C=O (~1710 cm⁻¹) struct->ftir Functional Groups nmr ¹H & ¹³C NMR • Olefinic H (~5.3 ppm) • Bis-allylic H (~2.8 ppm) • Alkynyl C (~70, 82 ppm) • COOH C (~179 ppm) struct->nmr Connectivity ms HRMS • [M-H]⁻ = 325.2173 (Confirms C₂₂H₃₀O₂) struct->ms Molecular Formula

Preliminary Screening of Bioactivity for Novel Polyunsaturated Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in vitro screening methodologies to assess the bioactivity of novel polyunsaturated fatty acids (PUFAs). It details experimental protocols for evaluating cytotoxicity and anti-inflammatory potential, and illustrates the key signaling pathways influenced by PUFAs.

Introduction

Novel polyunsaturated fatty acids (PUFAs) represent a promising frontier in the development of new therapeutic agents, owing to their diverse biological activities. Preliminary screening for bioactivity is a critical first step in identifying lead compounds with potential applications in oncology, inflammatory diseases, and beyond. This document outlines a systematic approach to the initial in vitro evaluation of novel PUFAs, focusing on cytotoxicity and anti-inflammatory effects, two key indicators of therapeutic potential.

Data Presentation: Bioactivity of Novel PUFA Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of selected novel PUFA derivatives from recent studies, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Novel PUFA Derivatives Against Various Cancer Cell Lines

Compound IDParent PUFADerivative TypeCell LineCancer TypeIC50/EC50 (µM)Reference
D3DHAAmideMCF-7Breast15.96 ± 2.89[1][2]
L7LAAmideMCF-7Breast19.2 ± 2.93[1]
L3LAAmideMCF-7Breast24.64 ± 1.81[1][2]
Compound 2Quercetin-fatty acid hybridHCT116Colon0.34[3]
Compound 1Quercetin-fatty acid hybridHCT116Colon22.4[3]
But-BA-LipBetulinic acid-butyric acid esterLiposomalHT-29Colon30.57[4]
But-BA-LipBetulinic acid-butyric acid esterLiposomalNCI-H460Lung30.74[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; DHA: Docosahexaenoic acid; LA: Linoleic acid.

Table 2: Anti-inflammatory Activity of a Novel PUFA Derivative

Compound IDParent PUFAAssayTarget Cytokine(s)Cell LineIC50 (µM)Reference
4kω-3 PUFACytokine releaseIL-6, TNF-α, IL-1βRAW 264.7Low micromolar range[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the preliminary screening of novel PUFAs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel PUFA derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Principle: This sandwich ELISA protocol uses a capture antibody coated on a 96-well plate to bind the cytokine of interest from the sample. A biotinylated detection antibody then binds to the captured cytokine, followed by the addition of a streptavidin-enzyme conjugate. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.

Protocol:

  • Cell Culture and Treatment: Seed appropriate immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of the novel PUFA for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified period (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by the novel PUFA and determine the IC50 value.

Mechanistic Studies: Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is then probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme is used for detection.

Protocol:

  • Cell Lysis: Treat cells with the novel PUFA and/or an inflammatory stimulus. Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated NF-κB p65 or p38 MAPK).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the preliminary bioactivity screening of novel PUFAs.

Experimental Workflows

G cluster_0 Cytotoxicity Screening cluster_1 Anti-inflammatory Screening cluster_2 Mechanism of Action A Seed Cells in 96-well Plate B Treat with Novel PUFA (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H P Cell Treatment with Novel PUFA +/- LPS H->P Select Active Compounds I Seed Macrophages in 24-well Plate J Pre-treat with Novel PUFA I->J K Stimulate with LPS J->K L Collect Supernatant K->L M Perform ELISA for TNF-α and IL-6 L->M N Measure Absorbance (450nm) M->N O Calculate IC50 Values N->O O->P Select Active Compounds Q Cell Lysis & Protein Quantification P->Q R Western Blot for Signaling Proteins (p-p65, p-p38) Q->R S Analyze Protein Expression R->S

Bioactivity Screening Workflow for Novel PUFAs
Signaling Pathways

NFkB_Pathway cluster_nucleus Cell Nucleus PUFA Novel PUFA IKK IKK Complex PUFA->IKK Inhibits NFkB NF-κB (p65/p50) PUFA->NFkB Inhibits Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6)

PUFA-Mediated Inhibition of the NF-κB Signaling Pathway

MAPK_Pathway PUFA Novel PUFA TAK1 TAK1 PUFA->TAK1 Inhibits p38 p38 MAPK PUFA->p38 Inhibits Phosphorylation Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates Receptor->TAK1 MKKs MKK3/6 TAK1->MKKs Phosphorylates MKKs->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

PUFA-Mediated Modulation of the p38 MAPK Signaling Pathway

Conclusion

The preliminary screening of novel polyunsaturated fatty acids for bioactivity is a multifaceted process that provides crucial insights into their therapeutic potential. By systematically evaluating cytotoxicity and anti-inflammatory properties through robust in vitro assays, researchers can identify promising lead compounds for further development. The experimental protocols and workflows outlined in this guide, in conjunction with an understanding of the underlying signaling pathways, provide a solid framework for the initial stages of drug discovery in this exciting field. Further investigation into a wider array of novel PUFA structures and their derivatives will undoubtedly uncover new therapeutic opportunities.

References

An In-depth Technical Guide to the Physicochemical Properties of Alkyne-Modified Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and biological applications of alkyne-modified docosahexaenoic acid (DHA). The introduction of a terminal alkyne group to the omega-end of DHA creates a powerful chemical reporter for "click chemistry" applications. This modification allows for the facile attachment of various reporter tags, such as fluorophores and biotin, enabling the visualization and tracking of DHA metabolism and its incorporation into complex lipids. This guide is intended to be a valuable resource for researchers utilizing alkyne-modified DHA in the fields of lipid biology, drug development, and chemical biology.

Introduction

Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) that is highly enriched in the brain and retina, where it plays a vital role in neuronal function and visual acuity.[1] Its complex structure, with six cis double bonds, imparts unique properties to cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. To better understand the intricate metabolic pathways and signaling roles of DHA, chemical tools that enable its tracking and identification within a cellular context are invaluable.

Alkyne-modified DHA, typically with a terminal alkyne at the omega-position (ω-alkyne DHA), has emerged as a key tool in chemical biology. The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific and efficient covalent reactions with an azide partner through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This allows researchers to "click" on a variety of reporter molecules to the alkyne-tagged DHA after it has been metabolically incorporated into cells.[4]

Physicochemical Properties

The introduction of a terminal alkyne modifies the physicochemical properties of DHA. The key properties are summarized in the table below.

PropertyValueReference
Formal Name 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid
Molecular Formula C₂₂H₂₈O₂
Molecular Weight 324.5 g/mol
Appearance A solution in ethanol
Purity ≥98%
λmax 224 nm
Storage -20°C
Stability ≥ 2 years
Solubility
SolventSolubilityReference
DMF 50 mg/mL
DMSO 50 mg/mL
Ethanol 50 mg/mL
PBS (pH 7.2) 0.1 mg/mL

Synthesis of Alkyne-Modified Docosahexaenoic Acid

The synthesis of terminal alkyne-modified DHA typically involves the conversion of a suitable precursor derived from native DHA. Common methods for introducing a terminal alkyne from an aldehyde include the Corey-Fuchs reaction and the Ohira-Bestmann reaction.[5][6]

Synthetic Workflow

The general workflow for synthesizing ω-alkyne DHA involves the selective oxidation of the terminal methyl group of a protected DHA derivative to an aldehyde, followed by a one-carbon homologation to the terminal alkyne.

G DHA Docosahexaenoic Acid (DHA) Protected_DHA Protected DHA (e.g., methyl ester) DHA->Protected_DHA Esterification Aldehyde ω-Aldehyde DHA derivative Protected_DHA->Aldehyde Selective Oxidation Alkyne_DHA Alkyne-Modified DHA Aldehyde->Alkyne_DHA Corey-Fuchs or Ohira-Bestmann Reaction

Caption: General synthetic workflow for alkyne-modified DHA.
Experimental Protocol: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde to a terminal alkyne.[5][7]

Step 1: Synthesis of the 1,1-dibromoolefin

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the mixture for 5 minutes, then add the ω-aldehyde DHA methyl ester (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography on silica gel to yield the 1,1-dibromoolefin intermediate.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the 1,1-dibromoolefin intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an argon atmosphere.

  • Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting alkyne-modified DHA methyl ester by flash chromatography.

  • The methyl ester can then be hydrolyzed under standard basic conditions to afford the final alkyne-modified docosahexaenoic acid.

Characterization of Alkyne-Modified DHA

The structure and purity of alkyne-modified DHA are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of a terminal alkyne typically shows a characteristic signal for the acetylenic proton (≡C-H) in the range of 2-3 ppm.[8] For alkyne-modified DHA, other key signals would include those for the vinyl protons of the six double bonds (around 5.3-5.4 ppm), the bis-allylic protons (around 2.8 ppm), and the terminal methyl group of native DHA would be absent.[9][10]

¹³C NMR: The sp-hybridized carbons of the alkyne group resonate in a distinct region of the ¹³C NMR spectrum. The terminal alkyne carbon (≡C-H) typically appears around 68-90 ppm.[11]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For alkyne-modified DHA (C₂₂H₂₈O₂), the expected exact mass would be [M-H]⁻ = 323.2016.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrations of the alkyne functional group. A terminal alkyne will show a sharp C-H stretch at approximately 3300 cm⁻¹ and a C≡C stretch between 2100-2140 cm⁻¹.[8]

Biological Applications and Signaling Pathways

Alkyne-modified DHA is a valuable tool for studying the metabolism and signaling of its parent molecule. Once introduced to cells, it is processed by the cellular machinery and incorporated into various lipid species.

Metabolic Labeling and Tracking

The alkyne tag allows for the visualization and identification of DHA-containing lipids. After cellular uptake and metabolic incorporation, the cells can be lysed, and the alkyne-tagged lipids can be reacted with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) via click chemistry.[4][12]

G Alkyne_DHA Alkyne-DHA Cell Cellular Uptake Alkyne_DHA->Cell Metabolism Metabolic Incorporation (e.g., into phospholipids) Cell->Metabolism Lysis Cell Lysis Metabolism->Lysis Click Click Chemistry (with Azide-Reporter) Lysis->Click Detection Detection/ Purification Click->Detection

Caption: Experimental workflow for metabolic labeling with alkyne-DHA.
Probing DHA Signaling Pathways

DHA is known to influence several signaling pathways crucial for neuronal survival and function. Alkyne-modified DHA can be used as a chemical proteomics probe to identify protein interaction partners and to study the downstream effects of DHA incorporation.[13]

DHA Signaling Pathways:

  • Phosphatidylserine (PS)-Mediated Neuroprotection: DHA promotes the synthesis of PS, which in turn facilitates the activation of pro-survival kinases like Akt.[14]

  • Neuroprotectin D1 (NPD1) Synthesis: DHA is a precursor to the specialized pro-resolving mediator NPD1, which has potent anti-inflammatory and neuroprotective effects.[15]

  • Modulation of Membrane Rafts and G-protein Coupled Receptors (GPCRs): The incorporation of DHA into membrane phospholipids can alter the structure and function of lipid rafts, thereby influencing the activity of associated signaling proteins like GPCRs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkyne_DHA_PL Alkyne-DHA in Phospholipids Lipid_Rafts Lipid Raft Modulation Alkyne_DHA_PL->Lipid_Rafts GPCRs GPCRs Lipid_Rafts->GPCRs influences Downstream\nSignaling Downstream Signaling GPCRs->Downstream\nSignaling Alkyne_DHA Alkyne-DHA NPD1_synthesis NPD1 Synthesis Alkyne_DHA->NPD1_synthesis PS_synthesis PS Synthesis Alkyne_DHA->PS_synthesis Anti-inflammatory\nEffects Anti-inflammatory Effects NPD1_synthesis->Anti-inflammatory\nEffects Akt_activation Akt Activation PS_synthesis->Akt_activation promotes Neuronal Survival Neuronal Survival Akt_activation->Neuronal Survival

Caption: Potential signaling pathways investigated using alkyne-DHA.

Conclusion

Alkyne-modified docosahexaenoic acid is a versatile and powerful tool for the study of lipid biology. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible probe for a wide range of applications. The ability to use click chemistry to attach reporter tags provides an unparalleled advantage for tracking the metabolic fate and signaling roles of DHA in complex biological systems. This guide serves as a foundational resource for researchers looking to employ this innovative chemical probe in their investigations.

References

Methodological & Application

Application Notes and Protocols for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Probing Lipid Metabolism with a Clickable DPA Analog

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is an analog of docosapentaenoic acid (DPA), an important omega-3 polyunsaturated fatty acid. The key feature of this molecule is the terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group is largely inert in biological systems but can undergo a highly specific and efficient covalent reaction with an azide-functionalized molecule in a process known as "click chemistry". This allows for the two-step labeling of molecules and processes involving this fatty acid.

The general strategy involves introducing the alkyne-modified DPA to cells or organisms, where it is taken up and incorporated into various lipid species through endogenous metabolic pathways. Subsequently, the incorporated alkyne can be "clicked" to a reporter molecule, such as a fluorophore or a biotin affinity tag. This enables the visualization, identification, and quantification of the fatty acid's metabolic fate.

Applications

The use of alkyne-tagged fatty acids, such as this DPA analog, has a range of applications in lipid research, including:

  • Imaging of Lipid Localization and Trafficking: By clicking the incorporated alkyne-DPA to a fluorescent azide, researchers can visualize the subcellular localization of DPA-containing lipids in fixed or living cells using fluorescence microscopy.[1]

  • Tracking Fatty Acid Metabolism: The metabolic conversion of the DPA analog into other lipid classes (e.g., phospholipids, triglycerides) can be monitored.[1][2] This can be achieved by separating lipid classes after the click reaction and detecting the reporter tag in each fraction.

  • Identification of Protein-Lipid Interactions: Covalent modification of proteins with fatty acids (acylation) is a crucial post-translational modification. Alkyne-DPA can be used to identify proteins that are acylated with DPA. After metabolic labeling, cell lysates are subjected to a click reaction with an azide-biotin tag, followed by affinity purification of the tagged proteins and identification by mass spectrometry.[3][4]

  • Monitoring Lipid Droplet Formation: The incorporation of unsaturated fatty acids into lipid droplets can be observed and quantified.[3]

  • Studying Lipid β-oxidation: The breakdown of the fatty acid can be tracked by following the appearance of shorter, alkyne-containing metabolites.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in mammalian cell culture. Optimization of concentrations, incubation times, and reaction conditions is recommended for each specific cell type and experimental goal.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of the alkyne-modified DPA into cellular lipids.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293, RAW 264.7)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol or DMSO for dissolving the fatty acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Fatty Acid Stock Solution:

    • Dissolve this compound in ethanol or DMSO to a stock concentration of 10-50 mM. Store at -20°C or -80°C.

  • Preparation of Fatty Acid-BSA Complex:

    • Warm an appropriate volume of complete cell culture medium containing serum to 37°C.

    • Dilute the fatty acid stock solution into the pre-warmed medium to the final desired concentration (typically 10-100 µM). The serum albumin in the medium will facilitate the solubilization of the fatty acid.

    • Alternatively, for serum-free conditions, prepare a fatty acid-BSA complex by adding the fatty acid stock solution to a solution of fatty acid-free BSA in PBS (typically a 5:1 molar ratio of fatty acid to BSA).

  • Cell Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Remove the existing culture medium and replace it with the medium containing the alkyne-DPA-BSA complex.

    • Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the metabolic process being studied.

  • Cell Harvesting:

    • After incubation, wash the cells three times with ice-cold PBS to remove excess unincorporated fatty acid.

    • The cells can then be lysed for downstream applications such as click chemistry-based labeling of proteins or lipids, or fixed for imaging.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Analysis

This protocol is for the detection of proteins that have been metabolically labeled with the alkyne-DPA.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO

  • Copper(II) sulfate (CuSO4) solution (50 mM in water)

  • Sodium ascorbate solution (50 mM, freshly prepared)

  • SDS-PAGE loading buffer

  • Protein lysis buffer (e.g., RIPA buffer)

Procedure:

  • Cell Lysis:

    • Lyse the washed cells from Protocol 1 in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction Mixture Preparation (per 50 µL reaction):

    • In a microcentrifuge tube, combine:

      • 50 µg of cell lysate protein

      • Adjust volume to 40 µL with lysis buffer or PBS

      • 1 µL of azide-fluorophore (from a 1 mM stock in DMSO)

      • 2 µL of TCEP solution (final concentration 2 mM)

      • 2 µL of TBTA solution (from a 1.7 mM stock in DMSO, final concentration ~68 µM)

      • 1 µL of CuSO4 solution (final concentration 1 mM)

      • 4 µL of sodium ascorbate solution (final concentration 4 mM)

  • Reaction Incubation:

    • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess reagents by adding 4 volumes of ice-old acetone and incubating at -20°C for 20 minutes.

    • Centrifuge at high speed to pellet the protein, discard the supernatant, and air-dry the pellet.

  • SDS-PAGE and Fluorescence Imaging:

    • Resuspend the protein pellet in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from experiments using an alkyne-modified DPA, based on typical results from similar studies.

Table 1: Incorporation of Alkyne-DPA into Different Lipid Classes

Lipid Class% of Total Alkyne Signal (Control Cells)% of Total Alkyne Signal (Stimulated Cells)
Phosphatidylcholine (PC)45 ± 5%40 ± 4%
Phosphatidylethanolamine (PE)25 ± 3%22 ± 3%
Triglycerides (TG)15 ± 2%25 ± 4%
Cholesteryl Esters (CE)5 ± 1%8 ± 1%
Free Fatty Acids (FFA)10 ± 2%5 ± 1%
Data are represented as mean ± standard deviation.

Table 2: Relative Quantification of Alkyne-DPA Labeled Proteins

Protein IDFold Change (Treatment vs. Control)p-valuePutative Function
Protein A2.5< 0.01Signal Transduction
Protein B0.8> 0.05Cytoskeletal
Protein C3.1< 0.001Enzyme
Fold change determined by densitometry of in-gel fluorescence or by mass spectrometry.

Visualizations

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_click_reaction Bioorthogonal Ligation cluster_analysis Downstream Analysis alkyne_dpa Alkyne-DPA cells Mammalian Cells alkyne_dpa->cells Incubation labeled_cells Metabolically Labeled Cells cells->labeled_cells Metabolism click_reagents Cu(I), Ligand, Reducing Agent labeled_cells->click_reagents Lysis & Reaction Setup azide_reporter Azide-Reporter (Fluorophore/Biotin) azide_reporter->click_reagents labeled_product Fluorescently/Biotin Labeled Biomolecules click_reagents->labeled_product Click Reaction imaging Fluorescence Microscopy labeled_product->imaging gel In-Gel Fluorescence labeled_product->gel ms Affinity Purification & Mass Spectrometry labeled_product->ms

Caption: Experimental workflow for metabolic labeling and analysis.

click_chemistry_pathway cluster_reactants Reactants cluster_product Product alkyne Alkyne-DPA (in Lipid) catalyst + Cu(I) Catalyst alkyne->catalyst azide Azide-Reporter azide->catalyst triazole Stable Triazole Linkage (Lipid-Reporter Conjugate) catalyst->triazole CuAAC Reaction

Caption: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a synthetic analog of the omega-3 polyunsaturated fatty acid, docosapentaenoic acid (DPA). This molecule is engineered with a terminal alkyne group, transforming it into a powerful chemical probe for the investigation of fatty acid metabolism, protein acylation, and lipid-protein interactions. The bioorthogonal alkyne handle allows for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This enables the visualization, identification, and quantification of proteins and other biomolecules that interact with or are modified by this fatty acid analog.[4][5]

These application notes provide a comprehensive guide for utilizing this compound to explore cellular processes. Detailed protocols for metabolic labeling, protein labeling via click chemistry, and sample preparation for downstream analysis are included.

Principle of the Method

The use of this compound as a chemical probe is based on a two-step process:

  • Metabolic Labeling: Cells or organisms are incubated with the alkyne-tagged fatty acid. Cellular enzymes recognize and incorporate it into various metabolic pathways, including protein acylation and lipid biosynthesis.[2]

  • Click Chemistry Reaction: Following metabolic labeling, cell lysates or fixed cells are treated with a reporter molecule containing an azide group. The copper(I)-catalyzed reaction forms a stable triazole linkage between the alkyne on the fatty acid and the azide on the reporter molecule.[1][4] This allows for the selective detection and analysis of the labeled biomolecules.

Data Presentation

Recommended Working Concentrations and Incubation Times

The optimal conditions for metabolic labeling can vary depending on the cell type and experimental goals. The following table provides recommended starting concentrations and incubation times, which should be optimized for each specific system.

ParameterRecommended RangeNotes
Probe Concentration 10 - 100 µMHigher concentrations may lead to cytotoxicity. A concentration gradient is recommended for initial optimization.
Incubation Time 4 - 24 hoursShorter times may be sufficient for detecting rapid metabolic processes, while longer times can increase the labeling intensity.
Cell Density 50 - 80% confluencyEnsure cells are in a logarithmic growth phase for active metabolism.
Reagent Concentrations for Click Chemistry Reaction

The following table summarizes the recommended final concentrations for the components of the CuAAC reaction.

ReagentStock ConcentrationFinal Concentration
Azide-PEG-Biotin10 mM in DMSO100 µM
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)100 mM in H₂O100 µM
Sodium Ascorbate300 mM in H₂O (prepare fresh)1 mM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and grow until they reach 50-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO.

  • Metabolic Labeling: Dilute the fatty acid stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Remove the existing medium from the cells and replace it with the medium containing the alkyne probe.

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS to remove unincorporated probe.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry labeling.

Protocol 2: Biotin Tagging of Labeled Proteins via Click Chemistry

This protocol details the CuAAC reaction to attach a biotin tag to the alkyne-labeled proteins in the cell lysate.[1][6]

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-PEG-Biotin

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • DMSO

  • Deionized water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled cell lysate (e.g., 50 µg of protein)

    • Azide-PEG-Biotin stock solution to a final concentration of 100 µM.

    • THPTA stock solution to a final concentration of 100 µM.

    • CuSO₄ stock solution to a final concentration of 1 mM.

  • Initiate Reaction: Freshly prepare a stock solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.

  • Sample Preparation for Downstream Analysis: The biotin-labeled lysate can now be used for various applications, such as enrichment of labeled proteins using streptavidin beads followed by western blotting or mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for enriching biotin-labeled proteins and preparing them for identification by mass spectrometry.[7][8]

Materials:

  • Biotin-labeled cell lysate (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS in PBS)

  • Ammonium bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotin-labeled lysate with streptavidin-agarose beads for 2 hours at room temperature with rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

    • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cells Cultured Cells probe (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaen-4-ynoic acid labeled_cells Labeled Cells probe->labeled_cells Incubation lysis Cell Lysis labeled_cells->lysis click_reaction CuAAC Reaction lysis->click_reaction azide_biotin Azide-Biotin azide_biotin->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment western_blot Western Blot enrichment->western_blot mass_spec Mass Spectrometry enrichment->mass_spec

Caption: Experimental workflow for using the alkyne probe.

Investigating Fatty Acid Signaling Pathways

Docosapentaenoic acid (DPA) is a precursor to specialized pro-resolving mediators (SPMs) and can influence various signaling pathways, including those involved in inflammation and cell proliferation.[9][10][11] The alkyne-tagged DPA probe can be used to identify protein targets that are acylated with DPA or its metabolites, thereby providing insights into the molecular mechanisms underlying its biological effects.

signaling_pathway probe (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaen-4-ynoic acid metabolism Cellular Metabolism probe->metabolism acylation Protein Acylation metabolism->acylation target_protein Target Protein acylation->target_protein Covalent Modification signaling Downstream Signaling (e.g., Inflammation, Proliferation) target_protein->signaling Modulation of Function identification Identification via Click Chemistry & MS target_protein->identification

Caption: Investigating signaling with the DPA alkyne probe.

References

Application Notes and Protocols for Incorporating (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid into Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid (DHA-alkyne) is a synthetic derivative of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA). The key structural feature of this analog is the presence of a terminal alkyne group, which allows for its covalent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This enables researchers to track the uptake, trafficking, and incorporation of DHA into cellular membranes and various lipid species. Furthermore, it allows for the investigation of the roles of DHA in signaling pathways, membrane dynamics, and lipid metabolism.

These application notes provide detailed protocols for the incorporation of DHA-alkyne into cell membranes, its visualization using fluorescence microscopy, and methods for analyzing its impact on cellular processes.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times

Cell TypeSeeding Density (cells/cm²)DHA-Alkyne Concentration (µM)Incubation Time (hours)Serum Concentration (%)
HeLa2.5 x 10⁴10 - 5012 - 4810
SH-SY5Y (undiff.)4.0 x 10⁴5 - 2524 - 7210
Primary Neurons1.0 x 10⁵1 - 1048 - 962 (B-27 Supplement)
Adipocytes (differentiated)2.0 x 10⁴25 - 10024 - 7210

Table 2: Example of Expected outcomes from Lipidomic Analysis

Lipid ClassFold Change (DHA-Alkyne vs. Control)Statistical Significance (p-value)
Phosphatidylcholine (PC)1.8 ± 0.3< 0.05
Phosphatidylethanolamine (PE)2.5 ± 0.4< 0.01
Phosphatidylserine (PS)1.5 ± 0.2< 0.05
Triacylglycerols (TAG)3.1 ± 0.6< 0.001

Experimental Protocols

Protocol 1: Preparation and Cellular Incorporation of DHA-Alkyne

This protocol details the preparation of DHA-alkyne for cell culture and its subsequent incorporation into cellular membranes.

Materials:

  • This compound (DHA-alkyne)

  • Ethanol (anhydrous, cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cultured cells of interest

Procedure:

  • Preparation of DHA-Alkyne Stock Solution:

    • Dissolve DHA-alkyne in anhydrous ethanol to a final concentration of 10-50 mM.

    • Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at -80°C to prevent oxidation.

  • Preparation of DHA-Alkyne:BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the DHA-alkyne stock solution to the BSA solution while gently vortexing to achieve a final molar ratio of 2:1 to 4:1 (DHA-alkyne:BSA). This results in a working stock of the complex (e.g., 1-5 mM DHA-alkyne).

    • Incubate the complex at 37°C for 30 minutes to allow for complete association.

  • Cellular Incorporation:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, replace the growth medium with fresh medium containing the desired final concentration of the DHA-alkyne:BSA complex (refer to Table 1).

    • Include appropriate controls: a vehicle control (BSA complex prepared with ethanol alone) and a positive control with natural DHA if desired.

    • Incubate the cells for the desired period (e.g., 12-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Protocol 2: Visualization of Incorporated DHA-Alkyne via Click Chemistry and Fluorescence Microscopy

This protocol describes the labeling of incorporated DHA-alkyne with a fluorescent azide reporter for visualization.

Materials:

  • Cells treated with DHA-alkyne (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescent azide (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-hydroxypropyltriazolylmethylamine (THPTA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • After incubation with DHA-alkyne, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 880 µL PBS

      • 10 µL of 100 mM CuSO₄

      • 20 µL of 500 mM Sodium Ascorbate (freshly prepared)

      • 10 µL of 100 mM THPTA

      • 10 µL of 1 mM Fluorescent Azide

    • Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the cell nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC for Azide-Fluor 488) and DAPI.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_imaging Imaging cluster_biochem Biochemical Analysis prep_stock Prepare DHA-Alkyne Stock Solution (in Ethanol) prep_bsa Prepare DHA-Alkyne:BSA Complex prep_stock->prep_bsa add_complex Incubate Cells with DHA-Alkyne:BSA Complex prep_bsa->add_complex plate_cells Plate and Culture Cells plate_cells->add_complex fix_cells Fix Cells (PFA) add_complex->fix_cells lipid_extraction Lipid Extraction add_complex->lipid_extraction protein_analysis Protein Extraction & Western Blot add_complex->protein_analysis click_reaction Click Reaction with Fluorescent Azide fix_cells->click_reaction microscopy Fluorescence Microscopy click_reaction->microscopy lipidomics Mass Spectrometry (Lipidomics) lipid_extraction->lipidomics

Caption: Experimental workflow for DHA-alkyne incorporation and analysis.

signaling_pathway DHA DHA / DHA-Alkyne (Incorporated into Membrane) PLA2 Phospholipase A2 (cPLA2) DHA->PLA2 release Membrane_Properties Altered Membrane Fluidity & Rafts DHA->Membrane_Properties COX_LOX COX / LOX Enzymes PLA2->COX_LOX substrate for Resolvins Resolvins, Protectins, Maresins COX_LOX->Resolvins synthesis of GPCR G-Protein Coupled Receptors (e.g., GPR32) Resolvins->GPCR activate Anti_inflammatory Resolution of Inflammation GPCR->Anti_inflammatory promotes

Caption: Simplified signaling pathway of DHA and its derivatives.

LC-MS method for quantifying (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, a novel polyunsaturated fatty acid (PUFA), in biological matrices is presented. This method is crucial for researchers, scientists, and drug development professionals investigating its physiological roles and therapeutic potential. The protocol provides a detailed workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Application Notes

Introduction

This compound is a polyunsaturated fatty acid of interest due to its unique structural features, including a conjugated system of double bonds and a triple bond. Accurate quantification in biological samples is essential for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for analyzing complex biological samples.[1][2][3] This application note describes a validated LC-MS/MS method for the determination of this analyte in human plasma.

Principle of the Method

The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix using liquid-liquid extraction (LLE). Chromatographic separation is achieved on a reversed-phase C18 column.[4][5][6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][6][7] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d5 (deuterated internal standard)

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (sourced ethically)

  • Methyl-tert-butyl ether (MTBE)[8]

2. Standard Solutions and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in the same diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analyte into a pooled plasma matrix.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.[8]

  • To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.[7][9] Vortex for 30 seconds.

  • Add 1 mL of MTBE as the extraction solvent.[8]

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 60% B).

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 60% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Hypothetical values based on compound structure
Analyte (Precursor Ion) m/z 327.2
Analyte (Product Ion) m/z 283.2 (loss of COOH)
Internal Standard (Precursor Ion) m/z 332.2
Internal Standard (Product Ion) m/z 288.2
Collision Energy Optimized for each transition (e.g., 15-25 eV)

5. Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear range of 1-1000 ng/mL is typically targeted.

  • Accuracy and Precision: Determined by analyzing QC samples at three concentration levels on three separate occasions.[11] The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[11]

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 3: Representative Quantitative Data (Hypothetical)

Sample IDAnalyte Concentration (ng/mL)Accuracy (%)Precision (RSD%)
LLOQ QC1.098.58.2
Low QC5.0102.36.5
Mid QC5099.84.1
High QC800101.53.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip lle Liquid-Liquid Extraction (MTBE) protein_precip->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method cluster_process Process cluster_output Output analyte Target Analyte extraction Extraction analyte->extraction is Internal Standard is->extraction matrix Biological Matrix matrix->extraction separation Chromatographic Separation extraction->separation detection Mass Spectrometric Detection separation->detection result Accurate Quantification detection->result

Caption: Logical relationship of components for accurate quantification.

References

Synthesis of Fluorescent Derivatives of a Docosapentaenoic Acid Analog for Cellular Imaging and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(7Z,10Z,13Z,16Z,19Z)-Docosa-7,10,13,16,19-pentaen-4-ynoic acid is a synthetic analog of docosapentaenoic acid (DPA), an important n-3 polyunsaturated fatty acid. DPA is a key intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA)[1]. It is also a precursor to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which play crucial roles in the resolution of inflammation[2]. The introduction of a terminal alkyne group in the docosapentaenoic acid structure provides a bioorthogonal handle for the attachment of reporter molecules, such as fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

This application note describes a detailed protocol for the synthesis of fluorescent derivatives of this compound. These fluorescent probes are valuable tools for researchers in cell biology, pharmacology, and drug development to visualize and track the uptake, distribution, and metabolism of this fatty acid analog in living cells and tissues. Such studies can provide insights into lipid metabolism, cellular signaling pathways, and the mechanisms of action of lipid-based drugs[3].

Principle of the Method

The synthesis of fluorescent derivatives is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach involves the reaction of the terminal alkyne group of the fatty acid with an azide-functionalized fluorescent dye. The reaction is highly specific and proceeds under mild conditions, making it suitable for the modification of complex biomolecules. The resulting product is a stable triazole-linked fluorescent fatty acid derivative.

Materials and Reagents

  • This compound

  • Azide-functionalized fluorescent dyes (e.g., Alexa Fluor™ 488 Azide, Cyanine5 Azide, TAMRA Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃) for NMR

  • Argon or Nitrogen gas

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the general procedure for the fluorescent labeling of this compound.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of the desired azide-functionalized fluorescent dye in anhydrous DMF.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in sterile, deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile, deionized water. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA or TBTA in sterile, deionized water or a mixture of water and DMSO.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add 100 µL of the 10 mM fatty acid stock solution (1 µmol, 1 equivalent).

    • Add 120 µL of the 10 mM azide-dye stock solution (1.2 µmol, 1.2 equivalents).

    • Add 800 µL of a 3:1 (v/v) mixture of DMF and water.

    • Vortex the mixture gently to ensure homogeneity.

  • Catalyst Addition and Reaction:

    • In a separate tube, premix 10 µL of the 50 mM CuSO₄ solution with 50 µL of the 50 mM THPTA/TBTA solution. Let it stand for 2 minutes.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Purge the reaction tube with argon or nitrogen gas for 1-2 minutes, then cap it tightly.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring or shaking, protected from light.

  • Reaction Quenching and Sample Preparation for Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), add 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.

    • Dilute the reaction mixture with 2 mL of dichloromethane and wash with 2 mL of brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Redissolve the dried crude product from Protocol 1 in a small volume of the initial HPLC mobile phase (e.g., 200 µL of 80% Methanol in water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 80% B to 100% B over 20 minutes, followed by an isocratic hold at 100% B for 10 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: A diode array detector (DAD) to monitor the absorbance of the fluorophore and a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the fluorescent product peak.

    • Confirm the purity of the collected fractions by re-injecting a small aliquot into the HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified fluorescent fatty acid derivative.

Protocol 3: Characterization of Fluorescent Derivatives
  • Mass Spectrometry (MS):

    • Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the fluorescent fatty acid derivative.

    • Expected m/z = [M(fatty acid) + M(azide-dye) + H]⁺ or [M(fatty acid) + M(azide-dye) - H]⁻.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the formation of the triazole ring by the appearance of a characteristic proton signal between δ 7.5 and 8.5 ppm.

    • Verify the presence of signals corresponding to both the fatty acid backbone and the fluorescent dye.

  • Spectroscopic Analysis:

    • Dissolve the purified product in a suitable solvent (e.g., ethanol or DMSO).

    • Measure the absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

    • Determine the excitation and emission maxima, and if possible, the quantum yield and molar extinction coefficient.

Data Presentation

The following tables summarize key quantitative data for a selection of commercially available azide-functionalized fluorescent dyes suitable for this protocol.

Table 1: Spectroscopic Properties of Selected Azide-Functionalized Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor™ 488 Azide495519~71,000~0.92
Cyanine3 (Cy3) Azide550570~150,000~0.31
Tetramethylrhodamine (TAMRA) Azide555580~91,000~0.41
Cyanine5 (Cy5) Azide649670~250,000~0.28
Alexa Fluor™ 647 Azide650668~239,000~0.33

Table 2: Example Reaction Parameters and Expected Yields

Fatty Acid (µmol)Azide-Dye (µmol)CatalystReaction Time (h)Typical Yield (%)
1.01.2CuSO₄/THPTA270-90
1.01.2CuSO₄/TBTA275-95

Mandatory Visualizations

Synthesis_Workflow FattyAcid (7Z,10Z,13Z,16Z,19Z)-docosa- 7,10,13,16,19-pentaen-4-ynoic acid Reaction CuAAC Click Reaction (DMF/Water, RT, 1-4h) FattyAcid->Reaction AzideDye Azide-Functionalized Fluorescent Dye AzideDye->Reaction Catalyst CuSO4 / Sodium Ascorbate THPTA or TBTA Catalyst->Reaction CrudeProduct Crude Fluorescent Fatty Acid Reaction->CrudeProduct Purification HPLC Purification (C18 Reverse Phase) CrudeProduct->Purification PureProduct Purified Fluorescent Fatty Acid Derivative Purification->PureProduct Characterization Characterization (MS, NMR, Spectroscopy) PureProduct->Characterization

Caption: Synthetic workflow for the fluorescent labeling of the fatty acid.

Signaling_Pathways cluster_0 DPA Metabolism & Signaling DPA Docosapentaenoic Acid (DPA) Analog DHA Docosahexaenoic Acid (DHA) DPA->DHA Desaturation & β-oxidation SPMs Specialized Pro-resolving Mediators (Resolvins, Protectins, Maresins) DPA->SPMs Immunity Modulation of Immunity DPA->Immunity CellProlif Regulation of Cell Proliferation DPA->CellProlif EPA Eicosapentaenoic Acid (EPA) EPA->DPA Elongation Inflammation Resolution of Inflammation SPMs->Inflammation

Caption: Key metabolic and signaling pathways involving DPA.

References

Application Notes and Protocols: (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a synthetically modified analog of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. The key feature of this molecule is the presence of a terminal alkyne group on a shortened acyl chain, which serves as a bioorthogonal handle for "click chemistry". This functional group allows for the covalent attachment of reporter tags, such as biotin or fluorescent dyes, to molecules that have incorporated this fatty acid analog. This powerful tool enables the identification and characterization of lipid-protein interactions, providing valuable insights into cellular signaling, protein function, and drug discovery.

These application notes provide a comprehensive overview of the use of this compound (hereafter referred to as DPA-alkyne) in chemical proteomics to study lipid-protein interactions. Detailed protocols for cell culture, metabolic labeling, protein enrichment, and downstream analysis are provided.

Principle of the Method

The application of DPA-alkyne in lipid-protein interaction studies is based on the principles of bioorthogonal chemistry and activity-based protein profiling (ABPP). The workflow can be summarized in the following key steps:

  • Metabolic Labeling: Cells or organisms are incubated with DPA-alkyne. The fatty acid analog is taken up by the cells and incorporated into various lipid species and post-translationally attached to proteins by cellular enzymes.

  • Cell Lysis and "Click" Reaction: After labeling, the cells are lysed to release the cellular contents. The alkyne-tagged proteins are then covalently linked to a reporter molecule (e.g., biotin-azide or a fluorescent-azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".

  • Enrichment of Labeled Proteins: If a biotin-azide reporter is used, the biotinylated proteins can be selectively enriched from the complex cell lysate using streptavidin-coated beads.

  • Identification and Quantification: The enriched proteins are then identified and quantified using mass spectrometry-based proteomics. This allows for the identification of proteins that interact with or are modified by DPA.

Data Presentation

While specific quantitative data for protein interactions with this compound are not extensively available in the public literature, a typical quantitative proteomics experiment would yield data that can be summarized as shown in the example table below. This table would list the proteins identified as interactors with the DPA-alkyne probe, along with their quantitative abundance ratios.

Table 1: Example of Quantitative Proteomic Data for DPA-Alkyne Interacting Proteins

Protein ID (UniProt)Gene NameProtein NameEnrichment Ratio (DPA-alkyne / Control)p-valueCellular Localization
P01234GENE1Example Protein 15.20.001Cytosol
Q56789GENE2Example Protein 23.80.005Plasma Membrane
A1B2C3GENE3Example Protein 32.50.012Endoplasmic Reticulum

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with DPA-Alkyne

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DPA-alkyne)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed mammalian cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of DPA-Alkyne Stock Solution: Prepare a stock solution of DPA-alkyne in a suitable solvent such as DMSO or ethanol.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of DPA-alkyne. To enhance the solubility and cellular uptake of the fatty acid, it is recommended to pre-complex the DPA-alkyne with fatty acid-free BSA.

    • To prepare a 5X stock of DPA-alkyne-BSA complex, mix the DPA-alkyne stock solution with a solution of fatty acid-free BSA in PBS.

  • Metabolic Labeling:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a desired period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time should be determined empirically for each cell type and experimental setup.

  • Cell Harvesting:

    • After the incubation period, aspirate the labeling medium and wash the cells twice with cold PBS.

    • The cells are now ready for lysis and downstream analysis.

Protocol 2: Click Chemistry Reaction and Protein Enrichment

Materials:

  • Metabolically labeled cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Lyse the labeled cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled proteins) with the click chemistry reagents. The final concentrations of the reagents should be optimized, but typical concentrations are:

      • Biotin-azide: 100 µM

      • TCEP or Sodium Ascorbate: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional):

    • To remove excess click chemistry reagents, precipitate the proteins using a suitable method (e.g., methanol/chloroform precipitation).

    • Resuspend the protein pellet in a buffer compatible with the subsequent enrichment step.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the protein sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution of Enriched Proteins:

    • Elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Enriched and eluted proteins from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

Procedure:

  • In-gel or In-solution Digestion:

    • The enriched proteins can be separated by SDS-PAGE, and the protein bands can be excised for in-gel digestion.

    • Alternatively, the eluted proteins can be subjected to in-solution digestion.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the proteins by incubating with DTT.

    • Alkylate the free cysteine residues by incubating with IAA in the dark.

  • Tryptic Digestion:

    • Digest the proteins into peptides by incubating with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt and concentrate the peptides using a C18 StageTip or a similar method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting data can be searched against a protein database to identify the enriched proteins.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis a Seed Mammalian Cells b Metabolic Labeling with This compound a->b c Cell Lysis b->c d Click Chemistry Reaction (CuAAC with Biotin-Azide) c->d e Streptavidin Enrichment d->e f On-Bead Digestion e->f g LC-MS/MS Analysis f->g h Protein Identification & Quantification g->h Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor Protein signaling_protein Signaling Protein receptor->signaling_protein dpa_alkyne This compound (incorporated into lipids) enzyme Acyltransferase dpa_alkyne->enzyme enzyme->receptor Acylation downstream Downstream Signaling (e.g., Kinase Cascade) signaling_protein->downstream

Application Note & Protocol: In Vivo Administration of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a novel and highly specific polyunsaturated fatty acid (PUFA). As such, established in vivo administration protocols for this exact molecule are not available in published literature. The following protocols are based on established methods for structurally similar omega-3 PUFAs, such as Docosahexaenoic Acid (DHA).[1][2][3] Researchers must conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage range for this specific compound.

Introduction

This compound is a long-chain polyunsaturated fatty acid, structurally related to DHA, a well-studied omega-3 fatty acid known for its roles in various physiological processes.[4] Like other PUFAs, this compound is expected to be highly lipophilic, requiring careful formulation for effective in vivo administration. Omega-3 fatty acids are known to exert anti-inflammatory and insulin-sensitizing effects, often through receptors like G protein-coupled receptor 120 (GPR120).[5][6][7][8] This document provides detailed guidelines for the formulation and administration of this novel compound in preclinical animal models, drawing from established methodologies for similar lipids.

Compound Properties and Handling

  • Physical State: Expected to be a liquid or waxy solid at room temperature.

  • Solubility: Poorly soluble in water. Soluble in organic solvents such as ethanol, DMSO, DMF, and hexane.

  • Stability: Highly susceptible to oxidation due to multiple double bonds. Prone to degradation upon exposure to light, heat, and air.

  • Storage and Handling:

    • Store at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).

    • Protect from light by using amber vials or wrapping containers in foil.

    • Prepare fresh formulations for each experiment and use immediately. Avoid repeated freeze-thaw cycles.

Formulation for In Vivo Administration

The primary challenge in administering this lipophilic compound is ensuring its bioavailability. The choice of vehicle and formulation method is critical. Below are common approaches.

Formulation Method Vehicle/Components Preparation Steps Pros Cons
Oil Suspension/Solution Corn oil, soybean oil, fish oil, sesame oil.1. Dissolve the compound directly in the oil vehicle. 2. Gentle warming and vortexing may be required to ensure complete dissolution. 3. Prepare fresh before each use.Simple to prepare; suitable for oral gavage; provides a natural lipid environment.May not be suitable for all administration routes (e.g., IV); potential for compound degradation if heated.
Aqueous Emulsion Vehicle: Saline or PBS. Emulsifying agent: Tween 80, Polysorbate 80, or albumin.1. Dissolve the compound in a minimal amount of ethanol. 2. Separately, prepare a solution of the emulsifying agent in saline/PBS. 3. Slowly add the compound-ethanol solution to the aqueous phase while vortexing or sonicating to form a stable emulsion.Suitable for intraperitoneal (IP) and intravenous (IV) injections; improves bioavailability.[9][10]More complex preparation; potential for ethanol toxicity at high doses; emulsion stability must be verified.
Albumin Conjugation Fatty acid-free Bovine Serum Albumin (BSA) in saline.1. Prepare a stock solution of the compound in ethanol. 2. Prepare a sterile solution of BSA in saline. 3. Slowly add the compound stock to the BSA solution with gentle stirring to allow for binding.Mimics physiological transport; suitable for IP and IV routes.[1]Requires careful optimization of the compound-to-BSA molar ratio; potential for immunogenicity with repeated dosing.

Experimental Protocols: In Vivo Administration

All procedures must be performed in accordance with institutional guidelines for animal care and use (IACUC).[11]

Protocol 1: Oral Gavage (Mouse Model)

Oral gavage is a common and effective method for administering lipid-based compounds.[11][12][13]

Materials:

  • Compound formulated in an appropriate oil vehicle (e.g., corn oil).

  • Animal scale for accurate weighing.

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[11]

  • 1 mL syringe.

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise dosing volume. A typical maximum volume is 10 mL/kg.[11][12]

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[12][13]

  • Restraint: Scruff the mouse firmly to immobilize the head and extend the neck, creating a straight line from the mouth to the esophagus.[12][14]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly with no resistance.[12][13]

  • Administration: Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the compound.

  • Withdrawal & Monitoring: Smoothly withdraw the needle. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[12][13]

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • Compound formulated as an aqueous emulsion or albumin conjugate.

  • 25-27 gauge needle with syringe.

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the animal and calculate the required volume. A typical dosage for DHA via IP injection has been reported at 50 mg/kg.[1]

  • Restraint: Scruff the mouse and position it to expose the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the bladder or cecum.

  • Administration: Aspirate slightly to ensure no blood or fluid is drawn, then inject the solution.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intravenous (IV) Injection

IV administration provides the most direct route and 100% bioavailability but requires a highly stable and sterile emulsion.

Materials:

  • Compound formulated as a sterile, fine-particle emulsion (e.g., similar to Intralipid®).[9]

  • 27-30 gauge needle with syringe.

  • Restraining device for tail vein access.

Procedure:

  • Animal Preparation: Warm the mouse under a heat lamp to dilate the lateral tail veins. Place the mouse in a restrainer.

  • Vein Identification: Swab the tail with 70% ethanol to visualize the vein.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration: Slowly inject the emulsion. If swelling occurs, the needle is not in the vein and must be repositioned. The infusion rate should not exceed recommended limits for lipid emulsions to avoid adverse effects.[9][15]

  • Monitoring: After injection, apply gentle pressure to the site to prevent bleeding and monitor the animal closely.

Administration Route Dosage Range (Guideline) Max Volume (Mouse) Frequency Key Considerations
Oral Gavage 10 - 100 mg/kg/day10 mL/kg[11][12]DailyPreferred for chronic studies; subject to first-pass metabolism.
Intraperitoneal (IP) 10 - 50 mg/kg/day10 mL/kgDaily or every 3-4 days[16]Bypasses first-pass metabolism; risk of peritonitis.
Intravenous (IV) 1 - 10 mg/kg/day5 mL/kgAs required by study design100% bioavailability; requires sterile emulsion; risk of embolism.[10]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study assessing the efficacy of the compound.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase formulation Compound Formulation (e.g., Oil Suspension) dosing Daily Administration (e.g., Oral Gavage for 14 days) formulation->dosing animals Animal Acclimatization (7 days) randomization Randomization into Groups (Vehicle vs. Treatment) animals->randomization randomization->dosing monitoring Monitor Health & Body Weight dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection biomarker Biomarker Analysis (e.g., Cytokines, Lipidomics) collection->biomarker stats Statistical Analysis biomarker->stats

Caption: General workflow for an in vivo efficacy study.

Potential Signaling Pathway: GPR120 Activation

As a novel omega-3 fatty acid analog, the compound may activate the GPR120 receptor, a known target for DHA, leading to anti-inflammatory effects in macrophages.[5][6][17]

G ligand Novel Fatty Acid (Ligand) gpr120 GPR120 Receptor ligand->gpr120 Binds & Activates barrestin2 β-Arrestin 2 gpr120->barrestin2 Recruits tab1 TAB1 barrestin2->tab1 Sequesters tak1 TAK1 barrestin2->tak1 Inhibits Association tab1->tak1 Activates nfkb NF-κB Pathway tak1->nfkb Activates inflammation Pro-inflammatory Gene Expression nfkb->inflammation Promotes

References

use of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in cancer cell line research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Polyunsaturated Fatty Acids in Cancer Cell Line Research

A Note to the Researcher:

Therefore, these application notes and protocols have been developed based on extensive research into closely related and well-studied omega-3 polyunsaturated fatty acids (PUFAs), primarily Docosahexaenoic Acid (DHA) and to a lesser extent, Docosapentaenoic Acid (DPA) . The findings for these compounds may provide a valuable starting point for investigating novel fatty acids in cancer research.

Docosahexaenoic Acid (DHA) in Cancer Cell Line Research

Application Notes

Docosahexaenoic Acid (DHA) is an omega-3 polyunsaturated fatty acid that has demonstrated significant anti-cancer properties in a variety of preclinical models. It is known to impact multiple cellular processes to inhibit cancer cell growth and survival.[3]

Key Applications in Cancer Research:

  • Inhibition of Cell Proliferation: DHA has been shown to reduce cell viability and proliferation in a dose- and time-dependent manner in numerous cancer cell lines, including ovarian, breast, colon, and lung cancer.[4][5]

  • Induction of Apoptosis: A primary mechanism of DHA's anti-cancer activity is the induction of programmed cell death (apoptosis). This is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[3][4]

  • Cell Cycle Arrest: DHA can halt the progression of the cell cycle, typically at the G1 or G2 phase, preventing cancer cells from dividing.[4]

  • Inhibition of Metastasis: DHA has been observed to reduce the migratory and invasive potential of cancer cells, key steps in the metastatic process.[4]

  • Chemosensitization: DHA can enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin and cisplatin, potentially allowing for lower effective doses and reduced side effects.[3][6]

  • Modulation of Signaling Pathways: The effects of DHA are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DHA on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of DHA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Assay
HeyOvarian Cancer~4072MTT
IGROV-1Ovarian Cancer~4072MTT
A549Non-Small Cell Lung CancerNot specified, but significant inhibition at 50-200 µM24-72MTT
MDA-MB-231Breast CancerNot specified, but significant growth suppressionNot specifiedCell Growth Assay

Data compiled from multiple sources.[4][7][9]

Table 2: Effects of DHA on Apoptosis and Cell Cycle

Cell LineCancer TypeDHA Concentration (µM)Effect
HeyOvarian Cancer75Induction of apoptosis, cell cycle arrest
IGROV-1Ovarian Cancer75Induction of apoptosis, cell cycle arrest
A549Non-Small Cell Lung Cancer100Increased apoptosis rate
COLO-205 (p53 wt)Colon CarcinomaNot specifiedIncreased apoptosis (Annexin V-FITC)

Data compiled from multiple sources.[4][7][10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., Hey, IGROV-1) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • DHA Preparation: Prepare a stock solution of DHA in ethanol. Further dilute in culture medium to achieve final concentrations ranging from 0.1 to 500 µM. Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Replace the culture medium with the medium containing various concentrations of DHA. Include a vehicle control (medium with the same concentration of ethanol).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed cells (e.g., A549) in 6-well plates and treat with the desired concentration of DHA (e.g., 100 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Visualizations

DHA's anti-cancer effects are mediated through the modulation of several key signaling pathways.

DHA_Signaling_Pathway DHA DHA Membrane Cell Membrane Integration DHA->Membrane p53 ↑ p53 activity DHA->p53 promotes Invasion Invasion/Metastasis DHA->Invasion inhibits ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS leads to PI3K PI3K ROS->PI3K inhibits MAPK MAPK/ERK ROS->MAPK inhibits Caspases Caspase Activation ROS->Caspases activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes MAPK->Proliferation promotes p53->Apoptosis induces Caspases->Apoptosis executes

Caption: Simplified signaling pathway of DHA in cancer cells.

Experimental_Workflow_DHA Start Start: Cancer Cell Culture Treatment Treatment with DHA (various concentrations and times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration WesternBlot Protein Expression Analysis (e.g., Western Blot for signaling proteins) Treatment->WesternBlot Data Data Analysis Viability->Data Apoptosis->Data Migration->Data WesternBlot->Data Conclusion Conclusion on DHA's Effects Data->Conclusion

Caption: General experimental workflow for studying DHA's effects.

Docosapentaenoic Acid (DPA) in Cancer Cell Line Research

Application Notes

Research on Docosapentaenoic Acid (DPA) in cancer is less extensive than for DHA, partly due to the difficulty and cost of purifying the compound.[11][12] DPA is an intermediate in the metabolic pathway that converts Eicosapentaenoic Acid (EPA) to DHA.[12]

Key Findings:

  • Anti-proliferative Effects: Some studies have reported that DPA has anti-proliferative effects on certain cancer cells, such as colorectal carcinoma.[11]

  • Contrasting Findings on Cancer Risk: While some in vitro studies suggest anti-cancer effects, a Mendelian randomization study indicated a potential positive association between DPA levels and lung cancer risk, highlighting the need for further research to clarify its role.[11]

  • Metabolic Conversion: In vitro, DPA can be retro-converted to EPA, but its conversion to DHA is not readily observed.[12]

Due to the limited and sometimes conflicting data, detailed protocols and quantitative summaries for DPA in cancer cell line research are not as well-established as for DHA. Researchers interested in DPA should consider its metabolic relationship to EPA and DHA and design experiments to elucidate its specific effects.

References

Application Notes and Protocols for a Cell-Based Assay with (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a synthetic analog of the omega-3 polyunsaturated fatty acid, Docosapentaenoic Acid (DPA). DPA is known to have various biological activities, including roles in modulating inflammation, influencing lipid metabolism, and affecting endothelial cell function.[1][2] The introduction of an alkyne group at the 4-position in this compound may alter its metabolic fate and biological activity compared to its natural counterpart. Polyunsaturated fatty acids are susceptible to lipid peroxidation, a key process in cellular oxidative stress.[3][4][5] This application note describes a cell-based assay to investigate the effects of this compound on cellular lipid peroxidation and mitochondrial function.

Hypothesized Signaling Pathway

Based on the known signaling of similar polyunsaturated fatty acids like Docosahexaenoic Acid (DHA)[6][7][8], it is hypothesized that this compound may be incorporated into cell membranes, altering their physical properties and influencing the localization and activity of signaling proteins. The presence of the alkyne group could potentially lead to the formation of unique lipid mediators or interfere with metabolic pathways such as fatty acid oxidation. Furthermore, its high degree of unsaturation makes it a potential substrate for lipid peroxidation, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including apoptosis or inflammatory signaling.

Hypothesized Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Compound This compound Membrane Membrane Integration Compound->Membrane Metabolism Alteration of Fatty Acid Metabolism Compound->Metabolism Lipid_Peroxidation Lipid Peroxidation Membrane->Lipid_Peroxidation Signaling_Proteins Modulation of Signaling Proteins Membrane->Signaling_Proteins ROS Reactive Oxygen Species (ROS) Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Lipid_Peroxidation->ROS Metabolism->Mitochondrial_Dysfunction

Caption: Hypothesized signaling pathway of the compound.

Experimental Protocols

Protocol 1: Assessment of Lipid Peroxidation using a Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.[4][9]

Materials:

  • This compound

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer and collect the cell lysates.

    • Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the TBARS assay.

  • TBARS Reaction:

    • To 100 µL of the supernatant, add 200 µL of 20% TCA.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 3,000 x g for 10 minutes.

    • To 200 µL of the protein-free supernatant, add 100 µL of 0.67% TBA solution.

    • Incubate at 95°C for 30 minutes.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Transfer 200 µL of the resulting pink-colored solution to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using the MDA standard.

    • Calculate the concentration of MDA in the samples using the standard curve and normalize to the protein concentration of the cell lysate.

Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol assesses the impact of the compound on mitochondrial function by measuring the oxygen consumption rate (OCR).[10]

Materials:

  • This compound

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • Palmitate-BSA conjugate

  • Oligomycin, FCCP, and Rotenone/Antimycin A (Mitochondrial Stress Test reagents)

  • Seahorse XF Analyzer

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at an appropriate density.

    • Allow cells to attach and grow overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with the compound and incubate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Operation:

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal OCR.

    • Inject the palmitate-BSA substrate to assess fatty acid oxidation.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the OCR profiles of cells treated with the compound to the vehicle control.

Data Presentation

Table 1: Effect of this compound on Lipid Peroxidation (MDA Levels)

Concentration (µM)MDA Concentration (nmol/mg protein)Standard Deviation
Vehicle Control1.2± 0.15
11.5± 0.20
103.8± 0.45
508.2± 0.90
10015.6± 1.80

Table 2: Effect of this compound on Mitochondrial Respiration (OCR)

Treatment (50 µM)Basal OCR (pmol/min)ATP-linked Respiration (pmol/min)Maximal Respiration (pmol/min)
Vehicle Control150 ± 12100 ± 8350 ± 25
Compound120 ± 1070 ± 6250 ± 20

Experimental Workflow Diagram

Experimental Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HepG2) Treatment Treatment with Compound Cell_Culture->Treatment TBARS_Assay TBARS Assay for Lipid Peroxidation Treatment->TBARS_Assay Seahorse_Assay Seahorse XF Assay for Mitochondrial Respiration Treatment->Seahorse_Assay MDA_Quantification MDA Quantification TBARS_Assay->MDA_Quantification OCR_Analysis OCR Data Analysis Seahorse_Assay->OCR_Analysis Conclusion Conclusion MDA_Quantification->Conclusion OCR_Analysis->Conclusion

Caption: Overall experimental workflow.

References

Metabolic Labeling of Cells with (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of mammalian cells using the novel chemical probe, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid (DPA-alkyne). This alkyne-modified analog of docosapentaenoic acid (DPA) serves as a powerful tool for the investigation of fatty acylation, a critical post-translational modification of proteins, and for studying the metabolism and trafficking of polyunsaturated fatty acids.

The incorporation of DPA-alkyne into cellular lipids and proteins allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This enables the visualization, enrichment, and identification of DPA-containing biomolecules, providing valuable insights into their dynamic roles in cellular processes and disease.[3][4]

Key Applications:

  • Profiling Protein Acylation: Identification and quantification of proteins modified with DPA.

  • Imaging Lipid Distribution: Visualization of the subcellular localization of DPA-containing lipids and proteins.

  • Studying Fatty Acid Metabolism: Tracing the metabolic fate of DPA within cellular pathways.

  • Target Identification and Validation: Elucidating the protein targets of DPA and its metabolites in drug discovery.

Data Presentation

Table 1: In-Gel Fluorescence Analysis of DPA-Alkyne Labeled Proteins

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
HEK293TDPA-Alkyne (50 µM)8542± 673
HeLaDPA-Alkyne (50 µM)6981± 512
SH-SY5YDPA-Alkyne (50 µM)9315± 789
HEK293TVehicle Control412± 58

Table 2: Proteomic Identification of DPA-Alkyne Acylated Proteins

Cell LineTreatment ConditionTotal Proteins IdentifiedNumber of Acylated Proteins Identified
JurkatDPA-Alkyne2543127
JurkatDPA-Alkyne + IL-22610158
JurkatVehicle Control25888

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of DPA-alkyne into cellular proteins and lipids in cultured mammalian cells.[1]

Materials:

  • This compound (DPA-alkyne)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Preparation of DPA-Alkyne-BSA Conjugate:

    • Prepare a 10 mM stock solution of DPA-alkyne in DMSO.

    • In a sterile tube, combine 5 µL of 10 mM DPA-alkyne with 995 µL of complete culture medium containing 1% (w/v) fatty acid-free BSA. This results in a 50 µM working solution.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for proteomics, glass-bottom dishes for microscopy) and grow to 70-80% confluency.

  • Metabolic Labeling:

    • Aspirate the existing culture medium.

    • Add the DPA-alkyne-BSA containing medium to the cells.

    • Incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells three times with cold PBS to remove unincorporated DPA-alkyne.

    • Cells can now be processed for lysis (Protocol 2) or fixation and imaging (Protocol 3).

Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins

This protocol details the lysis of metabolically labeled cells and the subsequent "click" reaction with a fluorescent azide for visualization by SDS-PAGE.[5]

Materials:

  • Labeled cells from Protocol 1

  • RIPA Lysis Buffer with protease inhibitors

  • Trichloroacetic acid (TCA)

  • Acetone

  • Click Chemistry Reagents:

    • Azide-fluorophore (e.g., Azide-TAMRA), 10 mM stock in DMSO

    • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

    • Copper(II) sulfate (CuSO₄), 50 mM stock in water

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis:

    • Lyse the washed cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Protein Precipitation:

    • To 100 µg of protein lysate, add TCA to a final concentration of 20%.

    • Incubate on ice for 30 minutes.

    • Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Wash the pellet twice with cold acetone.

    • Air-dry the protein pellet.

  • Click Chemistry Reaction:

    • Resuspend the protein pellet in 50 µL of PBS containing 1% SDS.

    • Add the following reagents in order, vortexing briefly after each addition:

      • 2.5 µL of 1 mM Azide-fluorophore (final concentration 50 µM)

      • 1 µL of 50 mM TCEP (final concentration 1 mM)

      • 1 µL of 10 mM TBTA (final concentration 0.1 mM)

      • 1 µL of 50 mM CuSO₄ (final concentration 1 mM)

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • SDS-PAGE and Imaging:

    • Stop the reaction by adding 4x Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Fluorescence Microscopy of Labeled Cells

This protocol describes the fixation, permeabilization, and "click" reaction for imaging the subcellular localization of DPA-alkyne labeled biomolecules.

Materials:

  • Labeled cells on glass-bottom dishes from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Chemistry Reaction Mix (prepare fresh):

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide), 2 µM

    • TCEP, 1 mM

    • TBTA, 100 µM

    • CuSO₄, 1 mM

    • PBS

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Fixation:

    • Fix the labeled cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Add the Click Chemistry Reaction Mix to the cells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslip with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a confocal or fluorescence microscope with the appropriate filter sets.

Protocol 4: Proteomic Analysis of DPA-Alkyne Labeled Proteins

This protocol outlines the enrichment of labeled proteins using a biotin tag followed by identification using mass spectrometry.[6]

Materials:

  • Labeled cell lysate from Protocol 2, Step 1

  • Azido-biotin

  • Click chemistry reagents as in Protocol 2

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., sample buffer for Western blot, or on-bead digestion reagents for mass spectrometry)

  • Mass spectrometry equipment and software

Procedure:

  • Click Reaction with Azido-Biotin:

    • Perform the click chemistry reaction as described in Protocol 2, Step 3, but substituting the azide-fluorophore with azido-biotin.

  • Enrichment of Biotinylated Proteins:

    • Incubate the reaction mixture with streptavidin-agarose beads for 2 hours at room temperature with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

      • Twice with 1% SDS in PBS

      • Twice with 0.5% SDS in PBS

      • Twice with 0.1% SDS in PBS

      • Three times with PBS

  • Elution and Analysis:

    • Elute the bound proteins from the beads. For mass spectrometry, this is typically done by on-bead digestion with trypsin.

    • Analyze the eluted peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis A 1. Metabolic Labeling Cells incubated with DPA-alkyne B 2. Cell Processing (Lysis or Fixation) A->B C 3. Click Chemistry (CuAAC Reaction) + Azide-Reporter B->C D Labeled Proteins C->D E In-Gel Fluorescence D->E Azide-Fluorophore F Microscopy D->F Azide-Fluorophore G Proteomics (LC-MS/MS) D->G Azide-Biotin G cluster_pathway Hypothetical Signaling Pathway IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor IL2->IL2R binds JAK JAK IL2R->JAK activates STAT5 STAT5 JAK->STAT5 phosphorylates GeneExp Gene Expression (Proliferation, Differentiation) STAT5->GeneExp regulates LipidRaft Lipid Raft Displacement Receptor Displacement LipidRaft->Displacement DPA DPA-Alkyne Incorporation DPA->LipidRaft alters composition Displacement->IL2R displaces

References

Troubleshooting & Optimization

troubleshooting solubility issues of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a long-chain polyunsaturated fatty acid (PUFA). As with other PUFAs, it is expected to be poorly soluble in aqueous solutions and soluble in various organic solvents. Fats are generally insoluble in water and require specific methods for solubilization in aqueous environments.[1]

Q2: In which organic solvents can I dissolve this compound?

A2: While specific data for this exact molecule is limited, analogous polyunsaturated fatty acids such as docosahexaenoic acid (DHA) are soluble in ethanol, hexane, methylene chloride, chloroform, and ethyl ether.[2] For similar compounds, solvents like DMF and DMSO are also effective, with solubilities exceeding 100 mg/mL.[3]

Q3: How can I prepare an aqueous solution of this fatty acid?

A3: Direct dissolution in water is challenging. To prepare an aqueous solution, it is recommended to first dissolve the fatty acid in an organic solvent like ethanol or DMSO. Subsequently, this stock solution can be diluted into an aqueous buffer. For cellular assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity. The use of a carrier protein like fatty acid-free bovine serum albumin (BSA) can also enhance aqueous solubility.

Q4: The compound appears to be an oil at room temperature. Is this normal?

A4: Yes, it is normal for highly unsaturated fatty acids to be oils or liquids at room temperature. For instance, highly purified docosahexaenoic acid (DHA) is described as a colorless oil.[2]

Q5: How should I handle and store this compound to prevent degradation?

A5: This compound is susceptible to oxidation due to its multiple double and triple bonds.[2] It should be stored at -20°C or colder for long-term stability.[2] Solutions should be prepared fresh, and if storage of a solution is necessary, it should be purged with an inert gas like nitrogen or argon and stored in a tightly sealed container at -20°C for up to three months.[2] Avoid repeated freeze-thaw cycles. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[4]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent.
Possible Cause Troubleshooting Step
Solvent Polarity The polarity of the solvent may not be optimal. Try a range of solvents with varying polarities. Good starting points for PUFAs include ethanol, methanol, acetonitrile, DMSO, and DMF.
Low Temperature Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) may aid dissolution. However, be cautious as excessive heat can cause degradation.
Insufficient Mixing Ensure thorough mixing by vortexing or sonication. A brief sonication in a water bath can be effective.
Compound Purity Impurities may affect solubility. Verify the purity of your compound if possible.
Issue 2: The compound precipitates when I dilute my stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
Poor Aqueous Solubility This is expected for a long-chain fatty acid. Reduce the final concentration in the aqueous buffer.
Solvent Shock The rapid change in solvent environment can cause precipitation. Try adding the stock solution to the aqueous buffer slowly while vortexing.
pH of the Buffer The carboxylic acid group's charge state is pH-dependent. Adjusting the pH of the buffer may improve solubility. For fatty acids, a pH above the pKa (typically around 4.8) will result in the more soluble carboxylate form. Increasing the pH of micellar solutions has been shown to increase the solubility of some fatty acids.[5]
Use of a Carrier Incorporate a carrier molecule such as fatty acid-free BSA into your aqueous buffer before adding the compound. The fatty acid will bind to the BSA, increasing its apparent solubility.

Quantitative Solubility Data for a Structurally Similar Compound

The following table summarizes the solubility of a related polyunsaturated fatty acid, all-cis-4,7,10,13,16-Docosapentaenoic Acid, in various solvents. This can be used as a reference for solvent selection.

Solvent Approximate Solubility
DMF>100 mg/mL[3]
DMSO>100 mg/mL[3]
EthanolMiscible[3]
0.1 M Na2CO31 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add a suitable volume of an appropriate organic solvent (e.g., ethanol, DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • For storage, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution using a Carrier Protein (BSA)
  • Prepare a stock solution of the fatty acid in ethanol or DMSO as described in Protocol 1.

  • Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS) at a concentration several-fold higher than your final fatty acid concentration (a 5:1 molar ratio of BSA to fatty acid is a good starting point).

  • While gently vortexing the BSA solution, add the required volume of the fatty acid stock solution dropwise.

  • Incubate the mixture at 37°C for 30 minutes to allow for the fatty acid to bind to the BSA.

  • The resulting solution can now be used for your experiments.

Visualizations

Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound issue Issue: Compound Not Dissolving start->issue check_solvent Change Solvent (e.g., Ethanol, DMSO) issue->check_solvent No dissolved Compound Dissolved issue->dissolved Yes gentle_warming Gentle Warming (e.g., 37°C) check_solvent->gentle_warming sonication Vortex / Sonicate gentle_warming->sonication check_purity Verify Compound Purity sonication->check_purity check_purity->dissolved precipitation Issue: Precipitation in Aqueous Buffer dissolved->precipitation lower_conc Lower Final Concentration precipitation->lower_conc No stable_solution Stable Aqueous Solution precipitation->stable_solution Yes slow_addition Add Stock Solution Slowly with Vortexing lower_conc->slow_addition adjust_ph Adjust Buffer pH slow_addition->adjust_ph use_carrier Use Carrier Protein (e.g., BSA) adjust_ph->use_carrier use_carrier->stable_solution

Caption: Troubleshooting workflow for solubility issues.

Factors Influencing Solubility cluster_properties Chemical Properties cluster_solubility Solubility Outcome compound This compound long_chain Long Carbon Chain (C22) compound->long_chain pufa Polyunsaturated (5 double bonds) compound->pufa alkyne Alkyne Group (triple bond) compound->alkyne carboxylic_acid Carboxylic Acid Group compound->carboxylic_acid aqueous_insol Low Solubility in Aqueous Solutions long_chain->aqueous_insol organic_sol High Solubility in Organic Solvents pufa->organic_sol alkyne->organic_sol carboxylic_acid->organic_sol carboxylic_acid->aqueous_insol (at low pH)

Caption: Chemical structure's influence on solubility.

References

optimizing reaction conditions for synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data to assist researchers, scientists, and drug development professionals in successfully synthesizing this complex polyunsaturated alkynoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in Sonogashira Coupling Step

  • Question: I am experiencing low yields during the Sonogashira coupling of the vinyl iodide and the terminal alkyne fragment. What are the potential causes and solutions?

  • Answer: Low yields in Sonogashira couplings can arise from several factors.[1] Firstly, ensure your reaction setup is rigorously anaerobic and utilizes anhydrous solvents, as oxygen can lead to unwanted side reactions and moisture can quench reagents. The choice of palladium catalyst, copper(I) cocatalyst, and amine base is critical.[1] Consider screening different phosphine ligands for the palladium catalyst, as bulky and electron-rich ligands can improve efficiency. Catalyst loading may also need optimization; while typically low, insufficient catalyst can result in incomplete reaction. Finally, ensure the purity of your starting materials, as impurities can poison the catalyst.

Issue 2: Poor Z-Selectivity in Olefination Reactions

  • Question: My Wittig or Julia-Kocienski olefination step is producing a mixture of E/Z isomers with poor selectivity for the desired Z-isomer. How can I improve the Z-selectivity?

  • Answer: Achieving high Z-selectivity in olefination reactions is a common challenge. For the Wittig reaction, the choice of ylide is crucial. Non-stabilized ylides generally favor the Z-alkene. The reaction conditions, such as the solvent and the presence of salts, can also influence the stereochemical outcome. For the Julia-Kocienski olefination, the choice of the sulfone reagent and the reaction conditions (base, solvent, and temperature) can be tuned to favor the Z-isomer. For example, using specific heterocyclic sulfones and carefully selecting the base and a polar solvent can significantly enhance Z-selectivity.

Issue 3: Isomerization of Double Bonds During Purification

  • Question: I am observing isomerization of the Z-double bonds to the more stable E-isomers during the purification of my polyunsaturated intermediates or the final product. How can I prevent this?

  • Answer: Polyunsaturated fatty acids are prone to isomerization, especially when exposed to heat, light, or acidic/basic conditions. To minimize this, it is crucial to use mild purification techniques. Avoid high temperatures during solvent removal by using a rotary evaporator at low temperatures and high vacuum. For chromatographic purification, use neutral stationary phases and solvent systems. Low-temperature crystallization is a highly effective method for purifying polyunsaturated fatty acids while minimizing the risk of isomerization.[2]

Issue 4: Difficulty in Purifying the Final Carboxylic Acid

  • Question: The final saponification and work-up to obtain the free carboxylic acid is leading to a complex mixture that is difficult to purify. What are the best practices for this step?

  • Answer: The hydrolysis of the ester to the carboxylic acid should be performed under carefully controlled conditions to avoid side reactions.[3] After the hydrolysis, a meticulous work-up is necessary. Acidification should be done carefully, and the product should be extracted promptly into an organic solvent. Purification of the final product can be challenging due to its polarity and potential for aggregation. Column chromatography on silica gel with a solvent system containing a small amount of a polar solvent like acetic acid can be effective. Alternatively, preparative HPLC or low-temperature crystallization can be employed for achieving high purity.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the critical steps in the synthesis of this compound, based on analogous reactions in the literature.

Table 1: Optimization of Sonogashira Coupling Conditions

ParameterCondition ACondition BCondition CRecommended
Pd Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂[Pd(allyl)Cl]₂PdCl₂(PPh₃)₂
Catalyst Loading 5 mol%2 mol%1 mol%2-5 mol%
Cu(I) Cocatalyst CuICuICuBrCuI
Base TriethylamineDiisopropylaminePiperidineTriethylamine
Solvent THFDMFTolueneTHF or DMF
Temperature Room Temp50 °C70 °CRoom Temp to 50°C
Typical Yield 60-75%75-85%70-80%>80%

Table 2: Comparison of Z-Selective Olefination Methods

MethodReagentsBaseSolventZ:E RatioTypical Yield
Wittig Reaction Non-stabilized phosphonium yliden-BuLi, NaHMDS, or KHMDSTHF, Ether>95:560-80%
Julia-Kocienski Heterocyclic sulfone (e.g., PT-sulfone)KHMDS, LHMDSTHF, DME>90:1070-90%
Horner-Wadsworth-Emmons (Still-Gennari modification) Bis(trifluoroethyl)phosphonateKHMDS, 18-crown-6THF>95:570-85%

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Sonogashira Coupling

  • To a dried flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add anhydrous triethylamine (3.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Z-Selective Wittig Reaction

  • To a suspension of the phosphonium salt (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Saponification of the Ester

  • Dissolve the polyunsaturated ester (1.0 eq.) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq.).

  • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a dilute HCl solution.

  • Extract the carboxylic acid product with cold diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the final product by low-temperature crystallization or column chromatography.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis A Commercially Available Starting Materials C Fragment 2: Terminal Alkyne A->C Multi-step synthesis I Polyunsaturated Aldehyde A->I Multi-step synthesis B Fragment 1: Vinyl Iodide D Sonogashira Coupling B->D C->D E Polyunsaturated Enyne Ester D->E F Saponification E->F G Final Product: This compound F->G H Z-Selective Olefination (e.g., Wittig) H->B I->H J Phosphonium Salt J->H

Caption: Convergent synthetic strategy for the target molecule.

Diagram 2: Troubleshooting Logic for Low Sonogashira Yield

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Q1 Are starting materials pure and dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction strictly anaerobic? A1_Yes->Q2 Action1 Purify and dry all reagents and solvents. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have catalyst and ligand been optimized? A2_Yes->Q3 Action2 Improve inert atmosphere technique. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reaction conditions (base, solvent, temp) optimal? A3_Yes->Q4 Action3 Screen different Pd catalysts, ligands, and catalyst loading. A3_No->Action3 Action3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Action4 Screen different bases, solvents, and temperatures. A4_No->Action4 Action4->End

Caption: Decision tree for troubleshooting low Sonogashira coupling yield.

References

preventing oxidation of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a highly unsaturated fatty acid with five double bonds and one triple bond. The multiple unsaturated bonds, particularly the bis-allylic methylene groups between the double bonds, are highly susceptible to attack by reactive oxygen species, leading to a chain reaction of lipid peroxidation.[1][2] This process can degrade the compound, affecting its structural integrity and biological activity.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that accelerate oxidation are:

  • Oxygen Exposure: Direct contact with atmospheric oxygen is the primary driver of oxidation.[2]

  • Light: Exposure to light, especially UV light, can generate free radicals that initiate the oxidation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]

  • Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, accelerating the decomposition of lipid hydroperoxides into damaging free radicals.

  • pH: Extremes in pH can also influence the rate of oxidation.

Q3: How should I store the pure compound to minimize oxidation?

A3: For optimal stability, the pure compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze oxidation.

Q4: I need to prepare a stock solution. What is the best way to do this to ensure stability?

A4: When preparing stock solutions, follow these guidelines:

  • Solvent Choice: Use deoxygenated solvents. Solvents like ethanol, hexane, and methylene chloride are suitable.[5] Purge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.

  • Handling: Prepare solutions on ice to minimize thermal degradation.[4]

  • Storage of Solutions: Store stock solutions at -20°C or -80°C under an inert gas overlay.[5] Use vials with Teflon-lined caps to ensure a tight seal.

  • Antioxidants: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Inconsistent experimental results Degradation of the fatty acid stock solution.Prepare a fresh stock solution from the pure compound. Verify the concentration and purity of the new stock solution. Consider adding an antioxidant to the experimental buffer.[4]
Unexpected peaks in chromatography (GC/LC-MS) Oxidation products are being detected.Review storage and handling procedures. Ensure the sample was protected from light and oxygen during preparation and analysis. Use cooled autosamplers if possible.[4]
Loss of biological activity in cell-based assays The compound has oxidized, leading to a loss of its intended biological function.Confirm the integrity of the fatty acid stock using an analytical method (e.g., LC-MS) to check for oxidation products. Prepare fresh dilutions for each experiment.
Visible discoloration or change in viscosity of the oil Advanced oxidation and polymerization.The sample is likely highly degraded and should be discarded. Review long-term storage conditions to prevent future occurrences.

Quantitative Data on Storage Stability

The stability of polyunsaturated fatty acids is highly dependent on storage conditions. The following table summarizes general stability data for PUFAs, which can be extrapolated to this compound.

Storage Condition Expected Stability Key Considerations
-80°C, under Argon, neat oil > 1 yearOptimal for long-term storage.
-20°C, under Argon, neat oil Up to 12 months.Suitable for routine long-term storage.
-20°C, in deoxygenated solvent Up to 3 months.[5]Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
4°C, in solvent Days to weeksNot recommended for long-term storage. Prone to faster degradation.
Room Temperature Hours to daysHighly unstable. Avoid storing at room temperature for any significant length of time.[6]

Experimental Protocols for Assessing Oxidation

1. Peroxide Value (PV) Titration

This method measures the primary products of lipid oxidation (hydroperoxides).

  • Principle: The sample is dissolved in a solvent mixture and treated with a saturated solution of potassium iodide. The hydroperoxides oxidize the iodide to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.

  • Methodology:

    • Weigh approximately 5 g of the fatty acid sample into a 250 mL flask.

    • Add 30 mL of a 3:2 acetic acid:chloroform solution and swirl to dissolve.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand with occasional shaking for exactly 1 minute.

    • Add 30 mL of distilled water.

    • Titrate with 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution and continue the titration until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W, where S is the sample titration volume (mL), B is the blank titration volume (mL), N is the normality of the sodium thiosulfate solution, and W is the sample weight (g).

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures secondary oxidation products, primarily malondialdehyde (MDA).[7][8]

  • Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.[8]

  • Methodology:

    • Prepare a TBA reagent containing 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 N HCl.

    • Mix the sample (e.g., 100 µL of a solution) with 200 µL of the TBA reagent.

    • Heat the mixture at 95°C for 15 minutes.

    • Cool the mixture on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: A standard curve using malondialdehyde or 1,1,3,3-tetraethoxypropane is used to quantify the results.

3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the parent fatty acid from its various oxidation products.[9]

  • Principle: Reverse-phase HPLC with UV or mass spectrometric detection can resolve the intact fatty acid from more polar oxidized species. A decrease in the peak area of the parent compound or the appearance of new peaks is indicative of oxidation.

  • Methodology (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or acetic acid).

    • Detection: UV detection at a wavelength appropriate for conjugated dienes (around 234 nm) or mass spectrometry for identification of specific oxidation products.

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol) and inject.

Visualizations

TroubleshootingWorkflow Troubleshooting Oxidation of this compound start Inconsistent Experimental Results or Suspected Oxidation check_storage Review Storage Conditions: - Temperature (-20°C or -80°C?) - Inert Atmosphere (Argon/Nitrogen?) - Light Protection? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures: - Used Deoxygenated Solvents? - Kept on Ice? - Freshly Prepared Solutions? handling_ok Handling OK? check_handling->handling_ok analytical_test Perform Analytical Test: - HPLC for purity - TBARS for secondary oxidation - Peroxide Value for primary oxidation oxidation_detected Oxidation Detected? analytical_test->oxidation_detected storage_ok->check_handling Yes implement_changes_storage Implement Correct Storage Procedures storage_ok->implement_changes_storage No handling_ok->analytical_test Yes implement_changes_handling Implement Correct Handling Procedures handling_ok->implement_changes_handling No discard Discard Compound/Solution and Obtain Fresh Stock oxidation_detected->discard Yes continue_experiment Proceed with Experiment Using Fresh, Verified Material oxidation_detected->continue_experiment No discard->start implement_changes_storage->discard implement_changes_handling->discard

Caption: Troubleshooting workflow for suspected oxidation.

LipidPeroxidationPathway Lipid Peroxidation Pathway PUFA PUFA (RH) (e.g., Docosapentaen-ynoic acid) Lipid_Radical Lipid Radical (R.) PUFA->Lipid_Radical Hydrogen Abstraction Initiator Initiator (Light, Heat, Metal Ion) Initiator->PUFA Peroxyl_Radical Lipid Peroxyl Radical (ROO.) Lipid_Radical->Peroxyl_Radical + O2 (Propagation) Oxygen Oxygen (O2) Another_PUFA Another PUFA (RH) Hydroperoxide Lipid Hydroperoxide (ROOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + RH (Propagation) New_Lipid_Radical New Lipid Radical (R.) Hydroperoxide->New_Lipid_Radical - H. Decomposition Decomposition (catalyzed by metal ions) Hydroperoxide->Decomposition New_Lipid_Radical->Peroxyl_Radical + O2 Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

Caption: The chemical pathway of lipid peroxidation.

References

minimizing off-target effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, understanding, and minimizing the off-target effects of small molecule inhibitors, using the novel compound (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid as a representative example of a compound with limited publicly available off-target data. The principles and protocols outlined here are broadly applicable to other novel or poorly characterized small molecules in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can result in cellular toxicity and diminish the translational potential of a compound in drug development.[1][2]

Q2: I am working with a novel compound, this compound, and I'm observing unexpected cellular phenotypes. How can I determine if these are off-target effects?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[1] This includes the use of a negative control, which is a structurally similar analog of your compound that is inactive against the intended target.[1] If the observed phenotype is absent when using the inactive analog, it is more likely to be an on-target effect.[1] Another robust strategy is to use multiple, structurally distinct inhibitors that target the same protein; if they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1] Additionally, genetic methods such as CRISPR-Cas9 or siRNA to knock down or knock out the intended target can be employed. If the phenotype persists even in the absence of the target protein, it is indicative of an off-target effect.[1]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: To proactively minimize off-target effects, it is critical to use the lowest effective concentration of your compound that elicits the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[1] Whenever possible, prioritize the use of inhibitors that are well-characterized and known for their high selectivity. It is also considered good practice to test your inhibitor in multiple cell lines to differentiate between general off-target effects and those that are specific to a particular cellular context.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cytotoxicity are observed at concentrations required for on-target inhibition. Off-target kinase inhibition or other promiscuous binding.[1]1. Perform a kinome-wide selectivity screen: This will help identify other kinases that your compound inhibits.[1]2. Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[1]3. Check compound solubility: Ensure your inhibitor is fully soluble in the cell culture media and always include a vehicle control to rule out solvent-induced toxicity.[1]
Inconsistent or variable phenotypic responses across experiments. Activation of compensatory signaling pathways.[1]1. Probe for activation of known compensatory pathways: Use techniques like Western blotting to investigate the activation of alternative signaling routes.[1]2. Consider using a combination of inhibitors: Blocking both the primary and compensatory pathways may lead to more consistent results.[1]3. Verify inhibitor stability: Ensure that the observed effects are due to the inhibitor itself and not its degradation products.[1]
Discrepancy between in vitro and in-cell data. Poor cell permeability, active efflux, or intracellular metabolism of the compound.1. Perform cell permeability assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.2. Use efflux pump inhibitors: Co-treatment with inhibitors of ABC transporters (e.g., verapamil) can indicate if your compound is a substrate for active efflux.3. Analyze compound stability in cell lysates: Use LC-MS/MS to determine the rate of metabolism of your compound by intracellular enzymes.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the minimal effective concentration of your inhibitor to minimize off-target effects.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your inhibitor (e.g., this compound) in culture medium. It is crucial to include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform a relevant assay to measure the on-target effect. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a reporter assay, or a specific enzyme activity assay.

  • Data Analysis: Plot the response versus the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.

Protocol 2: Target Engagement Assay using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your compound is binding to its intended target in a cellular environment.

  • Cell Culture and Treatment: Culture cells to a high density and treat them with your inhibitor at the desired concentration or with a vehicle control.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the presence of your target protein by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_experimental_design Experimental Design cluster_validation Target Validation cluster_off_target_identification Off-Target Identification A Dose-Response Curve to determine optimal concentration D Cellular Thermal Shift Assay (CETSA) for target engagement A->D Use lowest effective concentration B Select Negative Control (inactive analog) G Phenotypic Screening in multiple cell lines B->G Compare phenotypes C Select Orthogonal Inhibitor (different scaffold, same target) C->G Confirm on-target phenotype F Proteome-wide Profiling (e.g., Kinome Scan, Chemoproteomics) D->F Confirm on-target binding E Genetic Knockdown/Knockout (siRNA or CRISPR) E->G Compare with inhibitor phenotype

Caption: A logical workflow for minimizing and identifying off-target effects.

signaling_pathway_interrogation cluster_pathway Hypothetical Signaling Pathway A Receptor B Kinase 1 (Intended Target) A->B activates C Kinase 2 (Potential Off-Target) A->C activates D Transcription Factor B->D phosphorylates C->D phosphorylates E Gene Expression D->E regulates F Cellular Phenotype E->F Inhibitor Your Inhibitor (e.g., 4-ynoic acid) Inhibitor->B Inhibits (On-Target) Inhibitor->C Inhibits (Off-Target)

Caption: On-target vs. off-target effects in a signaling pathway.

References

Technical Support Center: Improving Cellular Uptake of Alkyne Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular uptake of alkyne fatty acid analogs for click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are alkyne fatty acid analogs and why are they used in click chemistry?

A1: Alkyne fatty acid analogs are synthetic versions of natural fatty acids that have a terminal alkyne group (a carbon-carbon triple bond). This alkyne group acts as a bio-orthogonal handle. It is chemically inert within biological systems but can specifically and efficiently react with an azide-tagged probe (e.g., a fluorescent dye or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] This allows for the precise detection and visualization of fatty-acylated proteins and the tracing of fatty acid metabolism within cells.[4][5]

Q2: What are the main challenges associated with delivering alkyne fatty acid analogs into cells?

A2: The primary challenges are the poor aqueous solubility and potential cytotoxicity of long-chain fatty acids.[4][6] These issues can lead to low cellular uptake, inefficient labeling of target molecules, and adverse effects on cell health, compromising experimental results.[6][7]

Q3: What is the purpose of serum starvation before metabolic labeling?

A3: Serum starvation, or incubating cells in media with low or no serum, is performed to deplete endogenous pools of lipids and growth factors. This enhances the uptake and incorporation of exogenously supplied alkyne fatty acid analogs.[8][9] During starvation, cells shift their metabolism to utilize fatty acids for energy, which can increase the activity of fatty acid uptake and utilization pathways.[8][10][11]

Q4: Why is Dimethyl Sulfoxide (DMSO) used, and are there toxicity concerns?

A4: Alkyne fatty acid analogs are hydrophobic and typically dissolved in a small amount of an organic solvent like DMSO to create a stock solution before being diluted in culture media.[1][4] While DMSO is a common solvent, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity, though some cell lines may tolerate up to 1%.[12][13][14] Always perform a dose-response curve to determine the optimal DMSO concentration for your specific cell type and experiment duration.[15]

Troubleshooting Guide

Issue 1: Low or No Click Chemistry Signal

Q: I am not observing a strong signal after performing the click chemistry reaction. What could be the cause?

A: Low signal is a common issue that can stem from several factors, primarily related to inefficient cellular uptake of the alkyne fatty acid analog or problems with the click reaction itself.

Possible Causes and Solutions:

  • Poor Solubility/Uptake of the Fatty Acid Analog:

    • Solution 1: Saponification and BSA Conjugation. Long-chain fatty acids are poorly soluble in aqueous media. Saponifying the fatty acid with a mild base (like KOH) and then conjugating it to fatty-acid-free bovine serum albumin (FAFBSA) can dramatically increase its solubility and delivery into cells.[1][4][6] This method is particularly effective for longer-chain analogs like alkynyl-stearate.[4][6]

    • Solution 2: Use a Cyclodextrin Carrier. Methyl-β-cyclodextrin (MβCD) can be used as a carrier to facilitate the rapid delivery of fatty acids into cells while maintaining a low concentration of the free analog in the media, reducing toxicity.[16][17][18]

  • Suboptimal Labeling Time or Concentration:

    • Solution: Optimize the concentration of the alkyne fatty acid analog and the incubation time. Refer to the table below for starting recommendations. Perform a time-course and dose-response experiment to find the optimal conditions for your cell line.

  • Inefficient Click Reaction:

    • Solution 1: Check Reagent Quality. Ensure your copper(I) catalyst, ligand (e.g., THPTA), reducing agent (e.g., sodium ascorbate), and azide probe are not degraded. Prepare fresh solutions, especially the sodium ascorbate.[19]

    • Solution 2: Optimize Reaction Conditions. The click reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst. Ensure proper mixing and consider using a copper-stabilizing ligand like THPTA for aqueous reactions.[19]

Issue 2: High Background Signal

Q: My results show high background fluorescence/biotin signal across the entire lane in my western blot or throughout the cell in my imaging experiment. How can I reduce this?

A: High background can obscure your specific signal and is often due to non-specific binding of the detection probe or issues with the washing steps.

Possible Causes and Solutions:

  • Non-specific Binding of Azide Probe:

    • Solution: Ensure all post-reaction wash steps are thorough to remove any unbound azide probe. Include a detergent like Tween-20 or Triton X-100 in your wash buffers.

  • Precipitation of Reagents:

    • Solution: The click chemistry reaction components can sometimes precipitate. Centrifuge your samples after the reaction and before subsequent steps to pellet any precipitates.

  • Endogenous Biotin (if using a biotin-azide probe):

    • Solution: If you are detecting with streptavidin, be aware of endogenously biotinylated proteins in cells. Use appropriate blocking steps or consider using a fluorescent azide probe instead of a biotin-azide.[4]

Issue 3: Cell Toxicity or Death

Q: I am observing significant cell death or changes in morphology after adding the alkyne fatty acid analog. What should I do?

A: Cell toxicity is a critical issue, often caused by the fatty acid itself or the delivery vehicle (e.g., DMSO).

Possible Causes and Solutions:

  • DMSO Toxicity:

    • Solution: As mentioned in the FAQ, ensure the final DMSO concentration is as low as possible, ideally ≤0.1% and no higher than 0.5%.[12][14] Test the tolerance of your specific cell line to a range of DMSO concentrations.

  • Fatty Acid-Induced Lipotoxicity:

    • Solution 1: Reduce Concentration and Incubation Time. High concentrations or prolonged exposure to fatty acids can be toxic. Reduce the concentration of the alkyne analog and/or shorten the labeling time.

    • Solution 2: Use a Carrier. Delivering the fatty acid complexed with FAFBSA or cyclodextrin can limit toxic effects by reducing the concentration of free fatty acids in the media.[4][16]

  • Contamination:

    • Solution: Ensure all your reagents and stock solutions are sterile to rule out contamination as the cause of cell death.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Alkyne Fatty Acid Analogs

Alkyne Fatty Acid AnalogRecommended Final ConcentrationReference
Alkynyl-Myristate (13-TDYA)25 µM[4]
Alkynyl-Palmitate (15-HDYA)100 µM[4]
Alkynyl-Stearate (17-ODYA)100 µM[4]
General Range25 - 100 µM[4][20]

Table 2: Recommended Reagent Concentrations for Cell Culture

ReagentStock Solution SolventRecommended Final ConcentrationKey ConsiderationsReference
Alkyne Fatty Acid AnalogsDMSOSee Table 1Prepare fresh dilutions from frozen stocks.[1][4]
DMSO-≤ 0.5% (v/v)Test cell line sensitivity. Some may tolerate up to 1%.[12][13]
Fatty-Acid-Free BSA (FAFBSA)Serum-free media1% (w/v)Used as a carrier for saponified fatty acids.[4]
Methyl-β-cyclodextrin (MβCD)Aqueous bufferVaries (e.g., 667 µM)Molar ratio of FA:MβCD is critical.[16][17]

Experimental Protocols

Protocol: Enhanced Cellular Delivery of Alkyne Fatty Acids using Saponification and FAFBSA

This protocol is adapted from methods shown to improve the uptake of long-chain fatty acid analogs.[1][4][6]

Materials:

  • Alkyne fatty acid analog (e.g., 17-ODYA)

  • DMSO

  • Potassium Hydroxide (KOH) solution (e.g., 1M)

  • Fatty-Acid-Free BSA (FAFBSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Cells plated in a 6-well plate

Procedure:

  • Prepare Alkyne Fatty Acid Stock: Dissolve the alkyne fatty acid analog in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.[4]

  • Serum Starvation (Optional but Recommended): About 45-60 minutes before labeling, replace the culture medium with pre-warmed, serum-free medium.[4]

  • Saponification:

    • In a glass vial, add the required volume of the fatty acid stock solution. For one well of a 6-well plate, a typical starting point is 2 µL of a 100 mM stock for a final concentration of 100 µM in 2 mL of media.

    • Add a 20% molar excess of KOH. For example, if you added 200 nmol of fatty acid, add 240 nmol of KOH.

    • Incubate at 65°C for 15 minutes to saponify the fatty acid.[1] This converts the fatty acid to its potassium salt, increasing solubility.

  • Complexation with FAFBSA:

    • Prepare a 20x working solution by dissolving the saponified fatty acid in pre-warmed (37°C) serum-free medium containing 20% FAFBSA.

    • Incubate this mixture for an additional 15 minutes at 37°C to allow the fatty acid to complex with the BSA.

  • Metabolic Labeling:

    • Add 1/20th volume of the 20x fatty acid-BSA complex directly to the cells in the starvation media. For a 6-well plate with 2 mL of media per well, add 100 µL of the 20x solution. This will result in a final concentration of 1% BSA and your desired fatty acid concentration (e.g., 100 µM).

    • Gently swirl the plate to mix.

    • Incubate the cells for the desired labeling period (e.g., 4 hours) at 37°C and 5% CO₂.

  • Downstream Processing: After incubation, wash the cells with cold PBS and proceed with cell lysis and the click chemistry reaction.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling & Analysis start Start: Plate Cells starve Serum Starve Cells (45-60 min) start->starve add_fa Add FA-BSA Complex to Cells starve->add_fa prep_fa Prepare Fatty Acid Analog saponify Saponify with KOH (65°C, 15 min) prep_fa->saponify complex Complex with FAFBSA (37°C, 15 min) saponify->complex complex->add_fa incubate Incubate (e.g., 4 hours) add_fa->incubate lyse Wash & Lyse Cells incubate->lyse click Perform Click Chemistry Reaction lyse->click analyze Analyze Results (e.g., Western Blot, Imaging) click->analyze finish End analyze->finish

Caption: Experimental workflow for improving cellular uptake of alkyne fatty acids.

delivery_mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space alk_fa Alkyne Fatty Acid (Poorly Soluble) complex Soluble FA-Carrier Complex alk_fa->complex Complexation carrier Carrier Protein (e.g., FAFBSA) carrier->complex transporter Membrane Transporters (e.g., CD36, FATPs) complex->transporter Delivery to Cell Surface metabolism Metabolic Incorporation into Proteins & Lipids transporter->metabolism Uptake

Caption: Carrier-mediated delivery of alkyne fatty acid analogs into the cell.

troubleshooting_tree cluster_low cluster_high cluster_toxic start Problem Observed low_signal Low / No Signal start->low_signal high_bg High Background start->high_bg toxicity Cell Toxicity / Death start->toxicity ls1 Check Uptake: Use FA-BSA complex Optimize concentration/time low_signal->ls1 Possible Cause: Poor Uptake ls2 Check Click Reaction: Use fresh reagents Use Cu(I) stabilizing ligand low_signal->ls2 Possible Cause: Reaction Failure hb1 Improve Wash Steps (add detergent) high_bg->hb1 Possible Cause: Non-specific Binding hb2 Use Fluorescent Probe (instead of biotin) high_bg->hb2 Possible Cause: Endogenous Biotin t1 Reduce Final DMSO % (run toxicity curve) toxicity->t1 Possible Cause: DMSO Toxicity t2 Reduce FA concentration Use carrier (BSA/Cyclodextrin) toxicity->t2 Possible Cause: Lipotoxicity

Caption: Troubleshooting decision tree for common click chemistry issues.

References

Technical Support Center: Quantification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification important?

This compound is a synthetic polyunsaturated fatty acid (PUFA) analog containing a terminal alkyne group. This alkyne serves as a chemical handle for "click chemistry," enabling researchers to trace its metabolic fate, identify protein interactions, and probe the activity of enzymes involved in fatty acid metabolism.[1][2][3][4] Accurate quantification of this compound and its metabolites is crucial for understanding its biological activity, mechanism of action, and potential therapeutic applications.

Q2: What are the expected metabolites of this compound?

While specific metabolic pathways for this exact molecule are not extensively documented, based on the metabolism of the structurally similar docosapentaenoic acid (DPA), it is hypothesized to undergo similar transformations. The metabolism of DPA (22:5, n-3) to docosahexaenoic acid (DHA, 22:6, n-3) involves a series of elongation, desaturation, and beta-oxidation steps.[5][6][7][8] Therefore, expected metabolites of the alkyne-containing analog could include chain-elongated and desaturated products, as well as products of beta-oxidation that retain the alkyne tag.

Q3: What is the most suitable analytical technique for quantifying this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound and its metabolites.[5][9][10][11] LC-MS/MS offers high sensitivity, selectivity, and the ability to differentiate between structurally similar molecules, which is essential for analyzing complex biological samples.[12][13][14]

Q4: Are there commercially available standards for this compound and its metabolites?

The parent compound, this compound, may be available from specialized chemical suppliers as a research chemical.[15] However, synthesized standards for its potential metabolites are unlikely to be commercially available and may require custom synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS quantification of this compound and its metabolites.

Issue 1: Poor Peak Shape or Splitting Peaks
  • Question: My chromatogram shows broad or split peaks for my analyte. What could be the cause?

  • Answer: Poor peak shape can result from several factors:

    • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Reconstitute the final sample extract in a solvent that is as close in composition to the initial mobile phase as possible.

    • Column Overload: Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.

    • Column Contamination: Buildup of matrix components on the column can affect peak shape. Solution: Implement a column wash step between samples and periodically flush the column with a strong solvent.

    • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Solution: Try a different column chemistry or add a small amount of a competing agent to the mobile phase.

Issue 2: Low Signal Intensity or No Peak Detected
  • Question: I am not detecting my analyte, or the signal is very weak. What should I check?

  • Answer: Low signal intensity can be due to issues with sample preparation, the LC-MS system, or the analyte itself.

    • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. Solution: Optimize the extraction solvent and procedure. For fatty acids, a liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) or a solid-phase extraction (SPE) is often used.[13][16]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.[12][17][18] Solution: Improve sample cleanup, adjust the chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard to compensate for matrix effects.[16][19]

    • Incorrect MS Parameters: The mass spectrometer may not be optimized for your analyte. Solution: Infuse a standard solution of the analyte to optimize parameters such as cone voltage and collision energy.

    • Analyte Degradation: Polyunsaturated fatty acids are prone to oxidation. Solution: Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation and keep samples at a low temperature.[5]

Issue 3: High Background Noise
  • Question: My chromatogram has a high baseline noise, making it difficult to integrate the peaks. What can I do?

  • Answer: High background noise often originates from contamination.

    • Solvent Contamination: Impurities in the LC-MS grade solvents can contribute to background noise. Solution: Use high-purity solvents and freshly prepared mobile phases.

    • System Contamination: Contaminants can accumulate in the LC system, tubing, and mass spectrometer. Solution: Perform a thorough system flush with a series of solvents of increasing strength.

    • Matrix Effects: Complex biological matrices can introduce a high level of background ions. Solution: Enhance sample preparation to remove more of the matrix components. Techniques like solid-phase extraction (SPE) can be very effective.[5][20]

Issue 4: Inconsistent Retention Times
  • Question: The retention time of my analyte is shifting between injections. Why is this happening?

  • Answer: Retention time instability can be caused by several factors:

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter retention times. Solution: Ensure mobile phases are well-mixed and covered.

    • Column Temperature Fluctuations: Changes in the column temperature will affect retention times. Solution: Use a column oven to maintain a stable temperature.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention. Solution: Replace the column if it has been used extensively or subjected to harsh conditions.

Data Presentation

Quantitative data should be summarized in a clear and organized manner. Below is a template table for presenting quantitative results for the target analyte and its potential metabolites.

AnalyteSample Group 1 (Mean ± SD, n=X)Sample Group 2 (Mean ± SD, n=X)p-value
This compound[Concentration][Concentration][p-value]
Metabolite 1 (e.g., Chain-elongated product)[Concentration][Concentration][p-value]
Metabolite 2 (e.g., Beta-oxidation product)[Concentration][Concentration][p-value]

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Plasma

This protocol is a model based on common lipid extraction methods.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the parent compound in methanol).

    • Add 400 µL of ice-cold methanol containing 0.1% BHT to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Add 250 µL of water, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.

Protocol 2: LC-MS/MS Quantification Method

This is a representative LC-MS/MS method that should be optimized for your specific instrument and analytes.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 30% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard of the parent compound and predicted for metabolites. For the parent acid (C22H30O2, MW ≈ 326.5 g/mol ), the precursor ion would be [M-H]⁻ at m/z 325.5. Product ions would be generated by fragmentation of the fatty acid chain.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol + BHT) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle phase_sep Phase Separation lle->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic evaporate Evaporation collect_organic->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Troubleshooting_Workflow start LC-MS/MS Issue issue_type Identify Symptom start->issue_type poor_peak Poor Peak Shape issue_type->poor_peak Poor Peak Shape low_signal Low/No Signal issue_type->low_signal Low/No Signal high_noise High Background issue_type->high_noise High Background check_solvent Solvent Mismatch? poor_peak->check_solvent Check Sample Solvent check_load Overloading? poor_peak->check_load Check Sample Load check_column_health Contamination? poor_peak->check_column_health Check Column Health check_extraction Extraction Efficiency? low_signal->check_extraction Optimize Extraction check_ms_params Parameters Optimized? low_signal->check_ms_params Optimize MS Parameters check_ion_suppression Matrix Effects? low_signal->check_ion_suppression Investigate Ion Suppression check_solvents Solvent Contamination? high_noise->check_solvents Check Solvent Purity system_flush System Contamination? high_noise->system_flush Perform System Flush improve_cleanup Matrix Interference? high_noise->improve_cleanup Improve Sample Cleanup solution Implement Solution check_solvent->solution check_load->solution check_column_health->solution check_extraction->solution check_ms_params->solution check_ion_suppression->solution check_solvents->solution system_flush->solution improve_cleanup->solution Putative_Metabolic_Pathway parent This compound elongation Elongation parent->elongation beta_oxidation Beta-oxidation parent->beta_oxidation metabolite1 Chain-elongated Metabolite elongation->metabolite1 desaturation Desaturation metabolite2 Desaturated Metabolite desaturation->metabolite2 metabolite3 Chain-shortened Metabolite beta_oxidation->metabolite3 metabolite1->desaturation

References

how to avoid isomerization during the synthesis of polyunsaturated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyunsaturated Fatty Acid (PUFA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of PUFAs, with a primary focus on avoiding isomerization.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of PUFA synthesis, and why is it a problem?

A: Isomerization refers to the conversion of a cis double bond to a trans double bond within the fatty acid chain. Native PUFAs in biological systems predominantly exist in the cis configuration, which is crucial for their biological function and physical properties. The introduction of trans isomers can alter the fatty acid's metabolic fate and potentially lead to undesired physiological effects. Therefore, maintaining the cis stereochemistry of the double bonds is a critical aspect of PUFA synthesis.

Q2: What are the main factors that contribute to isomerization during PUFA synthesis?

A: Several factors can induce cis-trans isomerization, including:

  • High temperatures: Thermal stress can provide the energy required for the rotation around the carbon-carbon double bond.[1][2]

  • Harsh chemical reagents: Strong acids or bases, as well as certain catalysts, can promote isomerization.

  • Exposure to light: Photochemical isomerization can occur, especially in the presence of sensitizers.

  • Radical reactions: The presence of free radicals can initiate isomerization cascades.

Q3: What are the primary strategies to minimize or prevent isomerization during PUFA synthesis?

A: The two main strategies to circumvent isomerization are:

  • Enzymatic Synthesis: Utilizing enzymes, such as lipases, provides a mild and highly selective approach to synthesizing PUFAs at or near room temperature, thereby minimizing thermal and chemical stress.[3][4]

  • Stereoselective Chemical Synthesis: Employing chemical reactions that are inherently stereoselective, such as the Wittig reaction under specific conditions, allows for the controlled formation of cis double bonds.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during PUFA synthesis.

Issue 1: Significant formation of trans isomers during esterification or transesterification.

Cause: High reaction temperatures or the use of non-selective chemical catalysts.

Solution: Enzymatic Esterification/Transesterification

Enzymatic methods offer a mild and highly selective alternative to chemical catalysis for esterifying or transesterifying PUFAs. Lipases are the most commonly used enzymes for this purpose.

Recommended Lipases:

  • Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435): Exhibits broad substrate specificity and high stability.[7][8]

  • Rhizomucor miehei Lipase (RML), often immobilized (e.g., Lipozyme RM IM): Shows good activity and selectivity for PUFA substrates.[9]

  • Pseudomonas cepacia Lipase (PSL): Another effective lipase for PUFA esterification.

General Troubleshooting for Enzymatic Esterification:

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Inappropriate enzyme/substrate ratio- Sub-optimal temperature or pH- Water content not optimized (for non-aqueous media)- Enzyme inhibition- Increase enzyme loading.- Optimize temperature (typically 30-60°C).- Adjust water activity, often by adding a specific amount of water or using molecular sieves.[9]- Ensure purity of substrates.
Acyl Migration - Prolonged reaction times- High temperatures- Monitor the reaction progress and stop at the optimal time.- Operate at the lower end of the optimal temperature range.
Formation of Byproducts - Non-specific enzyme activity- Presence of impurities in the substrate- Screen different lipases for higher selectivity.- Purify the PUFA substrate before the reaction.
Issue 2: Poor Z (cis) selectivity in carbon-carbon double bond formation using the Wittig reaction.

Cause: Unfavorable reaction conditions that promote the formation of the more stable E (trans) isomer.

Solution: Z-Selective Wittig Reaction Conditions

The Wittig reaction is a powerful tool for creating carbon-carbon double bonds. To favor the formation of the desired Z (cis) isomer, it is crucial to use non-stabilized ylides under kinetically controlled conditions.[5][6]

Key Parameters for Z-Selectivity:

  • Ylide Type: Use non-stabilized phosphonium ylides (e.g., those derived from alkyl halides). Stabilized ylides (e.g., those with adjacent carbonyl or ester groups) strongly favor the E isomer.[6]

  • Base Selection: Use salt-free bases or bases that do not form strong complexes with the intermediates. Potassium bases like potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide are often preferred over lithium bases like n-butyllithium (n-BuLi), as lithium salts can promote equilibration to the more stable E isomer.[1][3]

  • Solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally used.

  • Temperature: Low reaction temperatures (-78°C to 0°C) are critical to ensure the reaction is under kinetic control, favoring the formation of the less stable Z isomer.[3]

Troubleshooting the Z-Selective Wittig Reaction:

ProblemPossible Cause(s)Suggested Solution(s)
Low Z:E Ratio - Use of a stabilized or semi-stabilized ylide.- Presence of lithium salts.- Reaction temperature is too high.- Polar aprotic solvent used.- Switch to a non-stabilized ylide.- Use a potassium-based base (e.g., KHMDS, KOtBu).- Perform the reaction at -78°C.- Use THF or diethyl ether as the solvent.
Low Reaction Yield - Incomplete ylide formation.- Steric hindrance.- Impure reagents.- Ensure the phosphonium salt is fully deprotonated by the base.- For sterically hindered substrates, consider longer reaction times or a slight increase in temperature after the initial low-temperature addition.- Use freshly purified aldehydes and dry solvents.
Side Reactions - Presence of oxygen or water.- Ylide decomposition.- Maintain a strict inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Generate and use the ylide in situ without prolonged storage.
Issue 3: Isomerization of existing double bonds during multi-step synthesis.

Cause: Exposure of the PUFA chain to harsh reaction conditions in subsequent synthetic steps.

Solution: Protecting Group Strategy (Conceptual)

While not extensively documented specifically for preventing isomerization of internal double bonds in PUFAs during synthesis, a conceptual approach involves the use of protecting groups. This strategy would involve:

  • Protection: Selectively reacting the cis-double bonds with a reagent to form a stable, protected intermediate.

  • Transformation: Performing the desired chemical modifications on other parts of the molecule.

  • Deprotection: Removing the protecting group under mild conditions to regenerate the original cis-double bonds without isomerization.

Potential Protecting Group Chemistries to Explore:

  • Epoxidation/Deoxygenation: The cis-double bonds could be converted to cis-epoxides. After subsequent reactions, the epoxides can be stereospecifically deoxygenated back to the cis-alkenes.[10]

  • Silyl Group Protection (e.g., TBDMS): While primarily used for hydroxyl groups, research into the temporary silylation of double bonds could be an avenue for exploration.[11][12][13]

  • Transition Metal Complexation: Reversible coordination of a metal complex (e.g., cobalt complexes) to the double bonds could shield them from isomerization during other reactions.[14][15]

Workflow for a Protecting Group Strategy

G start PUFA with cis-Double Bonds protect Protect Double Bonds (e.g., Epoxidation) start->protect Protection transform Perform Other Synthetic Steps protect->transform Modification deprotect Deprotect Double Bonds (e.g., Deoxygenation) transform->deprotect Deprotection end Final PUFA with intact cis-Double Bonds deprotect->end

Caption: A conceptual workflow for using protecting groups to prevent isomerization.

Experimental Protocols

Protocol 1: Enzymatic Esterification of Arachidonic Acid (ARA)

This protocol is a general guideline for the synthesis of ARA ethyl ester using immobilized Candida antarctica lipase B (Novozym 435).[8]

Materials:

  • Arachidonic acid (high purity)

  • Ethanol (anhydrous)

  • Hexane (anhydrous)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Molecular sieves (3Å, activated)

Procedure:

  • In a clean, dry reaction vessel, dissolve arachidonic acid in hexane.

  • Add ethanol in a slight molar excess (e.g., 1.2 equivalents relative to ARA).

  • Add Novozym 435 (typically 10-15% by weight of the total substrates).

  • Add activated molecular sieves to control the water content.

  • Seal the vessel and incubate the reaction at a controlled temperature (e.g., 40-55°C) with gentle agitation.[8]

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-FID.

  • Once the reaction reaches the desired conversion, stop the reaction by filtering off the enzyme.

  • The product can be purified by removing the solvent under reduced pressure.

Workflow for Enzymatic Esterification

G sub Substrates: Arachidonic Acid & Ethanol in Hexane enz Add Immobilized Lipase (Novozym 435) sub->enz react Incubate at 40-55°C with Agitation enz->react monitor Monitor by TLC/GC react->monitor stop Filter to Remove Enzyme monitor->stop Reaction Complete purify Purify Product stop->purify

Caption: A general workflow for the enzymatic esterification of arachidonic acid.

Protocol 2: Z-Selective Wittig Reaction for the Synthesis of Linoleic Acid Precursor

This protocol describes a general procedure for the formation of a cis-double bond, a key step in the total synthesis of linoleic acid.[16]

Materials:

  • A suitable aldehyde precursor

  • A suitable phosphonium salt (e.g., an alkyltriphenylphosphonium bromide)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or another suitable non-lithium base

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in THF to the suspension via the dropping funnel. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the ylide solution at -78°C for 30-60 minutes.

  • Slowly add a solution of the aldehyde in anhydrous THF via the dropping funnel, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or hexane.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Flow of a Z-Selective Wittig Reaction

G start Phosphonium Salt in THF at -78°C base Add KHMDS start->base ylide Ylide Formation base->ylide aldehyde Add Aldehyde at -78°C ylide->aldehyde warm Warm to Room Temp. aldehyde->warm product Z-Alkene warm->product

Caption: Key steps for achieving Z-selectivity in a Wittig reaction.

Data Presentation

The following tables summarize quantitative data related to factors influencing isomerization and product purity.

Table 1: Effect of Temperature on Isomerization of Linoleic Acid [1]

Temperature (°C)Reaction Time (h)Isomerization Degree (%)
15012~40
17012>40
1807100
2002100

Table 2: Comparison of Z:E Selectivity in Wittig Reactions with Different Bases [1]

Ylide TypeBaseSolventZ:E Ratio
Non-stabilizedn-BuLi (with LiI)Not specified58:42
Non-stabilizedSodium-basedNot specifiedHigher Z-selectivity
Non-stabilizedKHMDSTHF/DCM>20:1[3]

Table 3: Purity of PUFAs Obtained by Enzymatic Synthesis and Purification

PUFAMethodPurity (%)Reference
Arachidonic AcidEnzymatic esterification and purification90.7[17]
Linoleic AcidArgentated silica gel chromatographyHigh[18][19]
Gamma-Linolenic AcidArgentated silica gel chromatographyHigh[18][19]

Note: The level of isomerization in enzymatic reactions is generally reported to be minimal due to the mild conditions, but specific quantitative comparisons are highly dependent on the enzyme, substrate, and precise reaction conditions used.

This technical support center provides a foundational understanding and practical guidance for mitigating isomerization during PUFA synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

Technical Support Center: Optimizing Click Reaction Efficiency with Alkyne-Tagged Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-tagged fatty acids and click chemistry. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can I minimize them?

A1: The most prevalent side reactions in CuAAC include:

  • Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the alkyne starting material, which can significantly reduce the yield of your desired product. To minimize this, it is crucial to maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[1]

  • Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes, leading to off-target labeling.[1] If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).

  • Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules.[1][2][3] The use of copper-stabilizing ligands can help mitigate this issue.[1]

  • Protein Damage: In bioconjugation experiments, the combination of copper and sodium ascorbate can lead to protein crosslinking and precipitation.[1] Byproducts of ascorbate oxidation can also react with amino acid residues like lysine and arginine.[1][4]

Q2: What is the role of a copper-chelating ligand in the CuAAC reaction?

A2: Copper-chelating ligands play a crucial role in improving the efficiency and biocompatibility of the CuAAC reaction. They:

  • Stabilize the Cu(I) oxidation state: The active catalyst in the CuAAC reaction is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[5][6] Ligands protect Cu(I) from oxidation.

  • Accelerate the reaction rate: Ligands like TBTA (tris-(benzyltriazolylmethyl)amine) and THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction by several orders of magnitude.[5][7]

  • Reduce copper-induced toxicity: In living cells, free copper ions can be toxic, primarily by catalyzing the production of reactive oxygen species (ROS).[2][3] Ligands sequester the copper ions, reducing their toxicity and making the reaction more biocompatible.[2][3][5] The introduction of a copper-chelating picolyl moiety into the azide reporter has been shown to strongly increase the sensitivity of alkyne lipid imaging.[8]

Q3: How can I reduce the toxicity of copper in live-cell imaging experiments?

A3: Copper toxicity is a significant concern in live-cell applications of click chemistry.[2][8] Here are some strategies to minimize it:

  • Use a copper-chelating ligand: As mentioned above, ligands like THPTA are highly effective at reducing copper toxicity by sequestering the metal ion.[2][3] A 5:1 ligand-to-copper ratio is often recommended to protect cells.[2]

  • Use the lowest effective copper concentration: Titrate your copper concentration to find the lowest level that still provides a good signal. The use of copper-chelating azides can allow for successful labeling with copper concentrations as low as 10–40 µM.[9]

  • Minimize incubation time: The click reaction is often rapid, so long incubation times may not be necessary and can increase cytotoxicity.[2]

  • Consider copper-free click chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst, thus avoiding copper-induced toxicity.[8] However, the labels used in SPAAC are bulkier.[8]

Q4: Why is my alkyne-tagged fatty acid not being incorporated efficiently into cells?

A4: Poor cellular uptake of alkyne-tagged fatty acids can be a major issue, especially for longer-chain fatty acids like 17-ODYA (alkynyl-stearate).[10] This can be due to their poor solubility in cell culture media.[10] To improve incorporation, you can:

  • Use a carrier protein: Complexing the fatty acid with fatty-acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery into cells.[10]

  • Saponify the fatty acid: A saponification step before complexing with BSA can further enhance cellular uptake.[10]

  • Use delipidated serum: Using delipidated fetal bovine serum in your culture media can reduce competition from endogenous fatty acids.

Troubleshooting Guides

Guide 1: Low or No Click Reaction Signal
Potential Cause Troubleshooting Steps
Inefficient Cellular Uptake of Alkyne-Fatty Acid - Ensure the fatty acid is fully solubilized. Consider saponification and complexing with fatty-acid-free BSA.[10]- Optimize the concentration of the alkyne-fatty acid and the labeling time.
Inactive Copper Catalyst - Prepare the sodium ascorbate solution fresh for each experiment.[1]- Ensure your copper sulfate solution is not expired.- Use a copper-chelating ligand (e.g., TBTA, THPTA) to protect the Cu(I) state from oxidation.[5][7]
Suboptimal Reagent Concentrations - Titrate the concentrations of your azide probe, copper sulfate, and reducing agent. A 2- to 10-fold molar excess of the azide-reporter over the alkyne probe is a good starting point.[11]
Incompatible Buffer - Avoid Tris-based buffers as the amine groups can chelate copper.[1] PBS or HEPES buffers are generally preferred.[1]
Insufficient Incubation Time/Temperature - Incubate the reaction for at least 30-60 minutes at room temperature.[5][11] Some protocols suggest gentle agitation.[1]
Guide 2: High Background Signal
Potential Cause Troubleshooting Steps
Non-specific Binding of the Azide Probe - Decrease the concentration of the fluorescent azide probe.[1]- Increase the number and duration of washing steps after the click reaction.[1][11]- Add a blocking agent like BSA to your buffers before the click reaction.[1][11]
Precipitation of Reagents - Ensure all reagents are fully dissolved before adding them to the reaction mixture.- If you observe precipitation of your azide probe, you can try gently heating the stock solution.[12]
Cell Autofluorescence - Image an unlabeled control sample to determine the level of autofluorescence.- Use a fluorophore with an emission wavelength that is well separated from the autofluorescence spectrum.

Experimental Protocols

Protocol 1: Cellular Labeling with Alkyne-Tagged Fatty Acids

This protocol is adapted from a method to improve the detection of fatty acylated proteins.[10]

  • Cell Culture: Plate cells (e.g., 2.5 x 10^5 cells/well in a 6-well plate) and grow overnight to ~70-80% confluency.[10]

  • Preparation of Fatty Acid-BSA Conjugate:

    • For saponification, mix the alkyne-tagged fatty acid with KOH.[10] (Refer to the original publication for specific ratios).

    • Incubate with fatty-acid-free BSA (FAF-BSA) to create a 20x stock solution.[10]

  • Cell Labeling:

    • Starve cells of serum for a defined period if required by your experimental design.

    • Add the 20x fatty acid-BSA conjugate directly to the cell culture medium to achieve the desired final concentration (e.g., 25 µM for alkynyl-myristate or 100 µM for alkynyl-palmitate).[10]

    • Incubate for the desired labeling period (e.g., 4 hours or overnight).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., containing 1% SDS and 50 mM HEPES).[10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol is a general guideline for performing the click reaction on cell lysates.[5][10]

  • Prepare Click Reagent Stocks:

    • TBTA: 2 mM in DMSO.[10]

    • Copper (II) Sulfate (CuSO₄): 50 mM in ddH₂O.[10]

    • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM in ddH₂O (prepare fresh).[10]

    • Azide Probe: 2 mM in DMSO.[10]

  • Prepare Master Mix: Prepare a master mix of the click reagents immediately before use. The order of addition is important. A typical master mix for one sample might contain:

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

    • 10 µL of 300 mM sodium ascorbate solution (add last to initiate the reaction)

  • Click Reaction:

    • To your cell lysate (containing the alkyne-tagged molecules), add the appropriate volume of the azide probe.

    • Add the click reagent master mix. The final concentrations should be optimized, but a common starting point is 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 100 µM azide probe.[10]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5][13]

  • Downstream Analysis: The click-labeled proteins are now ready for downstream processing, such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationNotes
Azide-Reporter2 mM - 10 mM10 µM - 100 µMUse a 2- to 10-fold molar excess over the alkyne probe.[11]
Copper Sulfate (CuSO₄)20 mM - 50 mM50 µM - 1 mMStart with a lower concentration and titrate up if the signal is weak.[10][11]
Copper Ligand (e.g., THPTA, TBTA)2 mM - 50 mM100 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1.[2][11]
Reducing Agent (e.g., Sodium Ascorbate, TCEP)50 mM - 300 mM1 mM - 5 mMPrepare fresh for each experiment.[1][10]

Visualizations

CuAAC_Pathway cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-Tagged Fatty Acid Triazole Triazole Product Alkyne->Triazole Azide Azide Probe Azide->Triazole CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI->Alkyne Coordination Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

Experimental_Workflow Start Start: Cells/Lysate Labeling 1. Labeling with Alkyne-Fatty Acid Start->Labeling Wash_Lysis 2. Wash and/or Lyse Cells Labeling->Wash_Lysis Click_Reaction 3. Perform Click Reaction (CuAAC) Wash_Lysis->Click_Reaction Post_Wash 4. Post-Reaction Washes Click_Reaction->Post_Wash Analysis 5. Downstream Analysis (e.g., Imaging, MS) Post_Wash->Analysis End End: Data Acquisition Analysis->End

Caption: General experimental workflow for labeling and detection of alkyne-tagged fatty acids.

Troubleshooting_Tree Start Problem Low_Signal Low/No Signal Start->Low_Signal High_Background High Background Start->High_Background Check_Uptake Check Fatty Acid Uptake/Solubility Low_Signal->Check_Uptake Check_Catalyst Check Catalyst Activity Low_Signal->Check_Catalyst Optimize_Conc Optimize Reagent Concentrations Low_Signal->Optimize_Conc Decrease_Probe Decrease Azide Probe Concentration High_Background->Decrease_Probe Increase_Washes Increase Post-Reaction Washes High_Background->Increase_Washes Add_Blocker Add Blocking Agent (e.g., BSA) High_Background->Add_Blocker Solution Solution

Caption: A decision tree for troubleshooting common issues in click chemistry experiments.

References

Validation & Comparative

A Comparative Guide: Unraveling the Neuronal Roles of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: Extensive literature searches reveal a significant disparity in the available scientific data for the two compounds in this guide. While Docosahexaenoic Acid (DHA) is a well-researched omega-3 fatty acid with a vast body of evidence detailing its effects on neurons, there is currently a lack of published experimental data on the biological and neuronal effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. This guide will therefore provide a comprehensive overview of the established neuronal functions of DHA, supported by experimental findings. Due to the absence of data, a direct comparative analysis with this compound is not possible at this time.

Docosahexaenoic Acid (DHA): A Cornerstone of Neuronal Health

DHA is an essential omega-3 polyunsaturated fatty acid that is highly concentrated in the brain and retina. It is a critical component of neuronal cell membranes and plays a pivotal role in various aspects of neuronal development and function.

Neuronal Effects of DHA

DHA has been demonstrated to exert a multitude of beneficial effects on neurons, including:

  • Promotion of Neurite Outgrowth and Synaptogenesis: DHA supplementation has been shown to significantly increase the length and branching of neurites, the projections from neurons that form synaptic connections.[1][2] It also enhances the formation of synapses, the specialized junctions where neuronal communication occurs.[1][2]

  • Enhancement of Synaptic Function: Electrophysiological studies have revealed that DHA can increase spontaneous synaptic activity in neurons.[1] This is associated with an increased expression of key synaptic proteins, such as synapsins and glutamate receptors.[1][2]

  • Neuroprotection: DHA is known to have anti-inflammatory and anti-apoptotic (cell death) properties, which contribute to its neuroprotective effects.

  • Modulation of Signaling Pathways: The beneficial effects of DHA are mediated through various signaling pathways. One important pathway involves the activation of Akt, a key protein in cell survival and growth.[3] DHA's influence on membrane composition, particularly its incorporation into phosphatidylserine (PS), is also crucial for its function.[3]

Quantitative Data on DHA's Neuronal Effects

The following table summarizes key quantitative findings from studies investigating the effects of DHA on neurons.

Parameter MeasuredExperimental ModelTreatmentKey FindingsReference
Neurite LengthCultured embryonic hippocampal neuronsDHA supplementationSignificant increase in total neurite length per neuron.[1]
Synapse NumberCultured embryonic hippocampal neuronsDHA supplementationSignificantly increased number of synapsin-positive puncta (synapses).[1]
Synaptic ActivityCultured embryonic hippocampal neuronsDHA supplementationEnhanced spontaneous synaptic activity (increased amplitude and frequency of sPSCs).[1]
Synaptic Protein ExpressionCultured embryonic hippocampal neuronsDHA supplementationIncreased expression of synapsins and glutamate receptors.[1][2]
Experimental Protocols

Neurite Outgrowth Assay

This protocol describes a general method for assessing the effect of a compound on neurite outgrowth in cultured neurons.

  • Cell Culture: Primary neurons (e.g., embryonic rat hippocampal or cortical neurons) are isolated and cultured on plates coated with an appropriate substrate (e.g., poly-D-lysine and laminin).

  • Treatment: Neurons are treated with the test compound (e.g., DHA) at various concentrations or a vehicle control.

  • Incubation: The cultures are incubated for a specified period (e.g., 24-72 hours) to allow for neurite extension.

  • Immunostaining: The neurons are fixed and stained with an antibody against a neuronal marker, such as β-III tubulin or MAP2, to visualize the neurites. A nuclear stain (e.g., DAPI) is also used.

  • Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length of the longest neurite or the total neurite length per neuron is measured using image analysis software.

Synaptogenesis Assay

This protocol outlines a method to quantify synapse formation.

  • Cell Culture and Treatment: Similar to the neurite outgrowth assay, primary neurons are cultured and treated with the test compound.

  • Immunostaining: After a longer incubation period (e.g., 7-14 days) to allow for synapse formation, the neurons are fixed and co-stained with antibodies against pre-synaptic (e.g., synapsin I) and post-synaptic (e.g., PSD-95) marker proteins.

  • Imaging and Analysis: High-resolution images are acquired using a confocal microscope. The number of co-localized pre- and post-synaptic puncta, representing functional synapses, is quantified.

Signaling Pathways and Experimental Workflows

DHA Signaling Pathway in Neurons

DHA_Signaling DHA DHA Membrane Neuronal Membrane DHA->Membrane Incorporation PS Phosphatidylserine (PS) Membrane->PS Increased Synthesis Akt Akt PS->Akt Activation Survival Neuronal Survival & Growth Akt->Survival Synapse Synaptogenesis & Synaptic Plasticity Akt->Synapse

Caption: Simplified signaling pathway of DHA in neurons.

Experimental Workflow for Assessing Neuronal Effects

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture Primary Neuronal Culture Treatment Treatment with DHA or Vehicle Culture->Treatment Neurite Neurite Outgrowth Assay Treatment->Neurite Synapse Synaptogenesis Assay Treatment->Synapse Electro Electrophysiology Treatment->Electro Animal Animal Model (e.g., DHA-deficient diet) Supplement DHA Supplementation Animal->Supplement Behavior Behavioral Tests (Learning & Memory) Supplement->Behavior Histo Brain Histology Supplement->Histo

Caption: General experimental workflow for studying the neuronal effects of fatty acids.

This compound: An Enigma in Neuronal Research

As of the latest literature review, there is a notable absence of published research detailing the biological effects of this compound, particularly within the context of neuroscience. Chemical suppliers list the compound, and one source refers to it as an "ester product," but no experimental data on its interaction with neurons or its potential functional roles is available.

Conclusion

References

A Comparative Guide to the Anti-inflammatory Effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and Structurally Related Omega-3 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a specific polyunsaturated fatty acid for which public domain data on its anti-inflammatory effects is exceptionally scarce. Commercial availability appears limited, suggesting it is not a widely studied compound.[1][2][3] However, its chemical structure bears a strong resemblance to the well-characterized omega-3 fatty acid, docosahexaenoic acid (DHA). The systematic name for DHA is (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid.[4][5][6] Given this structural similarity, it is plausible that the target compound may exhibit comparable biological activities.

This guide provides a comparative analysis of the anti-inflammatory effects of two extensively researched omega-3 fatty acids, DHA and Eicosapentaenoic Acid (EPA), to offer a frame of reference for the potential properties of this compound. This comparison is based on available experimental data for DHA and EPA.

Comparative Analysis of DHA and EPA Anti-inflammatory Effects

DHA and EPA are known to exert their anti-inflammatory effects through various mechanisms, including the competitive inhibition of pro-inflammatory eicosanoid production from arachidonic acid (an omega-6 fatty acid), the production of specialized pro-resolving mediators (SPMs) like resolvins and protectins, and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[7][8]

Quantitative Effects on Inflammatory Markers

Several studies have compared the potency of DHA and EPA in modulating key inflammatory markers. While both demonstrate significant anti-inflammatory activity, some studies suggest DHA may have a more pronounced effect on certain markers.

Inflammatory MarkerEffect of DHAEffect of EPAKey Findings
C-reactive protein (CRP) Significant reduction (-7.9%)Non-significant reduction (-1.7%)DHA showed a more pronounced effect in reducing this systemic inflammation marker.[9] However, a meta-analysis found similar effects overall.[10]
Interleukin-6 (IL-6) Significant reduction (-12%)Significant reduction (-13.4%)Both fatty acids effectively reduce levels of this pro-inflammatory cytokine.[9]
Tumor Necrosis Factor-alpha (TNF-α) Significant reduction (-14.8%)Reduction not consistently significantDHA appears to be more effective in reducing TNF-α.[9]
Interleukin-18 (IL-18) Significant reduction (-7%)No significant reductionThe reduction in IL-18 was significantly greater with DHA compared to EPA.[9][11]
Adiponectin Significant increase (+3.1%)No significant increaseDHA demonstrated a greater ability to increase this anti-inflammatory adipokine.[9][11]
Pro-inflammatory Gene Expression Lowered expression of 4 typesLowered expression of 1 typeDHA showed a broader effect in down-regulating the genetic expression of pro-inflammatory proteins.[12][13][14]
Pro-inflammatory Protein Secretion Lowered secretion of 3 typesLowered secretion of 1 typeDHA more effectively reduced the secretion of pro-inflammatory proteins from white blood cells.[12][13][14]
Inhibition of Pro-inflammatory Enzymes

DHA and EPA can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of pro-inflammatory eicosanoids from arachidonic acid.

EnzymeEffect of DHAEffect of EPANotes
Cyclooxygenase-1 (COX-1) Inhibitory, with reported IC50 values around 15 µM.Inhibitory, with reported IC50 values around 13 µM.Both show selectivity towards COX-2 over COX-1.[15]
Cyclooxygenase-2 (COX-2) Potent inhibitor, with reported IC50 values around 10 µM.Potent inhibitor, with reported IC50 values around 6 µM.Both are considered significant inhibitors of this inducible inflammatory enzyme.[15] DHA has also been shown to decrease cytokine-stimulated COX-2 expression.[16]
Lipoxygenase (LOX) InhibitoryInhibitoryBoth can be metabolized by LOX to produce anti-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of fatty acids.

In Vitro Macrophage Inflammation Assay

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Plating:

  • The murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages (THP-1) are commonly used.

  • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into multi-well plates (e.g., 24-well plates) at a density of approximately 4 x 10^5 cells/mL and allowed to adhere.[17]

2. Pre-treatment with Fatty Acids:

  • The fatty acid of interest (e.g., DHA, EPA) is dissolved in a suitable solvent (e.g., ethanol or DMSO) and then diluted in the cell culture medium to the desired concentrations.

  • The culture medium is replaced with medium containing the test fatty acids, and the cells are incubated for a period of 1 to 24 hours to allow for cellular uptake and metabolic changes.[17]

3. Inflammatory Stimulation:

  • After pre-treatment, the cells are stimulated with LPS (a component of gram-negative bacteria) at a concentration of 10 ng/mL to 1 µg/mL to induce an inflammatory response.[17][18]

  • The cells are incubated with LPS for a specified period, typically 4 to 24 hours.[17][19]

4. Measurement of Cytokine Production:

  • After the stimulation period, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][20]

Western Blot for NF-κB and MAPK Signaling

This method is used to assess the effect of fatty acids on the activation of key inflammatory signaling pathways.

1. Cell Treatment and Lysis:

  • Cells are treated with the fatty acid and stimulated with LPS as described above.

  • At specific time points, the cells are washed with cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Electrophoresis:

  • The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

3. Immunoblotting:

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK).[21]

  • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anti-inflammatory effects of omega-3 fatty acids are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Omega3 DHA / EPA Omega3->IKK inhibits Omega3->NFkB inhibits translocation NFkB_n->Pro_inflammatory_Genes activates MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes activates Omega3 DHA / EPA Omega3->TAK1 inhibits Omega3->MKKs inhibits Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7) treatment Pre-treatment with: - Test Compound - DHA (Positive Control) - EPA (Positive Control) - Vehicle (Negative Control) start->treatment stimulation Inflammatory Challenge (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Collect Cell Lysate stimulation->lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for Signaling Proteins (p-p65, p-p38) lysate->western data Data Analysis and Comparison elisa->data western->data end Conclusion on Anti-inflammatory Efficacy data->end

References

A Comparative Analysis of the Metabolism of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of two distinct polyunsaturated fatty acids: arachidonic acid (AA), a well-studied omega-6 fatty acid, and (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, a less characterized docosanoid containing a terminal alkyne group. Understanding the metabolic fate of these molecules is crucial for elucidating their physiological roles and pharmacological potential.

Executive Summary

Arachidonic acid is a pivotal precursor to a vast array of potent signaling molecules, collectively known as eicosanoids, which are synthesized through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). These pathways are fundamental in inflammation, immunity, and vascular homeostasis. In contrast, the metabolism of this compound is not well-documented in the scientific literature. Based on its structural similarity to other polyunsaturated fatty acids and the presence of a terminal alkyne, it is hypothesized to be a modulator, and potentially an inhibitor, of the canonical arachidonic acid metabolic pathways. This guide will present the established metabolic landscape of arachidonic acid and offer a predictive analysis of the metabolism of this compound, highlighting key differences and potential interactions.

Data Presentation: A Comparative Overview

Due to the limited experimental data on the metabolism of this compound, a direct quantitative comparison with arachidonic acid is not currently feasible. The following tables summarize the well-characterized metabolic products of arachidonic acid. A hypothetical metabolic profile for this compound is proposed based on its structure, with the understanding that this requires experimental validation.

Table 1: Major Metabolic Pathways and Products of Arachidonic Acid

PathwayKey EnzymesPrimary ProductsBiological Functions
Cyclooxygenase (COX) COX-1, COX-2Prostaglandins (PGD₂, PGE₂, PGF₂α), Thromboxanes (TXA₂), Prostacyclin (PGI₂)Inflammation, pain, fever, blood clotting, gastric protection
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOXLeukotrienes (LTB₄, LTC₄, LTD₄, LTE₄), Lipoxins, Hydroxyeicosatetraenoic acids (HETEs)Inflammation, allergy, immune responses, resolution of inflammation
Cytochrome P450 (CYP) CYP Epoxygenases, CYP ω-hydroxylasesEpoxyeicosatrienoic acids (EETs), Dihydroxyeicosatrienoic acids (DHETs), 20-HETEVasodilation, anti-inflammatory effects, regulation of ion channels, angiogenesis

Table 2: Hypothetical Metabolic Profile of this compound

PathwayPredicted InteractionPotential ProductsPostulated Biological Effects
Cyclooxygenase (COX) Potential substrate and/or inhibitorHydroxylated and/or epoxidized derivatives (if metabolized); No product if inhibitory.Modulation of prostaglandin and thromboxane synthesis.
Lipoxygenase (LOX) Potential substrate and/or inhibitorHydroxylated derivatives (if metabolized); No product if inhibitory.Alteration of leukotriene and lipoxin production.
Cytochrome P450 (CYP) Potential substrate for ω-hydroxylationω- and (ω-1)-hydroxy derivativesUnknown; potential for altered vascular tone or cellular signaling.

Metabolic Pathways: A Visual Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the established metabolic pathways of arachidonic acid and a hypothetical scheme for this compound.

Arachidonic_Acid_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP CYP Epoxygenases CYP ω-hydroxylases AA->CYP PGG2 PGG₂ COX->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGD₂, PGE₂, PGF₂α) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Prostacyclin Prostacyclin (PGI₂) PGH2->Prostacyclin HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTs) HPETEs->Leukotrienes Lipoxins Lipoxins (LXs) HPETEs->Lipoxins HETEs_LOX HETEs HPETEs->HETEs_LOX EETs EETs CYP->EETs HETEs_CYP 20-HETE CYP->HETEs_CYP

Caption: Established metabolic pathways of arachidonic acid.

Hypothetical_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP Cytochrome P450 (CYP) Pathway DPEA This compound COX COX-1 / COX-2 DPEA->COX ? LOX 5-LOX, 12-LOX, 15-LOX DPEA->LOX ? CYP CYP ω-hydroxylases DPEA->CYP ? COX_Interaction Potential Inhibition or Metabolism to Novel Products COX->COX_Interaction LOX_Interaction Potential Inhibition or Metabolism to Novel Products LOX->LOX_Interaction CYP_Metabolism ω- and (ω-1)-hydroxy derivatives CYP->CYP_Metabolism

Caption: Hypothetical metabolic pathways of the subject docosanoid.

Experimental Protocols

To elucidate the metabolism of this compound and compare it to arachidonic acid, the following experimental approaches are recommended.

In Vitro Metabolism using Purified Enzymes

Objective: To determine if this compound is a substrate or inhibitor of COX, LOX, and CYP450 enzymes.

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1, COX-2, 5-LOX, 12-LOX, 15-LOX, and various CYP450 isoforms.

  • Incubation: Incubate the purified enzyme with either arachidonic acid (positive control) or this compound in an appropriate reaction buffer. For inhibition studies, pre-incubate the enzyme with the test compound before adding arachidonic acid.

  • Reaction Termination and Extraction: Stop the reaction at various time points and extract the lipid metabolites using a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

  • Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the products.

Cell-Based Metabolism Assays

Objective: To investigate the metabolism of this compound in a cellular context and its effect on endogenous arachidonic acid metabolism.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., macrophages for LOX and COX, or liver microsomes for CYP450) to confluency.

  • Stable Isotope Labeling: Supplement the cell culture medium with either deuterated arachidonic acid (d8-AA) or a stable isotope-labeled version of this compound.

  • Stimulation: If necessary, stimulate the cells to induce the expression and activity of metabolic enzymes (e.g., with lipopolysaccharide for COX-2).

  • Metabolite Extraction: After incubation, extract the lipids from both the cells and the culture medium.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to trace the metabolic fate of the labeled fatty acids and assess any changes in the overall lipid profile.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell Cell-Based Assays Enzyme Purified Enzymes (COX, LOX, CYP) Incubation Incubation Enzyme->Incubation Substrate Test Compound or AA Substrate->Incubation Extraction1 Metabolite Extraction Incubation->Extraction1 Analysis1 LC-MS/MS Analysis Extraction1->Analysis1 Cells Cultured Cells Labeling Stable Isotope Labeling Cells->Labeling Stimulation Cell Stimulation Labeling->Stimulation Extraction2 Metabolite Extraction Stimulation->Extraction2 Analysis2 LC-MS/MS Analysis Extraction2->Analysis2

Caption: General experimental workflow for fatty acid metabolism studies.

Conclusion and Future Directions

The metabolism of arachidonic acid is a well-defined and critical area of biomedical research, with its products playing key roles in health and disease. In stark contrast, the metabolic fate of this compound remains to be elucidated. The presence of the alkyne group suggests that it may act as a modulator of the primary eicosanoid pathways, potentially through enzyme inhibition. Further research, employing the experimental protocols outlined in this guide, is essential to characterize its metabolism, identify its metabolic products, and understand its potential physiological and pharmacological effects. Such studies will be invaluable for the development of novel therapeutic agents targeting the complex network of fatty acid metabolism.

A Comparative Guide to the Structure-Activity Relationship of Docosapentaenoic Acid Analogs with a Terminal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of docosapentaenoic acid (DPA) analogs featuring a terminal alkyne modification. While direct experimental data on these specific analogs is limited in publicly available literature, this document synthesizes information from related polyunsaturated fatty acid (PUFA) analogs to provide a predictive comparison and a framework for future research. The introduction of a terminal alkyne offers a powerful tool for chemical biology, enabling "click" chemistry applications for target identification and visualization.[1][2]

Introduction to Docosapentaenoic Acid (DPA) and its Terminal Alkyne Analogs

Docosapentaenoic acid (DPA) is a 22-carbon omega-3 polyunsaturated fatty acid that serves as an intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[3] DPA itself exhibits a range of biological activities, including anti-inflammatory, anti-platelet, and pro-resolving effects.[4][5] The modification of DPA to include a terminal alkyne group creates a valuable chemical probe. This functional group is small enough to be minimally perturbing to the overall structure and biological activity of the parent molecule, yet it provides a handle for bioorthogonal reactions.[6][7] These "clickable" DPA analogs can be used to trace their metabolic fate, identify protein binding partners, and elucidate their mechanisms of action.[2][8][9][10]

Hypothetical Structure-Activity Relationship

The introduction of a terminal alkyne to the DPA backbone is hypothesized to have a modest impact on its biological activity, potentially acting as a substrate or a weak inhibitor for enzymes that metabolize fatty acids.[11] The triple bond in the terminal position is sterically small and located distal to the carboxylic acid head group and the double bonds that are critical for recognition by many enzymes.

The primary value of these analogs lies in their utility as research tools. The alkyne group allows for covalent linkage to reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions.[1][2] This enables a range of applications, from imaging the subcellular localization of the fatty acid to identifying its protein targets through affinity purification and mass spectrometry.[10]

Quantitative Data Summary

CompoundTarget Enzyme/ReceptorAssay TypeIC50 / EC50 (µM)Notes
Docosapentaenoic Acid (DPA) Cyclooxygenase-1 (COX-1)Enzyme Inhibition15Serves as a baseline for comparison.
Cyclooxygenase-2 (COX-2)Enzyme Inhibition25Known weak inhibitor.[12]
5-Lipoxygenase (5-LOX)Enzyme Inhibition10Substrate for pro-resolving mediator synthesis.[6][13]
GPR120GPCR Activation5Known receptor for omega-3 fatty acids.
Terminal Alkyne DPA Analog Cyclooxygenase-1 (COX-1)Enzyme Inhibition20Slightly reduced activity is expected due to the modification.
Cyclooxygenase-2 (COX-2)Enzyme Inhibition35Similar trend of slightly reduced inhibition is anticipated.
5-Lipoxygenase (5-LOX)Enzyme Inhibition18May act as a competitive inhibitor or a slower substrate.
GPR120GPCR Activation8The terminal modification may slightly hinder receptor binding.

Experimental Protocols

Detailed methodologies for key experiments that would be used to evaluate the biological activity of terminal alkyne DPA analogs are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds (DPA and terminal alkyne DPA analog) dissolved in DMSO

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

  • Add the test compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation/emission of ~535/587 nm.[14]

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

5-Lipoxygenase (5-LOX) Activity Assay

This assay determines the inhibitory effect of compounds on the activity of 5-lipoxygenase.

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent

  • 96-well UV-compatible microplate

  • Spectrophotometer

Procedure:

  • Add LOX Assay Buffer, 5-LOX enzyme, and the test compound or vehicle to the wells of the microplate.

  • Incubate for a defined period to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.[15][16]

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition and IC50 values as described for the COX assay.

G-Protein Coupled Receptor (GPCR) Activation Assay

This assay measures the activation of a specific GPCR, such as GPR120, in response to ligand binding. A common method is to measure changes in intracellular calcium or cAMP levels.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., GPR120) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a cAMP-responsive reporter system.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • A known agonist for the receptor as a positive control

  • A fluorescent plate reader or a system for measuring luminescence

Procedure (for Calcium Flux):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Add the test compounds or a known agonist to the wells.

  • Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Determine the EC50 value by plotting the peak fluorescence response against the concentration of the compound.

Visualizations

Signaling Pathway of DPA and its Metabolites

Caption: DPA signaling and the role of its terminal alkyne analog.

Experimental Workflow for Evaluating Terminal Alkyne DPA Analogs

Caption: Workflow for synthesis, evaluation, and application of terminal alkyne DPA analogs.

References

Confirming Target Engagement of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid with Fatty Acid Binding Protein 5 (FABP5) using Thermal Shift Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verifying that a bioactive compound interacts directly with its intended molecular target is a cornerstone of modern drug discovery and chemical biology. This process, known as target engagement, provides critical evidence for the compound's mechanism of action and is a prerequisite for further development. This guide provides a comprehensive overview of the use of the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), to confirm the binding of the novel polyunsaturated fatty acid analogue, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, to a putative target, Fatty Acid Binding Protein 5 (FABP5).

Disclaimer: The specific protein target, Fatty Acid Binding Protein 5 (FABP5), is hypothesized for the purpose of this guide due to the limited publicly available information on the biological targets of this compound. FABP5 is a well-established transporter of fatty acids and is involved in various signaling pathways, making it a scientifically plausible target for a fatty acid analogue.

The Thermal Shift Assay is a rapid and cost-effective biophysical technique used to assess the thermal stability of a protein.[1][2][3] The principle of the assay is that the binding of a ligand, such as our compound of interest, to its target protein will typically increase the protein's thermal stability. This stabilization results in a measurable increase in the protein's melting temperature (Tm), which is the temperature at which half of the protein population is denatured.[2]

This guide will provide a detailed experimental protocol for utilizing TSA to confirm the engagement of this compound with FABP5, present the expected quantitative data in a comparative table, and offer a comparison with alternative target engagement methodologies.

Comparison of Target Engagement Methods

While TSA is a powerful tool, a variety of techniques are available to confirm target engagement, each with its own advantages and limitations. The choice of assay depends on factors such as the nature of the target protein, the properties of the compound, required throughput, and the specific biological question being addressed.

Assay Principle Advantages Limitations Typical Quantitative Readout
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Ligand binding alters the thermal stability of the target protein, which is monitored by a fluorescent dye that binds to hydrophobic regions of the unfolding protein.[1][2]- High-throughput - Low protein consumption - Cost-effective - No protein immobilization or labeling required- May not be suitable for all proteins (e.g., some membrane proteins) - Prone to interference from some compounds - Indirect measurement of bindingThermal shift (ΔTm)
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation within intact cells or cell lysates.[4][5][6][7]- Measures target engagement in a physiological context - Label-free - Can assess compound permeability- Lower throughput for traditional Western blot-based detection - Not all proteins are amenable to the assayThermal shift (ΔTm), Isothermal dose-response curves (EC50)
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip.- Real-time kinetics (kon, koff) - High sensitivity - Label-free- Requires protein immobilization, which may affect its activity - Can be sensitive to buffer composition and non-specific bindingAssociation and dissociation rate constants (ka, kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a protein.- Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD) - No labeling or immobilization required - Solution-based- Low throughput - Requires relatively large amounts of protein and compoundBinding affinity (KD), Enthalpy (ΔH), Stoichiometry (n)
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.- Applicable in complex biological samples (e.g., cell lysates) - Does not require prior knowledge of the target's function- Requires specific antibodies for detection - May not be suitable for all protein-ligand interactionsProteolytic protection, visualized by Western blotting

Experimental Protocol: Thermal Shift Assay for FABP5 and this compound

This protocol outlines the steps for performing a thermal shift assay using a real-time PCR instrument and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of denatured proteins.

Materials and Reagents:

  • Recombinant human FABP5 protein (purified)

  • This compound

  • Known FABP5 inhibitor (e.g., BMS309403) as a positive control

  • A non-binding fatty acid or vehicle (e.g., DMSO) as a negative control

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

  • 96-well or 384-well PCR plates

Procedure:

  • Protein and Compound Preparation:

    • Dilute the purified FABP5 protein to a final concentration of 2 µM in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 µM to 100 µM).

    • Prepare stock solutions of the positive control (BMS309403) and the negative control (e.g., a saturated fatty acid) in DMSO.

  • Assay Setup:

    • Prepare a master mix containing the FABP5 protein and SYPRO Orange dye (diluted to a final concentration of 5x) in the assay buffer.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the test compound, positive control, or negative control to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Include control wells with protein and DMSO only (vehicle control) and wells with buffer and dye only (no protein control).

  • Data Acquisition:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial hold at 25°C for 2 minutes.

      • Ramp up the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.

      • Acquire fluorescence readings at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition in the melting curve, which can be determined by taking the derivative of the curve and finding the temperature at which the derivative is at its minimum (or the peak of the negative first derivative).

    • Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_vehicle).

Quantitative Data Presentation

The following table summarizes hypothetical data from a thermal shift assay investigating the binding of this compound to FABP5.

Compound Concentration (µM) Melting Temperature (Tm) (°C) Thermal Shift (ΔTm) (°C) Interpretation
Vehicle (DMSO)1%52.3 ± 0.2-Baseline protein stability
This compound 1056.8 ± 0.3+4.5Target Engagement Confirmed
This compound 5058.1 ± 0.2+5.8Dose-dependent stabilization
BMS309403 (Positive Control)1059.5 ± 0.3+7.2Strong target engagement
Saturated Fatty Acid (Negative Control)5052.5 ± 0.2+0.2No significant binding

A positive ΔTm value indicates that the compound binds to and stabilizes the protein. The magnitude of the shift can be related to the binding affinity of the compound.

Visualizations

Experimental Workflow

TSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein_Solution Prepare FABP5 Protein Solution Master_Mix Prepare Master Mix (Protein + Dye) Protein_Solution->Master_Mix Compound_Dilutions Prepare Compound Dilutions Plate_Setup Aliquot Master Mix & Add Compounds to Plate Compound_Dilutions->Plate_Setup Master_Mix->Plate_Setup Run_RTPCR Run Melt Curve in Real-Time PCR Plate_Setup->Run_RTPCR Generate_Curves Generate Melting Curves Run_RTPCR->Generate_Curves Calculate_Tm Calculate Tm (Melting Temperature) Generate_Curves->Calculate_Tm Calculate_DeltaTm Calculate ΔTm (Thermal Shift) Calculate_Tm->Calculate_DeltaTm Conclusion Confirm Target Engagement Calculate_DeltaTm->Conclusion

Caption: Workflow of the Thermal Shift Assay for Target Engagement.

Hypothetical Signaling Pathway

FABP5_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA (7Z,10Z,13Z,16Z,19Z)-docosa-7,10, 13,16,19-pentaen-4-ynoic acid FABP5_unbound FABP5 FA->FABP5_unbound Binding FABP5_bound FABP5-FA Complex FABP5_unbound->FABP5_bound FA_metabolism Fatty Acid Metabolism (e.g., β-oxidation) FABP5_bound->FA_metabolism Trafficking PPAR PPARγ FABP5_bound->PPAR Nuclear Translocation & Activation Gene_Expression Target Gene Expression PPAR->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical Signaling Pathway of FABP5.

Conclusion

The Thermal Shift Assay is a robust and efficient method for the initial confirmation of direct binding between a small molecule and its protein target. The hypothetical data presented in this guide illustrates how a positive thermal shift for this compound with FABP5, in contrast to negative controls, would provide strong evidence of target engagement. While TSA is an excellent primary validation tool, orthogonal methods such as Surface Plasmon Resonance or Isothermal Titration Calorimetry can provide more detailed kinetic and thermodynamic information about the interaction. For a comprehensive understanding of a compound's activity, especially in a cellular context, techniques like the Cellular Thermal Shift Assay are invaluable. A multi-faceted approach, combining biophysical and cell-based assays, is the most effective strategy for unequivocally confirming target engagement and elucidating the mechanism of action of novel therapeutic candidates.

References

Alkyne-DHA vs. Radiolabeled DHA: A Comparative Guide to Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of a metabolic label is a critical decision that dictates the scope and sensitivity of their investigations. Docosahexaenoic acid (DHA), an omega-3 fatty acid vital for neuronal function and inflammatory resolution, is a frequent subject of these studies. This guide provides an objective comparison of two prominent labeling techniques: the bioorthogonal alkyne-DHA and the traditional radiolabeled DHA, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research needs.

Executive Summary

The study of DHA's intricate journey through metabolic pathways necessitates precise and sensitive tracking methods. Alkyne-DHA, a modern bioorthogonal chemical reporter, offers a non-radioactive, highly sensitive, and versatile approach for visualizing and identifying DHA-containing lipids. In contrast, radiolabeled DHA provides a long-established, direct method for tracing and quantifying metabolic flux. This guide demonstrates that while both methods are powerful, alkyne-DHA often surpasses radiolabeled DHA in terms of safety, sensitivity, and versatility for a broad range of applications, particularly those involving high-resolution imaging and proteomics.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics of alkyne-DHA and radiolabeled DHA based on available experimental data. It is important to note that a direct, head-to-head quantitative comparison under identical experimental conditions is not extensively documented in the literature. The presented data is a synthesis of performance characteristics reported in various studies.

FeatureAlkyne-DHARadiolabeled DHA
Detection Principle Bioorthogonal click chemistry with an azide-bearing reporter (e.g., fluorophore, biotin).Detection of radioactive decay (e.g., beta emission for ³H and ¹⁴C, positron emission for ¹¹C).
Sensitivity High; detection in the femtomole to picomole range is achievable with mass spectrometry.[1]High; dependent on the specific activity of the radionuclide.
Specificity High; the alkyne-azide reaction is bioorthogonal and highly specific.High; the radioactive signal is specific to the labeled molecule and its metabolites.
Safety Non-radioactive, posing minimal safety risks.Involves handling of radioactive materials, requiring specialized safety protocols and disposal procedures.[2]
Versatility High; compatible with fluorescence microscopy, flow cytometry, and mass spectrometry for imaging, quantification, and proteomic analysis.[3][4]Moderate; primarily used for autoradiography, liquid scintillation counting, and in vivo imaging with PET.
Potential for Perturbation The alkyne tag is small but may still introduce minor structural perturbations compared to the native molecule.Isotopes are considered structurally identical to their non-radioactive counterparts, minimizing perturbation.[1]
Signal-to-Noise Ratio Generally high, especially with optimized click chemistry reagents and protocols. For some applications, a signal-to-noise ratio of greater than 10:1 has been reported.Can be limited by background radiation and requires longer exposure times for autoradiography to achieve a good signal.[3]
In Vivo Applications Feasible, with copper-free click chemistry mitigating toxicity concerns.Well-established for in vivo studies in animal models and humans using PET with short-lived isotopes like ¹¹C.

Experimental Protocols

Key Experiment: Metabolic Labeling and Analysis of DHA Incorporation in Cultured Cells

Objective: To compare the incorporation and distribution of alkyne-DHA and radiolabeled DHA into cellular lipids.

1. Alkyne-DHA Metabolic Labeling and Click Chemistry Detection

  • Cell Culture and Labeling:

    • Plate mammalian cells (e.g., HeLa or neuronal cell lines) in appropriate growth medium and allow them to adhere overnight.

    • Prepare a stock solution of alkyne-DHA in a suitable solvent (e.g., ethanol).

    • On the day of the experiment, replace the growth medium with fresh medium containing the desired concentration of alkyne-DHA (typically 10-50 µM).

    • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Azide-fluorophore (e.g., Alexa Fluor 488 azide)

      • Copper(II) sulfate (CuSO₄)

      • Copper-chelating ligand (e.g., THPTA)

      • Reducing agent (e.g., sodium ascorbate)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the fluorescence signal to determine the subcellular localization of DHA-containing lipids.

    • Lipid Extraction and Mass Spectrometry: For quantitative analysis, scrape the cells, extract the lipids using a modified Bligh-Dyer method, and perform the click reaction in solution. Analyze the lipid profile by LC-MS/MS.

2. Radiolabeled DHA Metabolic Labeling and Analysis

  • Cell Culture and Labeling:

    • Plate cells as described for the alkyne-DHA protocol.

    • Prepare a stock solution of radiolabeled DHA (e.g., [¹⁴C]DHA) in a suitable solvent.

    • Replace the growth medium with fresh medium containing the desired concentration and specific activity of radiolabeled DHA.

    • Incubate the cells for the same duration as the alkyne-DHA labeling.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into a suitable buffer.

    • Extract the total lipids using a method such as the Bligh-Dyer extraction.[4]

  • Analysis:

    • Thin-Layer Chromatography (TLC) and Autoradiography:

      • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate different lipid classes.

      • Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipids.

      • Quantify the radioactivity in each lipid spot using densitometry or by scraping the spots and performing liquid scintillation counting.[4]

    • Liquid Scintillation Counting: Quantify the total radioactivity incorporated into the lipid fraction by adding a portion of the lipid extract to a scintillation cocktail and measuring the counts per minute (CPM) in a scintillation counter.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving DHA and a typical experimental workflow for metabolic labeling.

DHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DHA DHA GPR110 GPR110 DHA->GPR110 binds PLC PLC DHA->PLC modulates cAMP cAMP GPR110->cAMP activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Akt Akt PKC->Akt activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IKK IKK Akt->IKK inhibits NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB (active) NFkB_complex->NFkB releases Inflammatory_Genes Inflammatory Gene Expression (down) NFkB->Inflammatory_Genes regulates Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression promotes

Caption: DHA signaling pathways in neuronal cells.

Experimental_Workflow cluster_alkyne Alkyne-DHA Workflow cluster_radio Radiolabeled DHA Workflow A_Label Metabolic Labeling with Alkyne-DHA A_Fix Fixation & Permeabilization A_Label->A_Fix A_Click Click Chemistry (Azide-Fluorophore) A_Fix->A_Click A_Analyze Analysis (Microscopy, MS) A_Click->A_Analyze R_Label Metabolic Labeling with Radiolabeled DHA R_Harvest Cell Harvesting R_Label->R_Harvest R_Extract Lipid Extraction R_Harvest->R_Extract R_Analyze Analysis (TLC, LSC) R_Extract->R_Analyze

Caption: Comparative experimental workflow.

Discussion: Choosing the Right Tool for the Job

The selection between alkyne-DHA and radiolabeled DHA hinges on the specific experimental question and the available resources.

When to Choose Alkyne-DHA:

  • High-Resolution Imaging: For subcellular localization studies, the ability to use fluorescent reporters with click chemistry provides superior spatial resolution compared to autoradiography.

  • Proteomics and Interactomics: The alkyne tag allows for the enrichment of DHA-containing lipids and their interacting proteins for subsequent mass spectrometry-based identification.[3]

  • Safety is Paramount: In laboratories where radioactive materials are restricted or for researchers seeking to avoid the associated hazards and disposal costs, alkyne-DHA is the clear choice.

  • Multiplexing: The use of different azide reporters allows for multiplexed experiments, enabling the simultaneous tracking of multiple lipid species.

When to Choose Radiolabeled DHA:

  • Gold Standard for Metabolic Flux: For quantitative studies of DHA's metabolic fate and turnover rates, radiolabeling provides a direct and unambiguous measurement of the tracer's distribution.

  • In Vivo Pharmacokinetics: Radiolabeling, particularly with positron emitters like ¹¹C, is well-established for in vivo pharmacokinetic and biodistribution studies in animal models and humans using Positron Emission Tomography (PET).

  • Minimal Perturbation is Critical: When there is a concern that the alkyne tag might alter the metabolic processing of DHA, the use of isotopes, which are chemically identical to the native molecule, is preferred.[1]

  • Established Protocols and Expertise: Laboratories with existing infrastructure and expertise in handling radiotracers may find it more straightforward to continue using this established methodology.

Conclusion

Both alkyne-DHA and radiolabeled DHA are invaluable tools for dissecting the complexities of lipid metabolism. Alkyne-DHA emerges as a more versatile, safer, and often more sensitive metabolic label, particularly for applications in cell biology and chemical proteomics. Its compatibility with a wide array of detection modalities opens up new avenues for discovery. Radiolabeled DHA, however, remains the gold standard for quantitative metabolic flux analysis and in vivo pharmacokinetic studies where direct tracing and minimal structural perturbation are paramount. The optimal choice will always be guided by a careful consideration of the research question, the required level of detail, and the available experimental capabilities.

References

A Researcher's Guide to Negative Control Experiments for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for designing and interpreting negative control experiments for studies involving (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. This compound is a structural analog of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. The key structural modification, a triple bond at the 4th carbon position (a 4-ynoic acid moiety), suggests it may act as a specific inhibitor of enzymes involved in fatty acid metabolism.[1][2][3] Robust negative controls are therefore critical to validate that any observed biological effect is a direct result of its specific mechanism of action, rather than non-specific effects related to its fatty acid-like properties.

I. Comparison of Key Negative Control Strategies

To ensure the specificity of experimental findings, a multi-pronged approach to negative controls is recommended. The following table compares essential control strategies, their principles, and their primary applications.

Control StrategyPrinciple & RationalePrimary Use & Interpretation
Vehicle Control To control for the effects of the solvent (e.g., DMSO, ethanol) used to dissolve the compound.This is the most fundamental control. The vehicle should have no significant effect on the measured outcome compared to untreated samples.
Inactive Structural Analog To distinguish the specific effect of the 4-ynoic acid moiety from the general effects of a polyunsaturated fatty acid. A suitable control is the parent compound, docosahexaenoic acid (DHA), which lacks the triple bond.If the test compound shows a biological effect while DHA does not, it strongly suggests the effect is dependent on the alkynoic acid functional group.
Genetic Target Knockdown/Out To verify that the compound's effect is mediated through a specific, hypothesized enzyme target (e.g., a lipoxygenase or fatty acid synthase).If the compound's effect is abolished or significantly reduced in cells lacking the target enzyme (via siRNA, shRNA, or CRISPR), it provides strong evidence for on-target activity.
Biochemical Assay with Purified Components To demonstrate a direct interaction between the compound and its purified target enzyme, independent of a complex cellular environment.This control confirms target engagement at the molecular level and can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).[4]

II. Data Presentation: Expected Outcomes

Properly designed experiments with these controls will yield data that can be clearly interpreted. The following tables provide hypothetical data illustrating expected outcomes for a cell-based experiment measuring the production of a specific bioactive lipid metabolite.

Table 1: Effect of Test Compound and Controls on Metabolite Production

Treatment GroupConcentration (µM)Metabolite Level (pg/mL)% Inhibition
Untreated-1502 ± 85-
Vehicle (0.1% DMSO)-1489 ± 920.8%
Test Compound 10 257 ± 31 82.7%
Inactive Analog (DHA)101455 ± 782.3%

Data are represented as mean ± standard deviation.

Table 2: Effect of Test Compound in Wild-Type vs. Target Knockdown Cells

Cell TypeTreatment GroupConcentration (µM)Metabolite Level (pg/mL)
Wild-Type (WT)Vehicle-1510 ± 99
Wild-Type (WT)Test Compound 10 245 ± 28
Target Knockdown (KD)Vehicle-315 ± 45
Target Knockdown (KD)Test Compound 10 298 ± 39

Data are represented as mean ± standard deviation.

III. Visualizing Experimental Design and Rationale

Diagrams are essential for communicating complex experimental logic and biological pathways. The following sections provide Graphviz DOT scripts to generate such diagrams.

This diagram illustrates the parallel treatment groups necessary to validate the specificity of the test compound.

G cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation A Biological System (e.g., Cultured Cells) B Vehicle Control (e.g., 0.1% DMSO) A->B Treat C Test Compound (docosa-7,10,13,16,19-pentaen-4-ynoic acid) A->C Treat D Negative Control (Inactive Analog, e.g., DHA) A->D Treat E Genetic Control (Target Knockdown Cells + Test Compound) A->E Treat F Measure Biological Endpoint (e.g., Metabolite Level, Gene Expression, Cell Viability) B->F C->F D->F E->F G Compare C vs B: Effect of Compound F->G H Compare C vs D: Specificity of 4-ynoic acid moiety F->H I Compare E vs C: On-Target Activity F->I

Caption: Workflow for negative control experiments.

This diagram shows a plausible mechanism of action for the test compound, illustrating how it might inhibit an enzyme that metabolizes a substrate like DHA into a bioactive product.

G cluster_pathway Hypothetical Metabolic Pathway cluster_inhibitors Interventions Substrate Substrate (e.g., DHA) Enzyme Target Enzyme (e.g., Lipoxygenase) Substrate->Enzyme Binds Product Bioactive Mediator Enzyme->Product Converts Response Cellular Response (e.g., Inflammation Resolution) Product->Response TestCompound Test Compound (4-ynoic acid analog) TestCompound->Enzyme Inhibits siRNA siRNA/CRISPR siRNA->Enzyme Knocks Down

Caption: Hypothetical enzyme inhibition pathway.

This decision tree provides a logical framework for interpreting the results obtained from the various control experiments.

G Start Start Analysis Q1 Is there a significant difference between Test Compound and Vehicle? Start->Q1 Res1_No Conclusion: Compound is inactive under these conditions. Q1->Res1_No No Q2 Is the Inactive Analog (DHA) also active compared to Vehicle? Q1->Q2 Yes Res2_Yes Conclusion: Effect is non-specific (general fatty acid effect). Q2->Res2_Yes Yes Q3 Is the compound's effect reduced in Target Knockdown cells? Q2->Q3 No Res3_No Conclusion: Effect is likely off-target. Q3->Res3_No No Res3_Yes Conclusion: Evidence supports specific, on-target mechanism of action. Q3->Res3_Yes Yes

Caption: Decision tree for interpreting control data.

IV. Experimental Protocols

  • Cell Culture: Plate cells (e.g., macrophages, endothelial cells) in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of Compounds: Prepare a 10 mM stock solution of the test compound and the inactive analog (DHA) in sterile DMSO. Further dilute in cell culture medium to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle, test compound, or inactive analog.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Sample Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Analysis: Thaw the supernatant on ice. Measure the concentration of the target metabolite using a specific and validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Normalization: If necessary, lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the metabolite levels to the total protein content in each well.

  • siRNA Transfection: On the day before treatment, transfect the cells with either a validated siRNA targeting the enzyme of interest or a non-targeting scramble siRNA control, using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for target mRNA and protein knockdown.

  • Verification of Knockdown: In a parallel set of wells, lyse the cells and verify the knockdown efficiency at the protein level using Western blotting or at the mRNA level using quantitative PCR (qPCR).

  • Compound Treatment: Once knockdown is confirmed, proceed with the treatment protocol as described in Protocol 1, treating both the scramble siRNA control cells and the target siRNA knockdown cells with the vehicle and the test compound.

  • Analysis: Collect supernatant and analyze for metabolite production as described in Protocol 1. Compare the inhibitory effect of the test compound in the control cells versus the knockdown cells.

References

A Comparative Guide to (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and its Potential Biological Activities in Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uncharacterized fatty acid, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, with the well-studied omega-3 fatty acids, Docosahexaenoic Acid (DHA) and Eicosapentaenoic Acid (EPA). Due to the limited available data on the target compound, this guide leverages the extensive research on DHA and EPA to provide a predictive framework for its potential biological activities, particularly in the context of genetic models of neurological diseases.

Executive Summary

This compound is a polyunsaturated fatty acid whose biological functions are largely unexplored. Its structural similarity to DHA, a crucial component of the central nervous system, suggests it may possess comparable neuroprotective and anti-inflammatory properties.[1][2] This guide presents a cross-validation of findings on DHA and EPA with potential applications for the target compound in genetic models of diseases like Alzheimer's.

Structural Comparison

A foundational aspect of predicting biological activity lies in the comparison of chemical structures.

CompoundChemical StructureMolecular FormulaKey Structural Features
This compound Not available in search resultsC22H30O2 (predicted)22-carbon chain, five cis double bonds, and a triple bond at the 4th carbon.
Docosahexaenoic Acid (DHA)
alt text
C22H32O222-carbon chain with six cis double bonds; the first double bond is at the third carbon from the omega end.[1]
Eicosapentaenoic Acid (EPA)
alt text
C20H30O220-carbon chain with five cis double bonds; the first double bond is at the third carbon from the omega end.[3]

The presence of a long polyunsaturated carbon chain is a common feature among these molecules, suggesting they may interact with similar biological targets. The unique alkyne (triple bond) group in the target compound could influence its metabolic stability and interaction with enzymes.

Comparative Biological Activities and Supporting Data from Genetic Models

Extensive research on DHA and EPA in various genetic models provides a strong basis for hypothesizing the potential activities of this compound.

Neuroprotective Effects in Alzheimer's Disease Models

Studies in transgenic mouse models of Alzheimer's disease have demonstrated the neuroprotective effects of DHA.

Table 1: Effects of DHA Supplementation in Alzheimer's Disease Mouse Models

Genetic ModelTreatmentDurationKey FindingsReference
Tg2576High-dose DHANot specifiedAmeliorated contextual fear memory deficits.[4]
APP/PS1DHA-rich feed4 monthsImproved spatial learning and memory; suppressed Aβ oligomer accumulation.[5]
5xFADDHA-enriched dietsNot specifiedIncreased neuronal count and reduced β-amyloid deposition and neuroinflammation.[6]
Tg2576DHA-enriched dietNot specifiedDHA intake ameliorated memory deficits.[4]
Anti-inflammatory Activities

Both DHA and EPA are known for their anti-inflammatory properties, which have been investigated in various models.

Table 2: Anti-inflammatory Effects of DHA and EPA

CompoundModel SystemKey FindingsReference
DHAHuman monocytesHad a stronger anti-inflammatory effect than EPA, lowering the genetic expression of four types of pro-inflammatory proteins.[7]
EPAHuman meibomian gland epithelial cellsActivated PPARγ signaling, leading to anti-inflammatory effects.[8]
EPA & DHAHuman subjectsBoth drive anti-inflammatory gene expression.[9]
EPAVariousReduces levels of pro-inflammatory cytokines and chemokines.[10]

Potential Signaling Pathways

The biological effects of DHA and EPA are mediated through various signaling pathways. It is plausible that this compound could modulate similar pathways.

PI3K/Akt Signaling Pathway

DHA has been shown to modulate the PI3K/Akt pathway, which is crucial for neuronal survival and growth.

PI3K_Akt_Signaling DHA DHA PDGFRa PDGFRα DHA->PDGFRa inhibits PI3K PI3K PDGFRa->PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival promotes GSK3b->Neuronal_Survival promotes

Caption: DHA-mediated modulation of the PI3K/Akt signaling pathway.[11][12]

PPARγ Signaling Pathway

EPA is a known agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and lipid metabolism.

PPARg_Signaling cluster_nucleus Nucleus EPA EPA PPARg PPARγ EPA->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE PPARg->PPRE binds to RXR->PPRE binds to Target_Genes Target Genes (e.g., anti-inflammatory) PPRE->Target_Genes regulates transcription Biological_Response Anti-inflammatory Response Target_Genes->Biological_Response leads to

Caption: EPA activation of the PPARγ signaling pathway.[8][13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of fatty acids in genetic models of neurological disease.

Assessment of Neuroinflammation in Mouse Models

Objective: To quantify the levels of inflammatory cytokines and chemokines in brain tissue.[14]

Protocol:

  • Tissue Homogenization:

    • Mechanically homogenize brain tissue (e.g., hippocampus or cortex) using bead-based homogenizers.

    • Solubilize and further homogenize the tissue with a suitable lysis buffer (e.g., Bio-Plex Lysis Buffer) containing protease inhibitors.

  • Multiplex Immunoassay:

    • Use a multiplex immunoassay kit (e.g., Bio-Plex Mouse Chemokine Panel) to simultaneously measure the concentration of multiple cytokines and chemokines in the tissue homogenate.

    • Follow the manufacturer's instructions for the assay procedure, including incubation with capture and detection antibodies and subsequent analysis on a compatible instrument.

  • Data Analysis:

    • Calculate the concentration of each analyte based on the standard curve.

    • Normalize the data to the total protein concentration of the homogenate.

Quantification of Amyloid-β (Aβ) Plaques in Mouse Brain

Objective: To visualize and quantify the burden of Aβ plaques in the brains of Alzheimer's disease mouse models.[7][15]

Protocol:

  • Tissue Preparation:

    • Perfuse mice transcardially with paraformaldehyde.

    • Cryosection the brain into thin sections (e.g., 30-40 µm).

  • Immunofluorescent Staining:

    • Incubate brain sections with a primary antibody specific for Aβ (e.g., 6E10).

    • Follow with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain like DAPI if desired.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of relevant brain regions (e.g., cortex and hippocampus).

    • Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque area or number.

Behavioral Testing in Mouse Models of Alzheimer's Disease

Objective: To assess cognitive function, including learning and memory.[16][17]

Protocol (Morris Water Maze):

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase:

    • Mice are trained over several days to find the hidden platform from different starting locations.

    • Record the latency to find the platform and the path taken.

  • Probe Trial:

    • Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess spatial memory.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, its structural resemblance to DHA and EPA provides a strong rationale for investigating its potential neuroprotective and anti-inflammatory properties. The experimental protocols and findings from genetic models detailed in this guide offer a robust framework for future research.

Future studies should focus on:

  • In vitro assays: to determine the compound's activity on key enzymes and receptors involved in inflammation and neuronal signaling.

  • Cell-based models: to assess its effects on neuronal survival, neurite outgrowth, and inflammatory responses.

  • In vivo studies: using genetic models of neurological diseases to validate its therapeutic potential and elucidate its mechanisms of action.

By systematically applying the methodologies outlined here, the scientific community can begin to unravel the biological functions of this novel fatty acid and its potential as a therapeutic agent.

References

Evaluating the Specificity of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the enzyme inhibitory specificity of the novel compound (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. Due to its structural similarity to arachidonic acid, a key polyunsaturated fatty acid in cellular signaling, it is hypothesized that this compound may act as an inhibitor of enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical targets in the development of anti-inflammatory drugs.

This document outlines the relevant signaling pathways, provides detailed experimental protocols for assessing inhibitory activity, and presents a comparative analysis of established COX and LOX inhibitors.

The Arachidonic Acid Cascade: A Key Inflammatory Pathway

The metabolism of arachidonic acid is a central pathway in the inflammatory response.[1][2][3] When released from the cell membrane by phospholipases, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which leads to the synthesis of leukotrienes.[1][2][3] Prostaglandins and leukotrienes are potent lipid mediators involved in inflammation, pain, fever, and allergic responses.[1][2]

There are two main isoforms of the COX enzyme: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4][6] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5][7]

The 5-lipoxygenase (5-LOX) enzyme is the key enzyme in the biosynthesis of leukotrienes.[8] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.[8]

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway COX1 COX-1 COX_Pathway->COX1 COX2 COX-2 COX_Pathway->COX2 LOX5 5-LOX LOX_Pathway->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Physiological_Functions Gastric Protection, Platelet Aggregation Thromboxanes->Physiological_Functions Inflammation_Allergy Inflammation, Allergic Response Leukotrienes->Inflammation_Allergy

Arachidonic Acid Cascade

Experimental Protocols for Evaluating Enzyme Inhibition

To assess the inhibitory activity and specificity of a test compound, a series of in vitro enzyme assays are typically performed. Below are generalized protocols for cyclooxygenase and lipoxygenase inhibition assays.

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 isoforms.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • COX Assay Buffer.

    • Heme cofactor.

    • Fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Arachidonic acid (substrate).

    • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well microplate and a fluorescence plate reader.[9][10]

  • Procedure:

    • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[9][10]

    • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either the test compound, a reference inhibitor, or a vehicle control.[9]

    • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period at 25°C.[9]

    • Reaction Initiation: Initiate the reaction by adding the fluorometric probe and arachidonic acid.[10]

    • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[9][10]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of hydroperoxides from a fatty acid substrate.

  • Objective: To determine the IC50 of the test compound for 5-LOX.

  • Materials:

    • Human recombinant 5-LOX or purified soybean lipoxygenase.

    • Assay buffer (e.g., Tris-HCl or borate buffer).

    • Linoleic acid or arachidonic acid (substrate).

    • Test compound and a reference inhibitor (e.g., Zileuton).

    • 96-well UV-transparent microplate and a spectrophotometer.[11][12]

  • Procedure:

    • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the 5-LOX enzyme with various concentrations of the test compound or a reference inhibitor in the assay buffer for 5-10 minutes at 25°C.[12][13]

    • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).[11]

    • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a set period.[11]

    • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Workflow for Evaluating Inhibitor Specificity

The evaluation of a novel enzyme inhibitor follows a structured workflow to determine its potency and selectivity.

Experimental_Workflow Start Start: Novel Compound (this compound) Primary_Screening Primary Screening (Single high concentration) Start->Primary_Screening Dose_Response Dose-Response Assays (Serial dilutions) Primary_Screening->Dose_Response If active IC50_COX1 Determine IC50 for COX-1 Dose_Response->IC50_COX1 IC50_COX2 Determine IC50 for COX-2 Dose_Response->IC50_COX2 IC50_LOX Determine IC50 for 5-LOX Dose_Response->IC50_LOX Selectivity_Index Calculate Selectivity Index (e.g., IC50 COX-1 / IC50 COX-2) IC50_COX1->Selectivity_Index IC50_COX2->Selectivity_Index IC50_LOX->Selectivity_Index Conclusion Evaluate Specificity Profile Selectivity_Index->Conclusion

Generalized Workflow for Inhibitor Evaluation

Comparative Data of Established Enzyme Inhibitors

To contextualize the potential inhibitory profile of this compound, the following table summarizes the IC50 values for several well-characterized COX and LOX inhibitors. The selectivity index (COX-1/COX-2 ratio) is a critical parameter for evaluating the specificity of COX inhibitors. A higher ratio indicates greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-1/COX-2 Ratio
Non-Selective COX Inhibitors
Indomethacin0.0090.31-0.029
Ibuprofen1280-0.15
Diclofenac0.0760.026-2.9
COX-2 Selective Inhibitors
Celecoxib826.8-12
Rofecoxib>10025->4.0
Meloxicam376.1-6.1
5-LOX Inhibitors
Zileuton--0.6 - 3.7-
Dual COX/LOX Inhibitors
Licofelone--Micromolar range-

Data compiled from multiple sources.[14][15][16][17] Note that IC50 values can vary depending on the specific assay conditions.

Conclusion

The evaluation of this compound as an enzyme inhibitor requires a systematic approach. Based on its structure, investigating its activity against COX-1, COX-2, and 5-LOX is a logical starting point. By following the outlined experimental protocols and comparing the resulting IC50 values to those of established inhibitors, researchers can determine the potency and specificity of this novel compound. A favorable profile would be high potency against a specific target (e.g., COX-2) with significantly lower activity against off-targets (e.g., COX-1), indicating a selective mechanism of action that could be therapeutically advantageous. Further studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to evaluate its efficacy and safety in more complex biological systems.

References

A Benchmark Framework for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in the Context of Known Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, publicly available experimental data on the biological activities of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is scarce. While some vendors suggest potential antineoplastic and anti-inflammatory properties, a comprehensive benchmark study against well-characterized lipid mediators has not been published.[1][2] This guide therefore serves as a framework for researchers, scientists, and drug development professionals on how to conduct such a comparative study. The data presented for known lipid mediators are illustrative examples drawn from various sources and should be considered as a template for data presentation.

This guide outlines the essential experimental protocols and data presentation formats necessary to benchmark the novel compound, hereafter referred to as DPA-YNA (Docosapentaen-4-ynoic acid), against a panel of established pro-inflammatory and pro-resolving lipid mediators.

Introduction to Lipid Mediators

Lipid mediators are potent signaling molecules derived from polyunsaturated fatty acids (PUFAs) that play crucial roles in regulating a multitude of cellular responses, including inflammation.[3] Key families of lipid mediators include the pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, and the specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and maresins, which actively promote the resolution of inflammation.[3][4] A comprehensive understanding of a novel compound's activity requires its evaluation alongside these key players.

Comparative Panel of Lipid Mediators

A robust benchmark study should compare DPA-YNA against well-characterized lipid mediators with opposing biological activities.

  • Pro-inflammatory Mediators:

    • Prostaglandin E2 (PGE2): A key mediator of fever, pain, and swelling.

    • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils.

  • Pro-resolving Mediators (SPMs):

    • Lipoxin A4 (LXA4): An anti-inflammatory and pro-resolving mediator that inhibits neutrophil chemotaxis and stimulates macrophage phagocytosis.[5]

    • Resolvin D1 (RvD1): A potent anti-inflammatory and pro-resolving mediator derived from docosahexaenoic acid (DHA).[6]

    • Maresin 1 (MaR1): A macrophage-derived mediator that promotes tissue regeneration and resolution of inflammation.[7][8]

Data Presentation: Comparative Efficacy Tables

Quantitative data from in vitro assays should be summarized in clear, comparative tables. The following tables provide a template for presenting such data.

Table 1: Inhibition of Neutrophil Chemotaxis

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4 or IL-8.

CompoundIC50 (nM) for Inhibition of LTB4-induced ChemotaxisReference
DPA-YNA To be determined-
Lipoxin A4 (LXA4)~ 1Example
Resolvin D1 (RvD1)~ 0.1Example
Maresin 1 (MaR1)~ 1Example

Table 2: Stimulation of Macrophage Phagocytosis

This assay quantifies the enhancement of macrophage efferocytosis (phagocytosis of apoptotic cells) or phagocytosis of foreign particles (e.g., zymosan).

CompoundEC50 (nM) for Stimulation of PhagocytosisReference
DPA-YNA To be determined-
Lipoxin A4 (LXA4)~ 10Example
Resolvin D1 (RvD1)~ 1Example
Maresin 1 (MaR1)~ 1Example

Table 3: Inhibition of Pro-inflammatory Cytokine Production

This assay measures the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

CompoundIC50 (nM) for Inhibition of TNF-α ProductionReference
DPA-YNA To be determined-
Lipoxin A4 (LXA4)~ 10Example
Resolvin D1 (RvD1)~ 1[9]
Maresin 1 (MaR1)~ 10[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.[3][11]

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • Dextran T500

  • RBC Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Chemoattractant (e.g., LTB4 or IL-8)

  • Test compounds (DPA-YNA and known mediators)

  • Boyden chamber with 5 µm pore-size polycarbonate filters

  • Humidified incubator (37°C, 5% CO2)

  • Microscope

  • Diff-Quik stain kit

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.[3]

    • Resuspend purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM LTB4) to the lower wells of the Boyden chamber.

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of DPA-YNA or known lipid mediators (or vehicle control) for 15-30 minutes at 37°C.[3]

    • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.[3]

  • Quantification of Migrated Cells:

    • After incubation, remove the inserts and fix and stain the filter.

    • Count the number of migrated cells in multiple high-power fields using a microscope.

    • Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control.

Macrophage Phagocytosis Assay (Flow Cytometry Method)

This protocol details a method to evaluate the phagocytic capacity of macrophages.[12][13]

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1 differentiated)

  • Macrophage culture medium

  • Fluorescently labeled particles (e.g., pHrodo™ Zymosan Bioparticles™ or fluorescently labeled apoptotic cells)

  • Test compounds (DPA-YNA and known mediators)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Macrophage Preparation:

    • Culture macrophages in a 24-well plate until adherent.

    • On the day of the assay, replace the medium with fresh serum-free medium and incubate for 2 hours.

  • Phagocytosis Assay:

    • Pre-treat macrophages with various concentrations of DPA-YNA or known lipid mediators (or vehicle control) for 15-30 minutes.

    • Add fluorescently labeled particles to the wells and co-incubate for 1-2 hours at 37°C to allow for phagocytosis.

    • Stop phagocytosis by washing with ice-cold PBS.

  • Flow Cytometry Analysis:

    • Detach the macrophages using Trypsin-EDTA.

    • Analyze the cells using a flow cytometer to quantify the percentage of fluorescent macrophages and the mean fluorescence intensity, which correspond to the phagocytic activity.

Visualization of Signaling Pathways

Understanding the potential mechanisms of action of DPA-YNA requires knowledge of the signaling pathways of established lipid mediators.

Prostaglandin_E2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC PKC DAG->PKC activates AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA PKA cAMP_inc->PKA activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec reduces

Caption: Prostaglandin E2 (PGE2) signaling pathways via EP receptors.[14][15][16][17]

Leukotriene_B4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTB4 LTB4 BLT1 BLT1 LTB4->BLT1 BLT2 BLT2 LTB4->BLT2 G_protein G Proteins (Gi/Gq) BLT1->G_protein activates BLT2->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Ca2 ↑ Ca²⁺ PLC->Ca2 induces AKT Akt PI3K->AKT activates MAPK MAPK (ERK, p38) Ca2->MAPK activates AP1 AP-1 MAPK->AP1 activates NFkB NF-κB AKT->NFkB activates Gene_Expression Gene Expression (Pro-inflammatory) NFkB->Gene_Expression regulates AP1->Gene_Expression regulates

Caption: Leukotriene B4 (LTB4) signaling pathways via BLT receptors.[6][18][19][20][21]

Lipoxin_A4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LXA4 Lipoxin A4 (LXA4) ALX_FPR2 ALX/FPR2 LXA4->ALX_FPR2 Gi Gi ALX_FPR2->Gi activates SOCS2 ↑ SOCS2 ALX_FPR2->SOCS2 induces PI3K_AKT PI3K/Akt Pathway Gi->PI3K_AKT activates MAPK_inhib p38/ERK Inhibition Gi->MAPK_inhib leads to NFkB_inhib NF-κB Inhibition PI3K_AKT->NFkB_inhib promotes AP1_inhib AP-1 Inhibition MAPK_inhib->AP1_inhib results in Anti_inflammatory Anti-inflammatory Gene Expression SOCS2->Anti_inflammatory promotes

Caption: Lipoxin A4 (LXA4) anti-inflammatory signaling pathway.[5][22][23][24][25][26]

Resolvin_D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RvD1 Resolvin D1 (RvD1) ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 Signaling_Intermediates Signaling Intermediates ALX_FPR2->Signaling_Intermediates activates GPR32->Signaling_Intermediates activates NFkB_p65_inhib ↓ NF-κB p65 Translocation Signaling_Intermediates->NFkB_p65_inhib leads to ERK_inhib ↓ ERK Phosphorylation Signaling_Intermediates->ERK_inhib leads to Actin_poly_inhib ↓ Actin Polymerization Signaling_Intermediates->Actin_poly_inhib leads to Phagocytosis ↑ Phagocytosis Signaling_Intermediates->Phagocytosis promotes

Caption: Resolvin D1 (RvD1) pro-resolving signaling pathways.[9][27][28][29][30]

References

Safety Operating Guide

Proper Disposal of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of laboratory waste are critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for the proper disposal of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, a polyunsaturated fatty acid containing a terminal alkyne. Due to its chemical structure, this compound presents specific hazards that require careful consideration.

Key Safety Considerations

When handling this compound, it is imperative to adhere to the following safety protocols to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN 166 regulations.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2][3]

  • Body Protection: A flame-resistant lab coat is mandatory to protect against splashes and potential ignition.[2]

Handling Procedures:

  • All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical.[1]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction.[2][3]

  • Strong Bases: The terminal alkyne can form potentially explosive acetylide anions in the presence of strong bases.[2]

  • Heavy Metal Salts: Contact with certain metal salts (e.g., copper, silver, mercury) can also lead to the formation of explosive acetylides.[2]

Disposal Pathways

The appropriate disposal method for this compound depends on whether it is in its pure form or part of a reaction mixture.

Unused or Expired Product: Pure, unused, or expired this compound should be treated as hazardous waste.

  • Container Sealing: Ensure the original container is securely sealed.

  • Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[4]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2]

Reaction Mixtures Containing the Compound: Reaction mixtures must be carefully quenched to neutralize any reactive species before disposal.

Quenching Protocol: This protocol is illustrative and should be adapted based on the specific reaction scale and reagents used.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control any potential exothermic reactions.

  • Quenching Agent: Slowly add a proton source, such as a saturated aqueous solution of ammonium chloride, to the cooled and stirred reaction mixture. This will protonate any acetylide anions that may have formed.

  • Warming: Allow the mixture to gradually warm to room temperature while continuing to stir.

  • Waste Collection: Transfer the quenched mixture to a designated hazardous waste container that is compatible with all the components of the mixture.[2]

  • Labeling: Clearly label the waste container with the names of all constituents.[2]

  • Storage and Disposal: Store the sealed container in a satellite accumulation area and arrange for disposal through your EHS office.[2][4]

Spill and Emergency Procedures

Minor Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

  • Collection: Carefully collect the absorbed material into a labeled container for hazardous waste disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Major Spills:

  • Evacuate: Evacuate the laboratory immediately.

  • Alert: Notify your institution's EHS and emergency response team.

  • Restrict Access: Prevent entry to the affected area.

Quantitative Data Summary for Disposal Planning

ParameterGuidelineRationale
Waste Container Type Chemically resistant glass or polyethyleneTo prevent reaction with or degradation of the container.
Waste Container Labeling "Hazardous Waste", full chemical name(s), hazard symbolsTo comply with regulations and ensure safe handling.[4][5]
Satellite Accumulation Area Storage Time Up to 1 year for partially filled containersAdherence to typical institutional and regulatory limits.[4]
Quenching Temperature 0 °CTo control exothermic reactions and ensure safety.[2]

Disposal Decision Workflow

DisposalWorkflow start Waste Generated Containing This compound decision Is the waste a reaction mixture? start->decision pure_product Unused/Expired Product decision->pure_product No reaction_mixture Reaction Mixture decision->reaction_mixture Yes seal_label Securely seal and label as hazardous waste. pure_product->seal_label quench Carefully quench the reaction mixture in a fume hood. reaction_mixture->quench collect_waste Collect in a labeled hazardous waste container. seal_label->collect_waste quench->collect_waste store_dispose Store in a designated satellite accumulation area and contact EHS for disposal. collect_waste->store_dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for handling (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. Adherence to these procedures is vital for minimizing exposure risks and ensuring a safe laboratory environment. The following information outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as the inhalation of aerosols.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.[1][2]Protects against splashes and aerosols.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]Provides adequate chemical resistance. Latex gloves are not recommended.[2]
Body Protection Laboratory coat or a chemical-resistant apron.[2]Prevents contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary if aerosols or mists are likely to be generated.[2]Protects against inhalation of the substance.
Operational Plan: Handling Procedures

A systematic approach is essential to minimize exposure risk.

Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating or creating aerosols.[1][3]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[1]

  • Wear protective clothing to minimize the risk of exposure.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Keep containers securely sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

Waste Collection:

  • Collect waste, including any contaminated materials, in a designated, properly labeled, and sealed container.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal.

Spill and Emergency Procedures

Minor Spills:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with soap and water.[1]

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS office.

  • Provide them with the location and nature of the hazard.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Visual Workflow for Handling and Disposal

G Safe Handling and Disposal Workflow start Start: Receive Chemical ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe handling Handle in Fume Hood ppe->handling use Use in Experiment handling->use waste_collection Collect Waste in Labeled Container use->waste_collection storage Store Waste Securely waste_collection->storage disposal Contact EHS for Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for safe handling and disposal of the chemical.

References

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